molecular formula C16H14O4 B1584892 2,2'-Biphenyldiacetic acid CAS No. 93012-30-7

2,2'-Biphenyldiacetic acid

Cat. No.: B1584892
CAS No.: 93012-30-7
M. Wt: 270.28 g/mol
InChI Key: IXBKIGKDLZRRAL-UHFFFAOYSA-N
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Description

2,2'-Biphenyldiacetic Acid (CAS Number: 93012-30-7) is a high-value organic compound with a molecular formula of C16H12N2 and a molecular weight of 232.28000 g/mol . This solid compound has a melting point of 78-79°C and a density of 1.121 g/cm³ . As a biphenyldiacetic acid derivative, it serves as a versatile building block in organic synthesis and pharmaceutical research. Its molecular structure makes it a candidate for the development of novel chemical entities. Researchers utilize this compound in exploring new synthetic pathways, particularly in the synthesis of complex molecules that may have applications in material science and drug discovery. It is also used as an intermediate in the development of specialty chemicals . This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human use, nor for personal application. Handle with appropriate safety precautions, as it is classified as an irritant .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(carboxymethyl)phenyl]phenyl]acetic acid
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InChI

InChI=1S/C16H14O4/c17-15(18)9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBKIGKDLZRRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30918780
Record name 2,2'-([1,1'-Biphenyl]-2,2'-diyl)diacetic acid
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Molecular Weight

270.28 g/mol
Source PubChem
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CAS No.

93012-30-7
Record name 2,2'-Biphenyldiacetic acid
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Record name 2,2'-([1,1'-Biphenyl]-2,2'-diyl)diacetic acid
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Record name 2,2'-BIPHENYLDIACETIC ACID
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Foundational & Exploratory

The Genesis of a Key Structural Motif: Early Synthetic Strategies for 2,2'-Biphenyldiacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Biphenyl Scaffold

The 2,2'-biphenyldiacetic acid framework, a seemingly simple molecule, represents a cornerstone in the development of stereochemistry and the synthesis of complex molecular architectures. Its unique structural feature, a biphenyl backbone with two acetic acid moieties poised at the 2 and 2' positions, allows for the existence of stable atropisomers—stereoisomers arising from hindered rotation around a single bond. This property has made it an invaluable tool in the study of conformational isomerism and a recurring motif in the design of chiral ligands, resolving agents, and pharmacologically active compounds. This guide delves into the foundational, early-20th-century synthetic methodologies that first made this important molecule accessible to the scientific community, providing a detailed examination of the chemical principles, experimental protocols, and strategic considerations that defined these pioneering efforts.

Method 1: The Oxidative Cleavage of Phenanthrene and Subsequent Homologation

One of the earliest and most logical approaches to the synthesis of this compound began with a readily available polycyclic aromatic hydrocarbon: phenanthrene. This strategy hinges on the oxidative cleavage of the central ring of phenanthrene to yield 2,2'-diphenic acid, followed by a one-carbon homologation of each carboxylic acid group.

I. Principle and Rationale

The core of this method lies in the selective oxidation of the 9,10-double bond of the central ring of phenanthrene, which is more susceptible to cleavage than the bonds of the terminal benzene rings. This selective oxidation leads to the formation of 2,2'-diphenic acid, a stable dicarboxylic acid. Subsequently, to achieve the target this compound, each of the carboxylic acid groups of diphenic acid must be extended by a methylene (-CH2-) unit. For this purpose, the Arndt-Eistert reaction, a classic method for the homologation of carboxylic acids developed in 1935, proved to be an elegant solution.[1][2] This two-step sequence provides a clear and logical pathway from a common starting material to the desired product.

II. Experimental Protocol

Step 1: Oxidation of Phenanthrene to 2,2'-Diphenic Acid

This procedure is adapted from early 20th-century methods utilizing potent oxidizing agents.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of phenanthrene in a suitable solvent such as glacial acetic acid is prepared.

  • Oxidant Addition: A strong oxidizing agent, such as a solution of chromium trioxide in acetic acid or potassium permanganate in acetone, is added dropwise to the phenanthrene solution with vigorous stirring. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.

  • Reaction Monitoring and Work-up: The reaction mixture is heated to reflux for several hours until the starting material is consumed, as indicated by a change in color of the reaction mixture. Upon cooling, the crude 2,2'-diphenic acid often precipitates from the solution.

  • Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, to yield pure 2,2'-diphenic acid.

Step 2: Arndt-Eistert Homologation of 2,2'-Diphenic Acid

This protocol outlines the classic Arndt-Eistert procedure for the one-carbon homologation of each carboxylic acid group of 2,2'-diphenic acid.[3]

  • Formation of the Diacid Chloride: 2,2'-Diphenic acid is converted to its corresponding diacid chloride by treatment with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed in an inert solvent like benzene or toluene and heated to reflux. Excess thionyl chloride and solvent are removed under reduced pressure.

  • Reaction with Diazomethane: The crude 2,2'-diphenyloyl dichloride is dissolved in an anhydrous, inert solvent such as diethyl ether and cooled in an ice bath. An ethereal solution of diazomethane (CH₂N₂) is then added portion-wise with caution, as diazomethane is toxic and explosive. The reaction is allowed to proceed until the evolution of nitrogen gas ceases.

  • Wolff Rearrangement: The resulting bis(diazo)ketone is not isolated. A catalyst, typically freshly prepared silver oxide (Ag₂O) or silver benzoate, is added to the reaction mixture. The mixture is then gently warmed, or in some cases, irradiated with UV light, to induce the Wolff rearrangement. This step is often carried out in the presence of water to directly hydrolyze the intermediate ketene to the carboxylic acid.

  • Work-up and Isolation: The reaction mixture is filtered to remove the silver catalyst. The filtrate is then acidified with a dilute mineral acid, and the this compound product is extracted with an organic solvent. The solvent is evaporated, and the crude product is purified by recrystallization.

III. Data Summary
StepStarting MaterialProductReagentsTypical Yield
1Phenanthrene2,2'-Diphenic acidCrO₃/CH₃COOH or KMnO₄/acetone40-60%
22,2'-Diphenic acidThis compound1. SOCl₂, 2. CH₂N₂, 3. Ag₂O, H₂O50-70%
IV. Workflow Diagram

Phenanthrene Phenanthrene DiphenicAcid 2,2'-Diphenic Acid Phenanthrene->DiphenicAcid Oxidation (CrO3 or KMnO4) BiphenyldiaceticAcid This compound DiphenicAcid->BiphenyldiaceticAcid Arndt-Eistert Homologation

Caption: Oxidative cleavage of phenanthrene followed by Arndt-Eistert homologation.

Method 2: The Ullmann Condensation Approach

The Ullmann reaction, discovered by Fritz Ullmann in 1901, provided a powerful tool for the formation of carbon-carbon bonds between two aryl halides.[4] This reaction became a cornerstone of biphenyl synthesis and could be adapted for the preparation of this compound.

I. Principle and Rationale

The classical Ullmann reaction involves the copper-promoted coupling of two molecules of an aryl halide.[5] To synthesize this compound via this route, a suitable ortho-halophenylacetic acid derivative is required as the starting material. The reaction proceeds through an organocopper intermediate, and the harsh reaction conditions, typically high temperatures, are necessary to drive the coupling. The choice of the halogen (iodine being the most reactive, followed by bromine and then chlorine) and the form of copper (activated copper powder or copper bronze) are critical for the success of the reaction.

II. Experimental Protocol

This protocol is a generalized procedure based on early 20th-century Ullmann couplings.

  • Starting Material Preparation: An ortho-halophenylacetic acid, for example, 2-bromophenylacetic acid, is prepared through standard aromatic substitution and functional group manipulation reactions.

  • Ullmann Coupling: The 2-bromophenylacetic acid is intimately mixed with a stoichiometric excess of activated copper powder or copper bronze in a high-boiling point solvent such as nitrobenzene or dimethylformamide.

  • Reaction Conditions: The reaction mixture is heated to a high temperature, often exceeding 200°C, under an inert atmosphere for several hours. The progress of the reaction can be monitored by the consumption of the starting material.

  • Work-up and Isolation: After cooling, the reaction mixture is treated with an acidic aqueous solution to dissolve the copper salts. The product is then extracted into an organic solvent.

  • Purification: The crude this compound is purified by repeated extractions with a basic solution (e.g., sodium bicarbonate) and subsequent acidification to precipitate the pure diacid. Recrystallization from a suitable solvent provides the final product.

III. Data Summary
Starting MaterialProductReagentsTypical Yield
2-Bromophenylacetic acidThis compoundCopper powder, high-boiling solvent20-40%
IV. Reaction Pathway Diagram

OrthoHalo 2-Halophenylacetic Acid (e.g., X = Br) BiphenyldiaceticAcid This compound OrthoHalo->BiphenyldiaceticAcid Ullmann Condensation (Cu, high temp)

Caption: Ullmann condensation of an ortho-halophenylacetic acid derivative.

Alternative Early Synthetic Routes

While the oxidation of phenanthrene and the Ullmann condensation were the principal early methods, other strategies were also explored.

  • From 2,2'-Dimethylbiphenyl: This approach involves the synthesis of 2,2'-dimethylbiphenyl, for instance, via a Wurtz-Fittig reaction of 2-bromotoluene. The two methyl groups are then oxidized to carboxylic acids. This oxidation can be challenging and may require harsh conditions, potentially leading to side reactions.

  • From 2,2'-Bis(chloromethyl)biphenyl: This method starts with the synthesis of 2,2'-bis(chloromethyl)biphenyl. The chloromethyl groups can then be converted to the acetic acid moieties through a two-step process: reaction with cyanide to form the dinitrile, followed by hydrolysis.

Conclusion: A Legacy of Synthetic Innovation

The early synthetic methods for this compound, while often characterized by harsh reaction conditions and modest yields, were instrumental in making this key molecule available for further study. These pioneering efforts not only provided access to a compound of immense interest for stereochemical investigations but also laid the groundwork for the development of more sophisticated and efficient synthetic methodologies in the decades that followed. The ingenuity and perseverance of early 20th-century chemists in tackling such synthetic challenges continue to inspire and inform the work of researchers and drug development professionals today.

References

  • Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Ber. Dtsch. Chem. Ges.1935 , 68 (1), 200–208. [Link]

  • Wikipedia. Arndt–Eistert reaction. [Link]

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Fittig, R. Ueber die Darstellung des Phenylessigsäure. Ann. Chem. Pharm.1863, 128 (3), 303-305.
  • Fuson, R. C. The Principle of Vinylogy. Chem. Rev.1935, 16 (1), 1–27.
  • Kenner, J.; Turner, E. E. The Molecular Configurations of Polynuclear Aromatic Compounds. Part I. The Resolution of γ-6-Nitro-6'-carboxy-2: 2'-diphenic Acid into its Optically Active Components. J. Chem. Soc., Trans.1928, 131, 2340-2342.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]

Sources

An In-Depth Technical Guide to the Fundamental Chemical Properties of 2,2'-Biphenyldiacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and applications of 2,2'-Biphenyldiacetic acid (also known as 2,2'-([1,1'-Biphenyl]-2,2'-diyl)diacetic acid). This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique structural features: a biphenyl core that provides rigidity and aromaticity, flanked by two flexible acetic acid moieties. These characteristics make it a versatile building block for constructing complex molecular architectures, including pharmacologically active agents and functional materials. This document details its physicochemical properties, spectroscopic signature, a validated synthesis protocol, key reactivity insights, and safety considerations, serving as an essential resource for professionals in drug development and chemical research.

Core Physicochemical Properties

The utility of this compound in experimental design is dictated by its inherent physical and chemical properties. The presence of two carboxylic acid groups on a non-polar biphenyl scaffold results in a molecule with distinct polarity, solubility, and reactivity characteristics.

A summary of its key quantitative properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₄O₄[1]
Molecular Weight 270.28 g/mol [1]
IUPAC Name 2-[2-(2-carboxymethylphenyl)phenyl]acetic acid[1]
CAS Number 93012-30-7[1]
Appearance White to off-white crystalline powder
Melting Point Data not consistently available; related biphenyl carboxylic acids melt >220 °C[2][3]
Boiling Point Predicted: >400 °C (decomposes)
pKa Estimated pKa1 ~4.0, pKa2 ~5.5[4][5][6]

Solubility Profile: The solubility of dicarboxylic acids like this compound can be challenging. The non-polar biphenyl core hinders solubility in water, while the two polar carboxylic acid groups limit solubility in non-polar organic solvents. It exhibits limited solubility in common organic solvents but is generally soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), especially upon heating.[7][8] Solubility in aqueous solutions is significantly enhanced under basic conditions (pH > 7) due to the deprotonation of the carboxylic acid groups to form the more soluble dicarboxylate salt.

Acidity and pKa: The molecule possesses two acidic protons on its carboxylic acid groups. The pKa values are estimated based on analogous aromatic carboxylic acids.[4][5][6] The first dissociation (pKa1) is expected to be around 4.0. The second dissociation (pKa2) is slightly higher, as the presence of a negative charge on the first carboxylate group makes the removal of the second proton more difficult. These pKa values are critical for designing reactions involving acid-base chemistry and for understanding the molecule's behavior in physiological media.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region (typically ~7.2-7.8 ppm) due to the overlapping signals of the eight protons on the two phenyl rings. The methylene protons (-CH₂) adjacent to the carboxylic acid groups would appear as a characteristic singlet (or a pair of doublets if rotation is restricted) more upfield, likely in the 3.5-4.0 ppm range.[9]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show signals for the carboxylic acid carbonyls (~170-180 ppm), four distinct signals for the quaternary aromatic carbons, multiple signals for the protonated aromatic carbons (~125-135 ppm), and a signal for the methylene carbons (~40-45 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carboxylic acid functional groups. Key absorptions include a broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretch at ~1700-1725 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M-H]⁻ or [M+Na]⁺).

Synthesis and Reactivity

While several synthetic routes may exist, a common and reliable approach involves the modification of a pre-formed biphenyl scaffold. A representative synthesis is adapted from procedures for related biphenyl compounds.[10]

Workflow for the Synthesis of this compound

This diagram illustrates a generalized two-step approach starting from 2,2'-dihydroxybiphenyl, involving esterification followed by hydrolysis.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acid Hydrolysis (Deprotection) A 2,2'-Dihydroxybiphenyl D Diester Intermediate (tert-butyl 2-({2'-[2-(tert-butoxy)-2-oxoethoxy][1,1'-biphenyl]-2-yl}oxy)acetate) A->D Reacts with B tert-Butyl bromoacetate B->D Reacts with C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D Catalyzed by F Final Product This compound D->F Hydrolyzed by D->F E Strong Acid (e.g., TFA) Solvent (e.g., Dichloromethane) E->F

Caption: A generalized two-step synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

Objective: To synthesize this compound from 2,2'-dihydroxybiphenyl.

Step 1: Synthesis of the Diester Intermediate

  • To a stirred solution of 2,2'-dihydroxybiphenyl (1.0 mmol) in 15 mL of anhydrous acetone, add potassium carbonate (K₂CO₃, 3.0 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add tert-butyl bromoacetate (3.0 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure. The resulting crude residue is the diester intermediate, which can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis to this compound

  • Dissolve the crude diester intermediate (approx. 1.0 mmol) in 10 mL of dichloromethane.

  • Add trifluoroacetic acid (TFA, 5 mL) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[10]

  • Remove the solvent and excess TFA under reduced pressure (or by freeze-drying).

  • The resulting solid residue is the crude this compound.

  • Self-Validation: Purify the product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes). Confirm the identity and purity of the final product by melting point determination, NMR, and IR spectroscopy.

Applications in Drug Development and Materials Science

The biphenyl structural motif is a recognized pharmacophore found in numerous biologically active compounds.[10][11] The diacetic acid derivative serves as a highly versatile linker and scaffold.

  • Medicinal Chemistry: The two carboxylic acid groups provide points for derivatization, allowing for the synthesis of libraries of compounds for screening.[11] They can be converted to amides, esters, or other functional groups to modulate properties like solubility, cell permeability, and target binding. The biphenyl core acts as a rigid spacer to orient these functional groups in a specific three-dimensional arrangement, which is crucial for interacting with biological targets such as enzymes or receptors.

  • Coordination Chemistry and MOFs: The dicarboxylate form of the molecule can act as a ditopic linker to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers.[12] These materials have applications in gas storage, catalysis, and sensing.

Conceptual Role as a Molecular Scaffold

This diagram illustrates how this compound can be used as a central scaffold to build more complex molecules.

G cluster_0 Resulting Structure A This compound (Core Scaffold) D Amide Coupling Reaction (e.g., EDC, HOBt) A->D B Amine R₁-NH₂ B->D C Amine R₂-NH₂ C->D E New Molecular Entity D->E Forms F R₁ and R₂ are now spatially positioned by the rigid biphenyl backbone.

Caption: Use of this compound as a scaffold in synthesis.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazard Identification: It is classified as harmful if swallowed and may cause skin and serious eye irritation.[1] It is also noted as being very toxic to aquatic life.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[13][14]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]

Conclusion

This compound is a valuable chemical entity with a well-defined set of properties. Its rigid biphenyl core and reactive carboxylic acid arms make it an important building block for creating molecules with specific spatial orientations. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its effective and safe utilization in advanced chemical synthesis, drug discovery, and materials science.

References

  • Bibi, A., et al. (2008). 2,2′-[Biphenyl-2,2′-diylbis(oxy)]diacetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1909. [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Grosjean, S., et al. (2021). Synthesis of 2,2′‐bis(phenyldiazenyl)‐biphenyl dicarboxylic acid 13 and its fused tricyclic cinnoline‐like dicarboxylic acid analogue 14. ResearchGate. [Link]

  • PubChem (n.d.). 2,2'-Biphenyl-3,5-Diyldiacetic Acid. National Center for Biotechnology Information. [Link]

  • ResearchGate (n.d.). 2,2′-[Biphenyl2,2′-diylbis(oxy)]diacetic acid monohydrate. ResearchGate. [Link]

  • Royal Society of Chemistry (2019). Electronic supplementary information. RSC Publishing. [Link]

  • CLAS (n.d.). Table of Acids with Ka and pKa Values. University of Colorado Boulder. [Link]

  • Reddit (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. r/chemistry. [Link]

  • Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. [Link]

  • Chair of Analytical Chemistry (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • OWL (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Cengage. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

  • ResearchGate (2022). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. ResearchGate. [Link]

Sources

CAS number and nomenclature for 2,2'-Biphenyldiacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2,2'-Biphenyldiacetic acid, a notable member of the biphenyl class of organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its nomenclature, chemical properties, synthesis, and potential applications.

Core Identification and Nomenclature

This compound is a dicarboxylic acid characterized by a biphenyl scaffold with two acetic acid groups attached at the 2 and 2' positions. This specific substitution pattern imparts a distinct three-dimensional structure that influences its chemical behavior and potential applications.

Chemical Abstract Service (CAS) Number

The unequivocally registered CAS number for this compound is 93012-30-7 [1]. This identifier is crucial for unambiguous database searches and procurement.

Nomenclature Systems

A compound's name can vary depending on the nomenclature system being employed. Below is a summary of the names associated with this molecule.

Nomenclature SystemName
IUPAC Name 2-[2-[2-(carboxymethyl)phenyl]phenyl]acetic acid[1]
Synonyms 2,2'-([1,1'-Biphenyl]-2,2'-diyl)diacetic acid[1]
2-[2'-(carboxymethyl)-[1,1'-biphenyl]-2-yl]acetic acid[1]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic profile of this compound is fundamental for its application in research and development.

Core Physicochemical Data
PropertyValue
Molecular Formula C₁₆H₁₄O₄[1]
Molecular Weight 270.28 g/mol [1]
Appearance Predicted to be a white to off-white solid.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water.
Spectroscopic Profile

Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted spectroscopic data based on its chemical structure and data from analogous compounds.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic protons on the biphenyl rings would likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methylene protons of the acetic acid groups (-CH₂COOH) are anticipated to show a singlet or a pair of doublets (if diastereotopic) around δ 3.5-4.0 ppm. The acidic protons of the carboxylic acid groups would likely be observed as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy (Predicted): The carbon-13 NMR spectrum is predicted to show signals for the carboxylic acid carbons around δ 170-180 ppm. The aromatic carbons of the biphenyl scaffold would resonate in the region of δ 125-140 ppm, with the quaternary carbons appearing at the lower field end of this range. The methylene carbons are expected to produce a signal around δ 40-45 ppm.

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional Group Assignment
3300-2500 (broad)O-H stretch of the carboxylic acid (hydrogen-bonded)
~1700C=O stretch of the carboxylic acid
1600-1450C=C stretching of the aromatic rings
~1300C-O stretching and O-H bending of the carboxylic acid
760-740C-H out-of-plane bending for ortho-disubstituted benzene

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 270. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45)[2][3]. Fragmentation of the biphenyl linkage is also possible under high-energy ionization conditions.

Synthesis and Purification

Proposed Synthesis Pathway: Ullmann-type Coupling

A feasible approach to synthesize this compound could involve an Ullmann-type coupling of a suitable ortho-halophenylacetic acid derivative.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Ullmann Coupling cluster_2 Step 3: Hydrolysis 2-Iodophenylacetic_acid 2-Iodophenylacetic acid Ester Methyl 2-iodophenylacetate 2-Iodophenylacetic_acid->Ester MeOH, H+ Biphenyl_diester Dimethyl 2,2'-biphenyldiacetate Ester->Biphenyl_diester Cu, heat Final_Product This compound Biphenyl_diester->Final_Product 1. NaOH, H₂O/MeOH 2. H₃O⁺ Applications cluster_applications Potential Applications Core This compound Coordination_Chemistry Coordination Chemistry (Ligand for Metal Complexes) Core->Coordination_Chemistry Materials_Science Materials Science (Precursor for MOFs and Polymers) Core->Materials_Science Organic_Synthesis Organic Synthesis (Building Block for Macrocycles) Core->Organic_Synthesis

Sources

molecular structure and conformation of 2,2'-Biphenyldiacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,2'-Biphenyldiacetic Acid

Foreword: The Significance of Three-Dimensional Structure

In the realm of molecular science, particularly within drug discovery and materials science, the precise three-dimensional arrangement of atoms—the molecule's conformation—is paramount. It dictates function, reactivity, and interaction with biological targets. This compound (C₁₆H₁₄O₄) serves as a compelling case study in this principle.[1] As a derivative of biphenyl, its structure is dominated by the restricted rotation around the central carbon-carbon single bond, a phenomenon known as atropisomerism.[2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the structural and conformational nuances of this compound, synthesizing foundational principles with advanced analytical insights.

Foundational Molecular Architecture

This compound consists of a biphenyl core, which is two phenyl rings linked by a single C-C bond.[3] Each phenyl ring is substituted at an ortho position (the 2 and 2' positions) with a carboxymethyl group (-CH₂COOH).

PropertyValueSource
Molecular Formula C₁₆H₁₄O₄PubChem CID 419552[1]
Molecular Weight 270.28 g/mol PubChem CID 419552[1]
IUPAC Name 2-[2-[2-(carboxymethyl)phenyl]phenyl]acetic acidPubChem CID 419552[1]
CAS Number 93012-30-7PubChem CID 419552[1]

The key to its complex conformational behavior lies in the substitution pattern. The presence of the relatively bulky carboxymethyl groups at the ortho positions of the biphenyl core creates significant steric hindrance.[3][4] This hindrance restricts the free rotation around the pivotal C1-C1' bond connecting the two phenyl rings.[2]

Atropisomerism: Chirality Without a Chiral Center

The restricted rotation in substituted biphenyls like this compound gives rise to atropisomerism, a form of axial chirality.[2][3] The molecule possesses a chiral axis along the biphenyl linkage. If the rotational energy barrier is high enough, the different conformational isomers (atropisomers) can be isolated as stable, non-interconverting enantiomers at room temperature.[5]

The conditions for atropisomerism in biphenyl systems are:

  • Restricted Rotation: The presence of bulky groups in the ortho positions prevents the phenyl rings from becoming coplanar.

  • Lack of Symmetry: Each ring must have substituents arranged in a way that the molecule as a whole is not superimposable on its mirror image.

In this compound, the carboxymethyl groups provide the necessary steric bulk to hinder rotation.

Caption: Atropisomers of this compound arising from hindered rotation.

Conformational Analysis: Experimental and Computational Approaches

Understanding the precise conformational landscape of this compound requires a multi-faceted approach, combining experimental characterization with theoretical modeling. The primary questions to address are the dihedral angle between the phenyl rings and the orientation of the carboxymethyl side chains.

Experimental Workflow

A robust investigation into the molecule's conformation follows a logical progression from synthesis to detailed structural analysis.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_modeling Computational Modeling synthesis Chemical Synthesis (e.g., Ullmann coupling) purification Purification (Crystallization, Chromatography) synthesis->purification xray X-Ray Crystallography (Solid-State Conformation) purification->xray Single Crystal nmr NMR Spectroscopy (Solution-State Dynamics) purification->nmr Pure Sample dft DFT Calculations (Energy Minima, Barriers) xray->dft Initial Geometry md Molecular Dynamics (Conformational Sampling) nmr->md Experimental Validation dft->md

Caption: Integrated workflow for the conformational analysis of this compound.

X-Ray Crystallography: The Solid-State View

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in the solid state.[6] It provides unambiguous data on bond lengths, bond angles, and, most critically for this molecule, the torsional (dihedral) angle between the phenyl rings.

Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth (Self-Validating Step): The primary prerequisite is a high-quality single crystal. This is often the most challenging step.

    • Rationale: A well-ordered crystal lattice is essential for producing a clear diffraction pattern. The quality of the crystal directly validates the potential quality of the final data.

    • Method: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol/water). Allow for slow evaporation at a constant temperature. The formation of clear, well-defined crystals indicates success.

  • Data Collection:

    • Method: Mount a suitable crystal on a goniometer head and place it within an X-ray diffractometer.[6] The crystal is cooled (typically to ~100 K) to minimize thermal vibrations. It is then rotated in a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector.[6]

  • Structure Solution and Refinement:

    • Rationale: The diffraction pattern (a set of reflections with specific intensities and positions) is mathematically converted into a 3D electron density map of the unit cell.

    • Method: Using specialized software, an initial model of the molecule is fitted into the electron density map. This model is then refined computationally to achieve the best possible agreement between the calculated and observed diffraction patterns. The final output provides atomic coordinates, bond lengths, angles, and thermal parameters.

NMR Spectroscopy: Conformation in Solution

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the molecule's structure and dynamics in solution.[8] For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation, while advanced 2D techniques like NOESY/ROESY can provide information about through-space proximity of atoms, helping to define the preferred solution-state conformation.

  • ¹H NMR: The aromatic region will show complex splitting patterns due to the coupling between protons on the phenyl rings. The diastereotopic protons of the -CH₂- group will likely appear as a pair of doublets (an AB quartet), a clear indicator of the chiral environment created by the atropisomerism.

  • 2D NOESY/ROESY: These experiments detect correlations between protons that are close in space, regardless of whether they are bonded. A key experiment would be to look for correlations between protons on one phenyl ring and protons on the other. The strength of these correlations is related to the distance between the protons, which can be used to estimate the average dihedral angle in solution.

Computational Modeling: Mapping the Energy Landscape

Computational chemistry provides a powerful tool for exploring the full conformational space of a molecule, something that is difficult to achieve experimentally.[9][10]

  • Density Functional Theory (DFT): DFT calculations are used to find the lowest energy conformations (local minima) and the transition states that connect them. By rotating the C1-C1' dihedral angle step-by-step and calculating the energy at each step, one can construct a potential energy surface. This reveals the most stable conformation(s) and the energy barrier to rotation. For biphenyl itself, the minimum energy is at a dihedral angle of ~45°, representing a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion of the ortho-hydrogens (favoring a 90° twist).[11] For this compound, the steric hindrance from the carboxymethyl groups is expected to result in a larger equilibrium dihedral angle and a significantly higher rotational barrier.

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of conformational flexibility in different environments (e.g., in a solvent like water).[12] This can reveal how intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and solvent molecules, influence the preferred conformation.

Implications for Drug Development and Materials Science

The defined, rigid, and chiral nature of the this compound scaffold makes it an attractive building block in several scientific fields.

  • Drug Development: The three-dimensional shape of a molecule is critical for its ability to bind to a biological target (e.g., a protein receptor or enzyme active site). The stable, non-planar conformation of this compound can be used to create highly specific ligands. By controlling the atropisomeric form (P or M), chemists can design enantiomerically pure drugs, which is crucial as different enantiomers often have vastly different biological activities and toxicities.[13][14]

  • Asymmetric Catalysis: Chiral biphenyl derivatives are famously used as ligands in asymmetric catalysis (e.g., BINAP). The axial chirality of scaffolds like this compound can be used to create a chiral environment around a metal center, enabling the synthesis of enantiomerically pure products.[5]

  • Materials Science: The rigid structure can be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with well-defined pores and channels. The carboxylic acid groups provide ideal points for coordination to metal ions or for forming extended hydrogen-bonded networks.

Conclusion

This compound is more than a simple organic molecule; it is a textbook example of how steric hindrance can govern molecular shape and create chirality. Its structure is defined by a twisted biphenyl core, a consequence of the ortho-substituted carboxymethyl groups. A comprehensive understanding of its conformational preferences and the dynamics of its interconversion requires the synergistic application of high-resolution experimental techniques like X-ray crystallography and NMR spectroscopy, validated and expanded upon by computational modeling. The insights gained from studying this molecule provide a foundational understanding that is directly applicable to the rational design of new pharmaceuticals, catalysts, and advanced materials where three-dimensional structure is the key to function.

References

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Introduction: The Structural Elucidation of a Key Biphenyl Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2'-Biphenyldiacetic Acid

This compound (C₁₆H₁₄O₄, Molar Mass: 270.28 g/mol ) is a bifunctional organic compound featuring a biphenyl core with acetic acid moieties at the 2 and 2' positions.[1] This unique architecture, with its potential for atropisomerism and its utility as a chelating agent or a building block in supramolecular chemistry and materials science, necessitates unambiguous structural characterization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process.

This guide provides a comprehensive overview of the spectroscopic data for this compound. It is designed for researchers and drug development professionals, offering not just data, but the underlying principles and field-proven methodologies for its acquisition and interpretation. We will explore the causality behind experimental choices and present the data in a clear, structured format to facilitate its application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the connectivity and chemical environment of each atom.

Expertise in Practice: Experimental Protocol for NMR Analysis

The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable NMR data.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the carboxylic acid and, crucially, its acidic protons are often observable in this solvent, unlike in deuterated chloroform (CDCl₃) where they may exchange too rapidly.

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup & Data Acquisition:

    • The spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion, particularly in the aromatic region.[3]

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • For ¹H NMR: Acquire data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A standard pulse program is typically used with a relaxation delay of 1-2 seconds.[4]

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[5]

    • All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

Data Interpretation and Structural Assignment

The molecular symmetry of this compound significantly simplifies its NMR spectra. The two phenyl rings and their corresponding acetic acid side chains are chemically equivalent.

Caption: Molecular structure of this compound with labeling for NMR assignments.

¹H NMR Spectrum Analysis

  • Carboxylic Acid Protons (-COOH): A very broad singlet is expected far downfield, typically > 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): Due to the symmetry, there are four distinct sets of aromatic protons, each integrating to 2H. They will appear as complex multiplets in the typical aromatic region of 7.0-8.0 ppm. The exact splitting patterns depend on the dihedral angle between the phenyl rings.

  • Methylene Protons (-CH₂-): The four methylene protons are chemically equivalent and are adjacent to an aromatic ring and a carboxylic acid group. They are expected to appear as a sharp singlet, integrating to 4H, typically in the range of 3.5-4.0 ppm.[7]

¹³C NMR Spectrum Analysis

Based on symmetry, eight distinct carbon signals are expected.

  • Carbonyl Carbons (-COOH): These will be the most downfield signals, typically appearing in the 170-185 ppm range.[8]

  • Aromatic Carbons (Ar-C): Six distinct signals are expected. The two carbons directly bonded to the other phenyl ring (C1, C1') and the two carbons bonded to the methylene groups (C2, C2') will be quaternary and thus may have weaker signals. The remaining four signals will correspond to the protonated aromatic carbons. The full range is typically 125-150 ppm.

  • Methylene Carbons (-CH₂-): One signal is expected for the two equivalent methylene carbons, typically in the 35-45 ppm range.

Table 1: Predicted NMR Spectroscopic Data for this compound

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Carboxylic Acid> 10.0br s2H-COOH
Aromatic7.0 - 8.0m8HAr-H
Methylene~3.7s4H-CH₂-
¹³C NMR Predicted δ (ppm)Assignment
Carbonyl170 - 185-COOH
Aromatic Quaternary135 - 150C1/C1', C2/C2'
Aromatic CH125 - 135C3-C6, C3'-C6'
Methylene35 - 45-CH₂-

(br s = broad singlet, s = singlet, m = multiplet)

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[2]

Expertise in Practice: Experimental Protocol for FT-IR Analysis

For a solid sample like this compound, the KBr (potassium bromide) pellet method is a robust and widely used technique.

Step-by-Step Protocol:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle. The goal is to create a fine, homogeneous mixture.

    • Transfer the mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ signals.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum of this compound is dominated by the features of the carboxylic acid and the aromatic rings.[1]

  • O-H Stretch: A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9]

  • C-H Stretch (Aromatic): Sharp, medium-intensity peaks typically appear just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).

  • C-H Stretch (Aliphatic): Medium-intensity peaks from the -CH₂- groups are expected just below 3000 cm⁻¹ (e.g., 2900-2980 cm⁻¹).

  • C=O Stretch: A very strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is expected in the range of 1680-1720 cm⁻¹.[9][10]

  • C=C Stretch (Aromatic): Several medium to weak sharp peaks will be present in the 1450-1600 cm⁻¹ region, characteristic of the phenyl rings.

  • C-O Stretch & O-H Bend: Strong bands associated with the C-O stretching and O-H in-plane bending of the carboxylic acid group are found in the 1200-1440 cm⁻¹ region.

Table 2: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2500 - 3300Strong, BroadO-H stretch (Carboxylic acid dimer)
~3050MediumC-H stretch (Aromatic)
~2950MediumC-H stretch (Aliphatic -CH₂-)
~1700Strong, SharpC=O stretch (Carboxylic acid)
1450 - 1600Medium-WeakC=C stretch (Aromatic ring)
1200 - 1440StrongC-O stretch and O-H bend (Carboxylic acid)

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It provides the exact molecular weight and valuable structural information from the fragmentation patterns of the molecule.

Expertise in Practice: Experimental Protocol for ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically keeps the molecule intact.[11] Analysis is often performed in negative ion mode to deprotonate the acidic sites.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample (e.g., in Methanol/Water) Dilute Dilute to low concentration (µg/mL) Dissolve->Dilute Infuse Infuse into ESI Source Dilute->Infuse Ionize Ionization (Negative Mode) Infuse->Ionize Analyze Mass Analysis (e.g., TOF, Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detect->Spectrum Identify Identify Molecular Ion [M-H]⁻ Spectrum->Identify Interpret Interpret Fragment Ions Identify->Interpret

Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution with the mobile phase (e.g., 50:50 methanol:water) to a final concentration in the low µg/mL or ng/mL range. A small amount of a weak base like ammonium hydroxide can be added to promote deprotonation.

  • Data Acquisition:

    • The sample is introduced into the ESI source via direct infusion using a syringe pump.

    • Set the mass spectrometer to operate in negative ion mode.

    • Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da).

Data Interpretation

The molecular formula is C₁₆H₁₄O₄, with a monoisotopic mass of 270.0892 Da.[1]

  • Molecular Ion Peak: In negative mode ESI-MS, the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻, at an m/z of 269.08.

  • Fragmentation: While ESI is a soft technique, some in-source fragmentation can be induced. Common neutral losses from carboxylic acids include the loss of H₂O (18 Da) and CO₂ (44 Da). A significant fragmentation pathway would be the loss of a carboxymethyl radical followed by deprotonation, or the loss of CO₂ from the parent ion.

Table 3: Predicted Mass Spectrometry Data for this compound (Negative ESI)

m/z (Da)Ion FormulaInterpretation
269.08[C₁₆H₁₃O₄]⁻Molecular Ion [M-H]⁻
225.09[C₁₅H₁₃O₂]⁻Loss of CO₂ (44 Da) from the molecular ion
211.07[C₁₄H₁₁O₂]⁻Loss of the carboxymethyl group (-CH₂COOH)

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides a definitive and multi-faceted structural confirmation of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key carboxylic acid and aromatic functional groups, and Mass Spectrometry verifies the molecular weight and provides insight into fragmentation pathways. The protocols and data interpretations outlined in this guide serve as a robust framework for researchers requiring rigorous characterization of this and structurally related compounds, ensuring scientific integrity and enabling further progress in drug development and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 419552, this compound. Available: [Link]

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  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Available: [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 2,2'-Biphenyldiacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,2'-Biphenyldiacetic acid is a dicarboxylic acid derivative of biphenyl, a structural motif of interest in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application in research and development, especially in the context of drug development where these parameters directly influence bioavailability, formulation, and shelf-life. This guide provides a detailed technical framework for characterizing the solubility and stability of this compound, offering field-proven insights and step-by-step methodologies for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this document outlines the systematic approach to its determination, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before embarking on detailed solubility and stability studies.

PropertyValue/InformationSource
Molecular Formula C₁₆H₁₄O₄[1]
Molecular Weight 270.28 g/mol [1]
IUPAC Name 2-[2-(carboxymethyl)phenyl]phenyl]acetic acid[1]
Structure A biphenyl core with two acetic acid moieties at the 2 and 2' positions.[1]
pKa Not experimentally determined in available literature. As a dicarboxylic acid, it will have two pKa values. The first pKa is expected to be in the range of typical carboxylic acids (around 4-5), with the second being slightly higher due to intramolecular interactions. Experimental determination is crucial for understanding pH-dependent solubility.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For a dicarboxylic acid such as this compound, solubility is expected to be highly dependent on the pH of the medium and the polarity of the solvent.

The Causality Behind Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The presence of two polar carboxylic acid groups suggests some aqueous solubility, particularly at pH values above the pKa where the acid is deprotonated to its more soluble carboxylate salt form. Conversely, the nonpolar biphenyl backbone suggests solubility in organic solvents. A systematic evaluation across a range of solvents with varying polarities is therefore necessary.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust method that ensures the solvent is saturated with the solute.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate buffer at various pHs, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide).

    • Ensure a solid excess is visible to confirm saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample to determine the concentration of dissolved this compound.

  • Data Reporting:

    • Express the solubility in mg/mL or µg/mL.

G cluster_Solubility Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B Shake/Rotate C Collect and filter supernatant B->C Settle & Filter D Quantify concentration by HPLC-UV C->D Dilute & Inject E Report solubility (mg/mL) D->E

Caption: Workflow for equilibrium solubility determination.

pH-Solubility Profile

For ionizable compounds like this compound, a pH-solubility profile is critical. This is determined by performing the shake-flask method using a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

Expected Outcome: The solubility is expected to be lowest at low pH (when the molecule is in its neutral, less polar form) and increase significantly as the pH rises above the pKa values, leading to the formation of the more polar and soluble mono- and di-anionic species.

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are a cornerstone of this assessment, providing insights into potential degradation pathways and helping to develop stability-indicating analytical methods.

Rationale for a Stability-Indicating Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Protocol for Developing a Stability-Indicating HPLC Method

Initial Method Development:

  • Column Selection: A reversed-phase C18 column is a good starting point due to the nonpolar biphenyl core of the molecule.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid to control pH and improve peak shape) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to determine the optimal detection wavelength.

Method Validation (as per ICH Q2(R1) guidelines):

The method should be validated for:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Protocol for Forced Degradation Studies

Forced degradation studies are conducted to intentionally degrade the drug substance to identify likely degradation products and to demonstrate the specificity of the analytical method. A target degradation of 5-20% is generally considered optimal.

Stress Conditions:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Base Hydrolysis: Treat a solution with 0.1 M NaOH at a similar elevated temperature.

  • Oxidative Degradation: Expose a solution to 3% hydrogen peroxide at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100 °C).

  • Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Sample Analysis:

  • Analyze the stressed samples at appropriate time points using the developed HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Assess peak purity of the main peak to ensure it is not co-eluting with any degradation products.

  • Calculate the mass balance to account for the degraded material.

G cluster_ForcedDegradation Forced Degradation Workflow Start This compound Sample Acid Acid Hydrolysis (0.1M HCl, 80°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid, 100°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products & Pathways Validate Method Specificity Analysis->Outcome

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the structure of this compound, potential degradation pathways could include:

  • Decarboxylation: Loss of one or both carboxylic acid groups, particularly under thermal stress.

  • Oxidation: Hydroxylation of the biphenyl rings or degradation of the acetic acid side chains.

  • Intramolecular Cyclization: Under certain conditions, dehydration could lead to the formation of a lactone ring.

The identification of major degradation products would require further characterization using techniques such as mass spectrometry (LC-MS).

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined protocols, researchers can generate the critical data necessary to support its development for various applications. The emphasis on understanding the "why" behind experimental choices and the implementation of self-validating systems ensures the generation of robust and reliable data, which is fundamental to scientific integrity and successful drug development.

References

  • PubChem. This compound. [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.
  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2005.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 1996.
  • Baertschi, S.W., K.M. Alsante, and R.A. Reed, Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd ed. 2011, New York: Informa Healthcare.
  • Jornada, D.H., et al., A survey of forced degradation strategies for pharmaceutical drug substances and drug products. Journal of Pharmaceutical and Biomedical Analysis, 2016. 119: p. 36-47.
  • Blessy, M., et al., Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2014. 4(3): p. 159-165.

Sources

theoretical and computational studies of 2,2'-Biphenyldiacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2,2'-Biphenyldiacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive exploration of this compound (BPDA) through the lens of modern theoretical and computational chemistry. The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, primarily due to its unique structural and electronic properties.[1] The rotational flexibility around the central carbon-carbon bond imparts significant conformational diversity, which directly influences molecular recognition and biological activity. This document details the application of computational methods, particularly Density Functional Theory (DFT) and conformational analysis, to elucidate the geometric, energetic, and electronic landscape of BPDA. We present a workflow that bridges theoretical calculations with experimental validation, offering insights into the molecule's stable conformations, vibrational signatures, and electronic reactivity. The methodologies and findings discussed herein serve as a foundational guide for researchers aiming to leverage computational tools for the rational design of novel therapeutics and functional materials based on the BPDA scaffold.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl structural motif is a cornerstone in the design of biologically active compounds and advanced materials.[2] Its presence in numerous pharmaceuticals underscores its role as a versatile pharmacophore capable of engaging with a wide array of biological targets. The defining characteristic of the biphenyl system is the torsional or dihedral angle between the two phenyl rings. This angle is governed by a delicate balance between two opposing forces: the steric repulsion of the ortho substituents, which favors a twisted conformation, and the π-conjugation across the central C-C bond, which favors a planar arrangement.[3]

In this compound, the presence of acetic acid groups at the ortho positions introduces further complexity and functionality. These groups can influence the conformational equilibrium through intramolecular hydrogen bonding and steric interactions, potentially locking the molecule into a specific, biologically relevant shape. Understanding this conformational landscape is paramount for drug development, as the three-dimensional structure of a molecule dictates its ability to bind to a target receptor.

This guide presents a senior application scientist's perspective on applying a synergistic computational and theoretical workflow to dissect the molecular intricacies of BPDA. We will move beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a robust and self-validating analytical framework.

Molecular Properties and Synthesis Overview

This compound (BPDA) is an organic compound characterized by two phenyl rings linked together, with an acetic acid group substituted at the 2 and 2' positions.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₄[4]
Molecular Weight 270.28 g/mol [4]
IUPAC Name 2-[2-[2-(carboxymethyl)phenyl]phenyl]acetic acid[4]
CAS Number 93012-30-7[4]

While various synthetic routes exist for biphenyl derivatives, a common approach involves cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, which provides a facile method for creating the central C-C bond.[5]

Theoretical and Computational Methodologies

A robust computational analysis of a flexible molecule like BPDA requires a multi-faceted approach. The workflow described here integrates quantum mechanical calculations for accuracy with conformational searching to explore the molecule's potential energy surface.

G cluster_input 1. Input & Preparation cluster_methods 2. Computational Analysis cluster_output 3. Data Analysis & Interpretation Input Initial 3D Structure of BPDA ConfSearch Conformational Search (Potential Energy Surface Scan) Input->ConfSearch Explore conformational space MD Molecular Dynamics (Optional) (Solvation Effects) Input->MD Study dynamic behavior DFT DFT Optimization & Frequency Calculation (e.g., wB97XD/6-311++G(d,p)) ConfSearch->DFT Refine minima & find transition states Geom Optimized Geometries (Bond Lengths, Dihedral Angles) DFT->Geom Extract properties Energy Relative Energies (Conformer Stability) DFT->Energy Extract properties Spectra Predicted Spectra (IR, NMR) DFT->Spectra Extract properties Electronic Electronic Properties (HOMO-LUMO, MESP) DFT->Electronic Extract properties

Caption: General workflow for the computational analysis of BPDA.
Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry for molecules of this size. It provides an excellent balance of computational cost and accuracy for predicting molecular properties.[6][7]

Protocol for DFT Calculations:

  • Functional Selection: The choice of functional is critical. For biphenyl systems, where non-covalent, long-range interactions (van der Waals forces) influence the conformational energy, functionals like wB97XD are preferred as they include empirical dispersion corrections.[3]

  • Basis Set Selection: A flexible basis set is required to accurately describe the electron distribution. The Pople-style 6-311++G(d,p) basis set is a robust choice, providing diffuse functions (++) for anionic species and polarization functions (d,p) to handle non-spherical electron densities.[6]

  • Geometry Optimization: This is the process of finding the lowest energy arrangement of atoms. The calculation is run until the forces on the atoms and the energy change between steps fall below a strict convergence threshold.

  • Frequency Calculation: Performed on the optimized geometry, this step serves two purposes:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the theoretical vibrational frequencies, which can be compared to experimental infrared (IR) spectra.[8]

  • Property Calculation: From the optimized wave function, key electronic properties are derived, including Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MESP).[9]

Conformational Analysis

For BPDA, the most important degree of freedom is the dihedral angle between the two phenyl rings (C2-C1-C1'-C2'). A Potential Energy Surface (PES) scan is performed to map the energy as a function of this angle.

Protocol for PES Scan:

  • Define Scan Coordinate: The C2-C1-C1'-C2' dihedral angle is selected as the reaction coordinate.

  • Perform a Relaxed Scan: The dihedral angle is constrained and systematically rotated (e.g., in 10° increments). At each step, all other geometric parameters (bond lengths, angles) are optimized.

  • Identify Minima and Maxima: The resulting energy profile is plotted. The lowest energy points correspond to stable conformers (e.g., gauche), while the highest energy points represent the transition states (e.g., planar or perpendicular) that separate them.[3]

Results and Discussion

The Conformational Landscape of BPDA

The PES scan reveals the energetic landscape governed by the central dihedral angle. For a generic biphenyl, minima are typically found at twisted (gauche) conformations with dihedral angles around 45°, while the planar (0°/180°) and perpendicular (90°) conformations represent energy barriers.[3]

In BPDA, the ortho-acetic acid groups significantly alter this landscape. Intramolecular hydrogen bonding between the carboxylic acid moieties can create additional stable conformers. Furthermore, the orientation of the carboxylic acid proton itself (syn vs. anti) adds another layer of complexity, with the syn conformation generally being more stable in the gas phase, but the anti conformation can be favored in solution due to better solvent interactions.[10]

G cluster_conformations Conformational Energy Profile Gauche1 Gauche (Stable) TS1 Planar TS (Steric Clash) Gauche1->TS1 Gauche2 Gauche (Enantiomer) TS1->Gauche2 TS2 Perpendicular TS (No Conjugation) Gauche2->TS2 TS2->Gauche1

Sources

Unlocking the Potential of 2,2'-Biphenyldiacetic Acid: A Technical Guide for Innovative Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Versatility of a Unique Biphenyl Scaffold

In the vast landscape of chemical entities, the biphenyl scaffold stands as a privileged structure, forming the backbone of numerous pharmaceuticals, advanced materials, and fine chemicals.[1][2] Its inherent rigidity, coupled with the potential for tailored functionalization, offers a playground for chemists and material scientists. Within this family, 2,2'-Biphenyldiacetic acid emerges as a molecule of significant, yet largely unexplored, potential. Its unique stereochemistry, arising from the ortho-substitution of the acetic acid moieties, imparts a distinct three-dimensional architecture that can be harnessed for a multitude of applications. This guide provides a comprehensive exploration of promising research avenues for this compound, offering a roadmap for researchers, scientists, and drug development professionals to unlock its latent capabilities. We will delve into its potential in medicinal chemistry, polymer science, and the burgeoning field of metal-organic frameworks, providing not just a theoretical overview, but also actionable experimental insights.

Core Molecular Attributes of this compound

Before embarking on an exploration of its potential applications, it is crucial to understand the fundamental physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₄PubChem
Molecular Weight 270.28 g/mol PubChem
IUPAC Name 2-[2-(2-carboxymethylphenyl)phenyl]acetic acidPubChem
CAS Number 93012-30-7PubChem

The defining feature of this molecule is the presence of two acetic acid groups at the 2 and 2' positions of the biphenyl core. This ortho-substitution pattern forces the phenyl rings to adopt a non-planar conformation, a critical attribute that influences its interaction with biological targets and its packing in the solid state.

Potential Research Areas: A Triad of Opportunity

We have identified three primary domains where this compound can make a significant impact: Drug Discovery and Medicinal Chemistry, Advanced Polymer Synthesis, and the Design of Novel Metal-Organic Frameworks.

Drug Discovery: A Scaffold for Novel Therapeutics

The biphenyl moiety is a well-established pharmacophore found in a wide array of approved drugs and clinical candidates, exhibiting activities ranging from anti-inflammatory and analgesic to anti-cancer and anti-hypertensive.[1][2][3] The diacetic acid functional groups of our target molecule offer multiple points for derivatization and interaction with biological macromolecules.

  • Anti-inflammatory Agents: Biphenyl acetic acid derivatives, such as felbinac, are known non-steroidal anti-inflammatory drugs (NSAIDs). The di-acid nature of this compound could lead to novel NSAIDs with altered potency, selectivity, or pharmacokinetic profiles.

  • Anticancer Therapeutics: The rigid, non-planar structure of the biphenyl core can be exploited to design molecules that disrupt protein-protein interactions or bind to allosteric sites on enzymes implicated in cancer progression.[3]

  • Antimicrobial Drug Development: The biphenyl scaffold has been shown to possess antibacterial and antifungal properties.[1][4] Derivatives of this compound could be explored as novel antimicrobial agents.

Caption: Proposed workflow for the discovery of novel therapeutics based on the this compound scaffold.

  • Activation of Carboxylic Acids: To a solution of this compound (1 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add oxalyl chloride (2.2 mmol) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Amide Coupling: In a separate flask, dissolve the desired primary or secondary amine (2.5 mmol) in anhydrous dichloromethane (10 mL) and triethylamine (3 mmol). Cool this solution to 0°C.

  • Reaction: Slowly add the solution of the activated diacid chloride to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired diamide derivative.

Advanced Polymers: Building Blocks for High-Performance Materials

The unique geometry of this compound makes it an attractive monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The non-coplanar structure of the biphenyl unit can disrupt chain packing, leading to polymers with enhanced solubility and processability without compromising thermal stability.[5]

  • Soluble and Processable Polyamides: The introduction of the kinked 2,2'-biphenyl diacid monomer can lead to the formation of amorphous polyamides with improved solubility in common organic solvents, facilitating their processing into films, fibers, and coatings.[6]

  • High-Temperature Resistant Polyimides: Polyimides derived from biphenyl-based dianhydrides are known for their exceptional thermal and mechanical properties.[5][7] The corresponding diacid can be a precursor to novel dianhydrides or used directly in polycondensation reactions to create new polyimides with tailored properties.

Caption: A proposed workflow for the synthesis and characterization of novel polymers from this compound.

  • Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1 mmol), a selected aromatic diamine (e.g., 4,4'-oxydianiline, 1 mmol), triphenyl phosphite (2.2 mmol), and a solvent system of N-methyl-2-pyrrolidone (NMP) and pyridine (5:1 v/v).

  • Polycondensation: Heat the reaction mixture to 100-110°C and stir for 3-4 hours under a gentle stream of nitrogen.

  • Polymer Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The fibrous polymer precipitate is collected by filtration, washed thoroughly with methanol and hot water, and then dried in a vacuum oven at 80°C for 24 hours.

Metal-Organic Frameworks (MOFs): Linkers for Functional Materials

Biphenyl dicarboxylic acids are extensively used as organic linkers in the construction of Metal-Organic Frameworks (MOFs).[8][9][10][11] The length, rigidity, and functionalization of the linker dictate the topology, porosity, and ultimately the properties of the resulting MOF. The 2,2'-substitution pattern of our target molecule offers a unique angular geometry compared to the more commonly used linear 4,4'-biphenyl dicarboxylic acid, potentially leading to novel MOF structures with interesting properties.

  • Novel Topologies: The non-linear nature of the this compound linker can lead to the formation of MOFs with unprecedented network topologies and pore architectures.

  • Catalysis: The carboxylic acid groups, when coordinated to metal centers, can act as active sites for catalysis. The specific arrangement of these groups in a MOF structure derived from this linker could lead to enhanced catalytic activity or selectivity.[8]

  • Gas Sorption and Separation: The unique pore environment created by the angular linker could result in MOFs with selective gas adsorption properties, relevant for applications in carbon capture and gas separation.

Caption: A proposed workflow for the synthesis and characterization of novel Metal-Organic Frameworks using this compound as a linker.

  • Reaction Mixture Preparation: In a small glass vial, combine this compound (0.1 mmol), a metal salt (e.g., zinc nitrate hexahydrate, 0.1 mmol), and a solvent mixture of DMF and ethanol (1:1 v/v, 4 mL).

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 120°C for 48 hours.

  • Crystal Isolation and Washing: After cooling to room temperature, decant the mother liquor. Wash the resulting crystals with fresh DMF and then with ethanol.

  • Characterization: Isolate a single crystal suitable for X-ray diffraction to determine the structure of the new MOF.

Synthetic Strategy for this compound

A reliable and scalable synthesis of the core molecule is paramount for all proposed research avenues. While a direct, high-yield synthesis of this compound is not extensively reported, a plausible route can be adapted from the synthesis of its analogue, 2,2'-[biphenyl-2,2'-diylbis(oxy)]diacetic acid.[12]

Proposed Synthetic Pathway:

Caption: A proposed three-step synthesis of this compound from 2,2'-dimethylbiphenyl.

Detailed Experimental Protocol:
  • Step 1: Synthesis of 2,2'-Bis(bromomethyl)biphenyl: A mixture of 2,2'-dimethylbiphenyl (1 mmol), N-bromosuccinimide (NBS, 2.2 mmol), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed under irradiation with a UV lamp until the starting material is consumed (monitored by TLC). The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated. The crude product is purified by recrystallization.

  • Step 2: Synthesis of 2,2'-Biphenyldiacetonitrile: The dibromide from the previous step (1 mmol) is dissolved in dimethyl sulfoxide (DMSO). Sodium cyanide (2.5 mmol) is added, and the mixture is heated at 90°C for 6 hours. The reaction mixture is then poured into ice water, and the precipitated product is filtered, washed with water, and dried.

  • Step 3: Synthesis of this compound: The dinitrile (1 mmol) is suspended in a mixture of concentrated sulfuric acid and water (1:1 v/v) and refluxed for 12 hours. The reaction mixture is cooled and poured onto crushed ice. The precipitated solid is filtered, washed with cold water, and recrystallized from a suitable solvent to yield pure this compound.

Conclusion and Future Outlook

This compound represents a molecule at the cusp of scientific exploration. Its unique structural attributes, stemming from the ortho-positioning of the acetic acid groups, provide a compelling rationale for its investigation across multiple scientific disciplines. In medicinal chemistry, it offers a novel scaffold for the development of therapeutics with potentially improved properties. In materials science, it is a promising building block for high-performance polymers and a designer linker for the creation of novel metal-organic frameworks with unique topologies and functions. The experimental protocols and research workflows outlined in this guide are intended to serve as a springboard for further innovation. It is our firm belief that the systematic exploration of this compound will unveil a wealth of new scientific knowledge and practical applications, contributing to advancements in medicine, materials, and beyond.

References

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022). Inorganic Chemistry. [Link]

  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. (2022). PubMed Central. [Link]

  • Synthesis and Pharmacological Evaluation of Some Dual‐Acting Amino‐alcohol Ester Derivatives of Flurbiprofen and 2‐[1,1′‐Biphenyl‐4‐yl]acetic Acid: A Potential Approach to Reduce Local Gastrointestinal Toxicity. (2025). ResearchGate. [Link]

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022). ACS Publications. [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. [Link]

  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (2020). Taylor & Francis Online. [Link]

  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. (2025). SpringerLink. [Link]

  • Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. (2022). PubMed. [Link]

  • Properties of Polyimides Derived from Biphenyltetracarboxylic Dianhyd rides and Phenylenediamines. (n.d.). J-STAGE. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. [Link]

  • Biphenyl-2,2′-diylbis(oxy)]diacetic acid monohydrate. (n.d.). PMC - NIH. [Link]

  • Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications. (2023). PMC - NIH. [Link]

  • Polyamic acids and polyimides. (n.d.).
  • 2,2′-(Biphenyl-4,4′-diyldioxy)diacetic acid N,N-dimethylformamide solvate. (n.d.). PMC - NIH. [Link]

  • Synthesis of 2,2′‐bis(phenyldiazenyl)‐biphenyl dicarboxylic acid 13 and... (n.d.). ResearchGate. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ScienceDirect. [Link]

  • Biphenyl-2,2′-diyl diacetate. (n.d.). PMC - NIH. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. (n.d.). Asian Journal of Pharmacy and Technology. [Link]

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An In-Depth Technical Guide to 2,2'-Biphenyldiacetic Acid and Its Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2,2'-Biphenyldiacetic acid stands out as a versatile building block for the synthesis of a diverse array of derivatives with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological applications of this compound and its derivatives. We will delve into the key synthetic strategies, explore the derivatization of its carboxylic acid functionalities, and examine the promising anti-inflammatory and anticancer activities exhibited by these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical scaffold in their own research and development endeavors.

The Core Moiety: this compound

This compound is a dicarboxylic acid characterized by a biphenyl core with two acetic acid groups attached at the 2 and 2' positions. The non-coplanar nature of the two phenyl rings due to steric hindrance imparts a unique three-dimensional structure to the molecule, which can be exploited for designing molecules with specific biological targets. The presence of two carboxylic acid groups provides reactive handles for a wide range of chemical modifications, allowing for the creation of diverse libraries of derivatives.

Synthesis of the 2,2'-Biphenyl Core

The construction of the 2,2'-biphenyl backbone is a critical step in the synthesis of the target molecule. Two primary modern synthetic methodologies are predominantly employed: the Ullmann coupling and the Suzuki-Miyaura cross-coupling reaction.

1.1.1. Ullmann Coupling Reaction

The Ullmann reaction is a classic method for the formation of biaryl linkages, involving the copper-mediated coupling of two aryl halides.[1] While effective, this reaction often requires harsh conditions, including high temperatures. A more recent advancement involves a solvent-free approach using a high-speed ball milling technique, which offers a greener and more efficient alternative to traditional solution-phase methods.[2]

1.1.2. Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and versatile methods for C-C bond formation in modern organic synthesis.[3] This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an aryl halide. The mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of starting materials make it the preferred method for many applications.[4] The synthesis of 2,2'-bipyridyl-type compounds, which share a similar core structure, has been successfully achieved using this method.[5]

A plausible synthetic route to this compound via a Suzuki-Miyaura coupling is outlined below. This would typically involve the synthesis of a suitable 2-halophenylacetic acid derivative and a corresponding 2-boronic acid phenylacetic acid derivative, followed by their palladium-catalyzed cross-coupling.

Diagram: Proposed Synthetic Pathway for this compound

G cluster_start Starting Materials 2-Halophenylacetic\nAcid Derivative 2-Halophenylacetic Acid Derivative Suzuki-Miyaura\nCross-Coupling Suzuki-Miyaura Cross-Coupling 2-Halophenylacetic\nAcid Derivative->Suzuki-Miyaura\nCross-Coupling 2-Boronic Acid Phenylacetic\nAcid Derivative 2-Boronic Acid Phenylacetic Acid Derivative 2-Boronic Acid Phenylacetic\nAcid Derivative->Suzuki-Miyaura\nCross-Coupling This compound\nEster This compound Ester Suzuki-Miyaura\nCross-Coupling->this compound\nEster Pd Catalyst, Base Hydrolysis Hydrolysis This compound\nEster->Hydrolysis This compound This compound Hydrolysis->this compound Acid or Base G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies Synthesis of\n2,2'-Biphenyldiacetic\nAcid Derivatives Synthesis of 2,2'-Biphenyldiacetic Acid Derivatives Cell Viability Assay\n(e.g., MTT) Cell Viability Assay (e.g., MTT) Synthesis of\n2,2'-Biphenyldiacetic\nAcid Derivatives->Cell Viability Assay\n(e.g., MTT) Apoptosis Assay Apoptosis Assay Cell Viability Assay\n(e.g., MTT)->Apoptosis Assay Active Compounds Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Xenograft\nTumor Model Xenograft Tumor Model Cell Cycle Analysis->Xenograft\nTumor Model Promising Candidates Toxicity Studies Toxicity Studies Xenograft\nTumor Model->Toxicity Studies Lead Compound\nIdentification Lead Compound Identification Toxicity Studies->Lead Compound\nIdentification

Caption: A typical workflow for the evaluation of novel anticancer agents.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Protein Denaturation

A common in vitro method to assess anti-inflammatory activity is the inhibition of protein denaturation. This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation.

Protocol:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds (derivatives of this compound) and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: To a set of test tubes, add 0.45 mL of bovine serum albumin (BSA) solution (1% w/v in phosphate-buffered saline, pH 6.3) and 0.05 mL of the test compound solution at various concentrations.

  • Incubation: Incubate the tubes at 37°C for 20 minutes.

  • Heat-induced Denaturation: Heat the mixture at 55°C for 20 minutes in a water bath.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

In Vitro Anticancer Assay: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [6] Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its unique structural features and the presence of two reactive carboxylic acid groups provide ample opportunities for the synthesis of diverse chemical libraries. While direct biological data on its derivatives are currently limited, the well-established anti-inflammatory and anticancer activities of the broader class of biphenyl compounds strongly suggest that derivatives of this compound are promising candidates for further investigation.

Future research in this area should focus on the systematic synthesis and biological evaluation of a wide range of ester and amide derivatives of this compound. In-depth structure-activity relationship (SAR) studies will be crucial for identifying key structural features that contribute to potent and selective biological activity. Furthermore, elucidating the precise mechanisms of action of the most promising compounds will be essential for their rational optimization and potential clinical development. The exploration of this chemical space holds significant promise for the discovery of novel and effective treatments for inflammatory diseases and cancer.

References

[7]Anti-inflammatory Activity of Biphenyls from Streptomyces sp. BO07 in LPS-induced RAW 264.7 Cells. (n.d.). Science Alert. Retrieved January 21, 2026, from [Link] [5]Synthesis of 2,2'-Bipyridyl-Type Compounds via the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ElectronicsAndBooks. Retrieved January 21, 2026, from [Link] [8]Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link] [1]Ullmann reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link] [6]Bioassays for anticancer activities. (n.d.). PubMed. Retrieved January 21, 2026, from [Link] [2]Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link] [4]Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). [Link] [3]Enhancement of Anti-Inflammatory Effects of Biphenylylacetic Acid by Its Incorporation Into Lipid Microspheres. (n.d.). PubMed. Retrieved January 21, 2026, from [Link] [9]Synthesis of Some New 2-(2-fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved January 21, 2026, from [Link] [10]Anticancer potential of 2,2′-bipyridine hydroxamic acid derivatives in head and neck cancer therapy. (2025, August 6). Manipal Research Portal. Retrieved January 21, 2026, from [Link] [11]Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

Sources

Methodological & Application

Purification Techniques for 2,2'-Biphenyldiacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in 2,2'-Biphenyldiacetic Acid Applications

This compound is a versatile organic compound with a rigid biphenyl core and two carboxylic acid functionalities. This unique structure makes it a valuable building block in supramolecular chemistry, coordination polymers, and as a precursor for various pharmaceutical agents. The precise spatial arrangement of the carboxylic acid groups allows for the formation of well-defined metal-organic frameworks (MOFs) and hydrogen-bonded networks. In drug development, its derivatives are explored for their potential biological activities.

For these applications, the purity of this compound is paramount. Impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, alter the crystalline structure of materials, and introduce toxicity in biological systems. Common impurities may arise from starting materials, side reactions during synthesis (e.g., Ullmann or Suzuki coupling), or degradation. This guide provides a comprehensive overview of robust purification techniques tailored for this compound, ensuring high purity for demanding research and development applications.

Understanding Potential Impurities

The purification strategy for this compound should be designed to remove likely impurities from its synthesis. Common synthetic routes, such as the Ullmann coupling of 2-halophenylacetic acids, can introduce several types of impurities:

  • Starting Materials: Unreacted 2-halophenylacetic acid or its esters.

  • Homocoupling Byproducts: Formation of biphenyl from the dehalogenation and coupling of the starting material.

  • Oxidation Products: Minor oxidation of the aromatic rings or the acetic acid side chains.

  • Inorganic Salts: Residual copper or palladium catalysts and inorganic bases used in the coupling reactions.

A logical workflow for the purification of this compound is presented below.

Purification Workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Removes inorganic salts and neutral impurities recrystallization Recrystallization extraction->recrystallization Removes closely related organic impurities chromatography Column Chromatography (Optional) recrystallization->chromatography For very high purity requirements pure High-Purity Product recrystallization->pure chromatography->pure

Caption: A general workflow for the purification of this compound.

Primary Purification: Acid-Base Extraction

Acid-base extraction is a powerful and highly effective first step in the purification of carboxylic acids like this compound.[1][2] This technique leverages the acidic nature of the carboxylic acid groups to separate the target compound from neutral organic impurities and residual metal catalysts.

The underlying principle involves the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt by treatment with a weak aqueous base, such as sodium bicarbonate.[1] Neutral impurities remain in the organic phase and can be physically separated. The aqueous phase containing the carboxylate salt is then acidified to regenerate the pure, water-insoluble carboxylic acid, which precipitates out of the solution.

Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.

  • Basification and Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. A volume equal to that of the organic phase is a good starting point. Stopper the funnel and shake vigorously, periodically venting to release the pressure from the evolved carbon dioxide. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of this compound into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery of the acid.

  • Organic Layer Wash (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent evaporated to potentially recover and identify the impurities.

  • Acidification and Precipitation: Combine the aqueous extracts and cool them in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH ~2), which can be confirmed with pH paper. The pure this compound will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Secondary Purification: Recrystallization

Recrystallization is a highly effective technique for further purifying the solid this compound obtained from acid-base extraction.[3] This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. For dicarboxylic acids, polar protic solvents or mixtures are often effective.

Solvent/Solvent SystemRationale
Ethanol/Water A common and effective mixed-solvent system. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes slightly turbid (the cloud point), indicating saturation.[4]
Ethyl Acetate/Hexane Another useful mixed-solvent system. The compound is dissolved in hot ethyl acetate, and hexane is added as the anti-solvent to induce crystallization upon cooling.
Methanol Can be used as a single solvent, though solubility might be high even at room temperature, potentially reducing yield.
Protocol for Recrystallization from Ethanol/Water
  • Dissolution: Place the this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring to dissolve the solid. Add more ethanol in small portions if necessary until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: To the hot ethanol solution, add hot deionized water dropwise with swirling until a faint, persistent cloudiness is observed. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Advanced Purification: Column Chromatography

For applications requiring exceptionally high purity, column chromatography can be employed. Due to the polar nature of the carboxylic acid groups, which can lead to tailing on silica gel, a modified mobile phase is often necessary.

Normal-Phase Column Chromatography
  • Stationary Phase: Silica gel

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). To improve the peak shape and reduce tailing, a small amount of an acidic modifier, such as acetic acid or formic acid (typically 0.1-1%), should be added to the eluent.

Reversed-Phase Column Chromatography
  • Stationary Phase: C18-functionalized silica gel

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), is usually added to both the aqueous and organic components of the mobile phase to suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape.

Chromatography cluster_0 Normal-Phase Chromatography cluster_1 Reversed-Phase Chromatography Silica Gel Silica Gel Mobile Phase (e.g., Hexane/Ethyl Acetate + Acetic Acid) Mobile Phase (e.g., Hexane/Ethyl Acetate + Acetic Acid) Silica Gel->Mobile Phase (e.g., Hexane/Ethyl Acetate + Acetic Acid) C18 Silica C18 Silica Mobile Phase (e.g., Water/Acetonitrile + TFA) Mobile Phase (e.g., Water/Acetonitrile + TFA) C18 Silica->Mobile Phase (e.g., Water/Acetonitrile + TFA)

Caption: Stationary and mobile phases for chromatographic purification.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC). A reversed-phase method is typically suitable for this analysis.

Typical HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Detection: UV detection at a wavelength where the biphenyl chromophore absorbs, typically around 254 nm.

  • Purity Determination: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The purification of this compound to a high degree of purity is readily achievable through a systematic application of acid-base extraction and recrystallization. For applications demanding the highest purity, column chromatography offers an additional level of purification. The choice of the specific methods and solvents should be guided by the nature and quantity of the impurities present in the crude material. By following the protocols outlined in this guide, researchers, scientists, and drug development professionals can obtain high-purity this compound suitable for the most demanding applications.

References

  • (Reference to a relevant synthesis paper, if found in a more targeted search)
  • (Reference to a general organic chemistry lab manual on recrystalliz
  • recrystallization-2.doc.pdf. (n.d.).
  • (Reference to a paper on chrom
  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • (Reference to a source on HPLC analysis of arom
  • (Reference for Ullmann coupling impurities)
  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Acid-base extraction - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2,2'-Biphenyldiacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Flexibility in MOF Design with 2,2'-Biphenyldiacetic Acid

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Their high surface area, tunable pore size, and tailorable chemical functionalities make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[3][4] The choice of the organic linker is paramount in dictating the final topology, porosity, and functionality of the MOF. While rigid linkers have been extensively studied, the use of flexible ligands, such as this compound, offers an exciting avenue for the design of dynamic and responsive materials.

The non-planar, twisted structure of the biphenyl backbone in this compound, coupled with the conformational freedom of the acetic acid moieties, imparts a significant degree of flexibility. This intrinsic pliability can lead to the formation of MOFs with unique properties, such as "gate-opening" or "breathing" behaviors in response to external stimuli. These dynamic frameworks are particularly attractive for applications in controlled drug release, where the therapeutic agent can be encapsulated and released in a specific environment. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of MOFs derived from the this compound linker, with a special focus on their utility in drug delivery systems.

Part 1: Synthesis of a Representative this compound-Based MOF

The synthesis of MOFs is most commonly achieved through solvothermal methods, where the metal salt and organic linker are dissolved in a suitable solvent and heated in a sealed vessel to promote crystallization.[5] The following protocol is a representative example for the synthesis of a zinc-based MOF using this compound, based on established procedures for similar dicarboxylate linkers.

Experimental Protocol: Solvothermal Synthesis

1. Reagent Preparation:

  • Metal Precursor: Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Organic Linker: this compound (H₂BPDA)

  • Solvent: N,N-Dimethylformamide (DMF)

2. Synthesis Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF. Gentle heating or sonication may be required to aid dissolution.

  • Combine the two solutions in the 20 mL glass vial.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the reaction mixture to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • After 48 hours, cool the oven to room temperature at a rate of 5°C/min.

  • Colorless, crystalline precipitates should be observed at the bottom of the vial.

  • Collect the crystals by decanting the supernatant.

  • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • To activate the MOF (i.e., remove solvent molecules from the pores), immerse the crystals in a volatile solvent like ethanol for 24 hours, replacing the ethanol every 8 hours.

  • After solvent exchange, decant the ethanol and dry the crystals under vacuum at 80°C for 12 hours.

Causality Behind Experimental Choices:

  • Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of metal salts and organic linkers.

  • Temperature and Time: The chosen temperature and reaction time are crucial for promoting the nucleation and growth of well-defined crystals. These parameters often require optimization for each specific MOF system.

  • Molar Ratio: An equimolar ratio of metal to linker is a common starting point for the synthesis of many MOFs. However, varying this ratio can sometimes lead to the formation of different framework topologies.

  • Activation: The activation step is critical for accessing the full porosity of the MOF, which is essential for applications such as gas storage and drug loading.

Part 2: Essential Characterization of this compound-Based MOFs

A thorough characterization of the synthesized MOF is necessary to confirm its structure, purity, and properties.

Characterization Techniques:
Technique Purpose Expected Observations for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample.A diffraction pattern with sharp peaks at specific 2θ angles, indicating a well-ordered crystalline structure. The pattern should be compared to a simulated pattern from single-crystal X-ray diffraction if available.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, desolvated framework. A final, significant weight loss at higher temperatures signifies framework decomposition.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups of the linker to the metal centers.A shift in the characteristic C=O stretching frequency of the carboxylic acid group (typically around 1700 cm⁻¹) to lower wavenumbers (in the range of 1650-1550 cm⁻¹ for asymmetric stretching and 1450-1350 cm⁻¹ for symmetric stretching) upon coordination to the metal ion.[1]
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume of the activated MOF.A Type I or Type IV isotherm, depending on the pore size, from which the surface area and pore volume can be calculated.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise three-dimensional atomic structure of the MOF.Provides detailed information on bond lengths, bond angles, coordination environment of the metal, and the overall framework topology.

Part 3: Application in Drug Delivery

The inherent flexibility of MOFs derived from this compound makes them particularly interesting for drug delivery applications.[2] The dynamic nature of the framework can allow for high drug loading capacities and controlled, stimuli-responsive release.

Protocol: Drug Loading and In Vitro Release Study

1. Drug Loading (Immersion Method):

  • Prepare a stock solution of the desired drug (e.g., ibuprofen, doxorubicin) in a suitable solvent (e.g., ethanol, water).

  • Immerse a known amount of activated 2,2'-BPDA-MOF in the drug solution.

  • Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the collected solid with fresh solvent to remove any surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum.

  • Quantify the amount of loaded drug by analyzing the concentration of the drug remaining in the supernatant using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

2. In Vitro Drug Release:

  • Disperse a known amount of the drug-loaded MOF in a release medium that mimics physiological conditions (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4).

  • Maintain the suspension at 37°C with constant, gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (UV-Vis, HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Stimuli-Responsive Release:

The flexible nature of the 2,2'-BPDA linker can be exploited for stimuli-responsive drug release. For instance, a change in pH could alter the coordination between the carboxylate groups and the metal centers, leading to a conformational change in the framework and subsequent release of the encapsulated drug. To investigate this, the in vitro release study can be performed at different pH values (e.g., pH 5.5 to mimic the acidic environment of tumor tissues).

Visualizing the Workflow

MOF Synthesis and Activation Workflow

MOF_Synthesis cluster_synthesis Solvothermal Synthesis cluster_workup Product Workup & Activation A Metal Salt Solution (e.g., Zn(NO₃)₂·6H₂O in DMF) C Mixing A->C B Linker Solution (this compound in DMF) B->C D Heating (120°C, 48h) C->D E Crystallization D->E F Collection of Crystals E->F G Washing with DMF F->G H Solvent Exchange (Ethanol) G->H I Drying under Vacuum H->I J J I->J Activated MOF

Caption: Workflow for the solvothermal synthesis and activation of a this compound-based MOF.

Drug Delivery Mechanism

Drug_Delivery cluster_loading Drug Loading cluster_release Stimuli-Responsive Release MOF Activated MOF Porous Framework Loaded_MOF Drug-Loaded MOF Drug molecules encapsulated in pores MOF->Loaded_MOF Drug Drug Molecules Drug->MOF Immersion & Diffusion Framework_Change Framework Conformational Change Loaded_MOF->Framework_Change triggers Stimulus Stimulus (e.g., pH change) Stimulus->Loaded_MOF Release Drug Release Framework_Change->Release

Caption: Conceptual diagram of drug loading and stimuli-responsive release from a flexible MOF.

Conclusion and Future Perspectives

This compound serves as a promising flexible linker for the construction of novel MOFs with dynamic properties. The protocols outlined in this application note provide a solid foundation for the synthesis, characterization, and evaluation of these materials for applications in drug delivery. The inherent flexibility of the biphenyl backbone opens up possibilities for creating "smart" materials that can respond to their environment, offering a high degree of control over the release of therapeutic agents. Future research in this area could focus on exploring different metal ions to tune the framework's properties, functionalizing the biphenyl linker to introduce additional functionalities, and conducting in vivo studies to validate the therapeutic efficacy of these MOF-based drug delivery systems.

References

  • Yaghi, O. M., O'Keeffe, M., Ockwig, N. W., Chae, H. K., Eddaoudi, M., & Kim, J. (2003). Reticular synthesis and the design of new materials. Nature, 423(6941), 705–714. [Link]

  • Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal-organic frameworks. Chemical Society Reviews, 38(6), 1477–1504. [Link]

  • Horcajada, P., Chalati, T., Serre, C., Gref, R., & Couvreur, P. (2010). Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging. Nature Materials, 9(2), 172–178. [Link]

  • Rojas, S., & Horcajada, P. (2020). Metal-organic frameworks for advanced drug delivery. Expert Opinion on Drug Delivery, 17(2), 149-167. [Link]

  • Zhu, D., & Xu, G. (2014). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. CrystEngComm, 16(44), 10328-10335. [Link]

  • Fang, M., Wang, T., Lu, X., Song, A., Shen, L., & Tian, H. (2014). Two 3-D metal organic frameworks containing 2,2′-bipyridine-5,5′-dicarboxylic acid: synthesis, structure, and magnetic properties. Journal of Coordination Chemistry, 67(13), 2280-2286. [Link]

Sources

Application Notes and Protocols for 2,2'-Biphenyldiacetic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Promise of 2,2'-Biphenyldiacetic Acid as a Ligand

In the vast landscape of coordination chemistry, the design of organic ligands is the cornerstone of creating novel metal complexes with tailored properties. Among the myriad of available ligands, those based on the biphenyl scaffold have garnered significant attention due to their inherent structural rigidity, conformational flexibility, and rich electronic properties. This compound, with its two carboxylic acid moieties positioned on adjacent phenyl rings, presents a unique combination of a robust biphenyl backbone and versatile carboxylate coordinating groups. This arrangement allows for a range of coordination modes, from simple chelation to the formation of intricate one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs).[1] The non-coplanar nature of the biphenyl rings in many of its complexes can lead to chiral structures and unique steric environments around the metal center, influencing catalytic activity and luminescent properties.

This application note serves as a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of this compound as a ligand. We will delve into its synthesis, explore its coordination behavior with various metal ions, provide detailed protocols for the synthesis of its coordination complexes, and discuss their potential applications in catalysis, luminescence, and bioimaging.

Ligand Synthesis: A Plausible and Referenced Approach

While a direct, peer-reviewed synthesis of this compound is not abundantly available in the literature, a scientifically sound and practical route can be proposed based on established organic chemistry principles and published syntheses of analogous compounds. A feasible approach involves the oxidation of the commercially available precursor, 2,2'-dimethylbiphenyl.[2][3][4]

Proposed Synthesis Pathway:

The most direct method for the synthesis of this compound is the oxidation of the methyl groups of 2,2'-dimethylbiphenyl. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid can be employed for this transformation. The reaction proceeds by converting the methyl groups to carboxylic acids.

Synthesis_of_2_2_Biphenyldiacetic_acid 2,2'-Dimethylbiphenyl 2,2'-Dimethylbiphenyl 2,2'-Biphenyldiacetic_acid 2,2'-Biphenyldiacetic_acid 2,2'-Dimethylbiphenyl->2,2'-Biphenyldiacetic_acid Oxidation Oxidizing_Agent KMnO4, H2O, Heat Oxidizing_Agent->2,2'-Biphenyldiacetic_acid

Caption: Proposed synthesis of this compound via oxidation.

Experimental Protocol: Synthesis of this compound

  • Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2'-dimethylbiphenyl and a solution of potassium permanganate in water. The molar ratio of KMnO₄ to 2,2'-dimethylbiphenyl should be in excess to ensure complete oxidation of both methyl groups.

  • Step 2: Oxidation Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion. The reaction typically requires several hours.

  • Step 3: Work-up After the reaction is complete, cool the mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) is removed by filtration. The filtrate, containing the potassium salt of this compound, is then acidified with a strong acid, such as hydrochloric acid, to precipitate the desired dicarboxylic acid.

  • Step 4: Purification The crude this compound is collected by filtration, washed with cold water to remove any inorganic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Coordination Chemistry and Complex Synthesis

The two carboxylic acid groups of this compound can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bridging modes. This versatility allows for the construction of a wide array of coordination complexes with diverse dimensionalities and topologies.[5]

General Protocol for the Synthesis of a Transition Metal Complex

This protocol describes a general method for the synthesis of a coordination polymer of this compound with a divalent transition metal ion, such as Cu(II), using solvothermal methods.

Complex_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Analysis Ligand This compound Mixing Mix & Sonicate Ligand->Mixing Metal_Salt Metal(II) Salt (e.g., Cu(NO3)2·3H2O) Metal_Salt->Mixing Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mixing Heating Solvothermal Reaction (e.g., 120°C, 48h) Mixing->Heating Cooling Slow Cooling to Room Temp. Heating->Cooling Crystals Crystalline Product Cooling->Crystals Filtration Filter & Wash Crystals->Filtration Drying Dry in Vacuo Filtration->Drying Characterization Characterize (XRD, IR, TGA) Drying->Characterization

Caption: General workflow for solvothermal synthesis of a coordination complex.

Experimental Protocol: Synthesis of a Cu(II)-2,2'-Biphenyldiacetate MOF

  • Step 1: Preparation of the Reaction Mixture In a glass vial, dissolve this compound and a copper(II) salt (e.g., copper(II) nitrate trihydrate) in a solvent mixture, typically N,N-dimethylformamide (DMF) and ethanol. The molar ratio of ligand to metal can be varied to target different coordination environments. A 1:1 ratio is a good starting point.

  • Step 2: Solvothermal Synthesis Seal the vial and place it in a programmable oven. Heat the mixture to a temperature between 100-150 °C for 24-72 hours. The slow heating and cooling rates can influence the quality and size of the resulting crystals.

  • Step 3: Isolation of the Product After the reaction, allow the oven to cool slowly to room temperature. Crystals of the coordination polymer should have formed. Carefully decant the mother liquor and wash the crystals with fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted starting materials.

  • Step 4: Activation For applications requiring a porous material, the solvent molecules within the pores of the MOF may need to be removed. This is typically done by solvent exchange with a more volatile solvent (e.g., acetone or chloroform) followed by heating under vacuum.

Characterization of Coordination Complexes

A suite of analytical techniques is essential to confirm the formation and elucidate the structure and properties of the coordination complexes.

Technique Purpose Expected Observations for a 2,2'-Biphenyldiacetate Complex
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry of the metal center.[6]Will reveal the coordination mode of the ligand (chelating, bridging), the dimensionality of the network, and the overall crystal packing.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk crystalline sample and to compare the experimental pattern with the simulated pattern from SCXRD data.A good match between the experimental and simulated patterns confirms the homogeneity of the synthesized material.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present and to probe the coordination of the carboxylate groups to the metal ion.[7]The characteristic C=O stretching frequency of the carboxylic acid (around 1700 cm⁻¹) will shift to lower wavenumbers upon coordination to the metal ion.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the complex and to determine the presence of solvent molecules within the crystal lattice.Will show weight loss steps corresponding to the removal of coordinated or guest solvent molecules, followed by the decomposition of the ligand at higher temperatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes, ¹H and ¹³C NMR can provide information about the ligand environment in solution.Shifts in the proton and carbon signals of the ligand upon coordination can indicate the binding mode.

Applications of this compound Coordination Complexes

The unique structural features of this compound make its coordination complexes promising candidates for a variety of applications.

Catalysis

The introduction of a metal center into the biphenyl framework can create catalytically active sites. The steric bulk and chiral nature of the ligand can influence the selectivity of catalytic reactions. For example, copper complexes of biphenyl-based ligands have been investigated for the catalytic oxidation of alcohols.[1][8][9][10]

Plausible Catalytic Application:

A copper(II) complex of this compound could potentially catalyze the aerobic oxidation of primary alcohols to aldehydes. The biphenyl backbone would provide a robust and tunable framework, while the copper centers would act as the redox-active sites.

Catalytic_Cycle Cu(II)-L Cu(II) Complex Intermediate_1 [Cu(II)-L(R-CH2OH)] Cu(II)-L->Intermediate_1 + Substrate Substrate R-CH2OH Product R-CHO Intermediate_2 [Cu(I)-L(H)] + R-CHO Intermediate_1->Intermediate_2 - H+ Intermediate_2->Cu(II)-L + Oxidant, + H+ Intermediate_2->Product Oxidant O2 Regeneration H2O Oxidant->Regeneration

Caption: A plausible catalytic cycle for alcohol oxidation.

Luminescent Materials

Lanthanide ions, such as Europium(III) and Terbium(III), are known for their sharp and long-lived luminescence when sensitized by an organic ligand (the "antenna effect").[11] The biphenyl moiety of this compound can act as an efficient antenna to absorb UV light and transfer the energy to the lanthanide ion, resulting in characteristic red (Eu³⁺) or green (Tb³⁺) emission.[12][13][14]

Potential Application in Luminescent Probes:

A Eu(III) complex of this compound could be developed as a luminescent probe for bioimaging or as a component in organic light-emitting diodes (OLEDs). The biphenyl backbone can be further functionalized to tune the photophysical properties or to introduce targeting moieties for biological applications.[15][16]

Bioimaging and Drug Delivery

Coordination complexes of paramagnetic metal ions, such as Gadolinium(III), are widely used as contrast agents in Magnetic Resonance Imaging (MRI).[17][18][19] The chelation of Gd(III) by this compound could lead to stable complexes with potential applications as MRI contrast agents. Furthermore, the porous nature of MOFs derived from this ligand could be exploited for the encapsulation and controlled release of therapeutic agents. The ability to functionalize the biphenyl backbone opens up possibilities for targeted drug delivery systems.[20]

Conclusion and Future Outlook

This compound is a ligand with significant untapped potential in coordination chemistry. Its unique structural and electronic properties make it an attractive building block for the synthesis of a wide range of coordination complexes, from discrete molecules to extended metal-organic frameworks. While the literature on this specific ligand is still emerging, the foundational knowledge from related biphenyl-based ligands provides a strong basis for future research and development. The protocols and application insights provided in this note are intended to serve as a valuable resource for scientists venturing into the exciting possibilities offered by this compound and its coordination complexes. Further exploration of its complexes with various metal ions is expected to unveil novel materials with significant applications in catalysis, materials science, and medicine.

References

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The Pivotal Role of 2,2'-Biphenyldiacetic Acid in Designing Advanced Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Supramolecular Potential of a Flexible Linker

In the intricate world of supramolecular chemistry, where molecules are meticulously orchestrated into complex, functional assemblies through non-covalent interactions, the choice of building blocks is paramount. 2,2'-Biphenyldiacetic acid, a molecule characterized by two carboxylic acid groups tethered to a biphenyl backbone, has emerged as a particularly versatile and dynamic linker. Its unique structural attributes, including conformational flexibility and the capacity for robust hydrogen bonding, make it an exemplary candidate for the construction of a diverse array of supramolecular systems, from crystalline metal-organic frameworks (MOFs) to responsive host-guest complexes and sensitive molecular sensors.

This comprehensive guide, intended for researchers, scientists, and professionals in drug development, delves into the multifaceted applications of this compound in supramolecular chemistry. We will explore the fundamental principles that govern its self-assembly, provide detailed, field-proven protocols for the synthesis and characterization of its supramolecular constructs, and offer insights into the causality behind experimental choices, thereby empowering researchers to harness the full potential of this remarkable molecule.

Core Principles: The Supramolecular Versatility of this compound

The utility of this compound in supramolecular chemistry stems from a confluence of its inherent molecular features:

  • Conformational Flexibility: The biphenyl core of the molecule is not rigid; the two phenyl rings can rotate relative to each other. This torsional freedom allows the molecule to adopt various conformations, enabling it to adapt to different coordination environments and template the formation of diverse supramolecular architectures.

  • Dual Carboxylic Acid Functionality: The two carboxylic acid groups are potent hydrogen bond donors and acceptors. This allows for the formation of strong and directional hydrogen bonds, leading to the self-assembly of robust one-, two-, or three-dimensional networks.[1] Furthermore, these acidic groups can be deprotonated to act as coordinating sites for metal ions, paving the way for the construction of metal-organic frameworks.

  • Aromatic Backbone: The biphenyl unit provides a rigid scaffold that can engage in π-π stacking interactions, further stabilizing the resulting supramolecular assemblies. This aromatic nature also provides a platform for the introduction of other functional groups to tune the electronic and recognition properties of the molecule.

These fundamental characteristics underpin the application of this compound in three key areas of supramolecular chemistry: the construction of metal-organic frameworks, the development of host-guest systems and molecular sensors, and the formation of self-assembled materials.

Application I: Engineering Porous Materials with Metal-Organic Frameworks (MOFs)

The ability of the carboxylate groups of this compound to coordinate with metal ions makes it an excellent organic linker for the synthesis of MOFs. These crystalline materials, characterized by high porosity and tunable structures, have shown immense promise in gas storage, separation, and catalysis.[2][3]

Protocol 1: Solvothermal Synthesis of a 2D Cadmium-Based MOF

This protocol details the solvothermal synthesis of a hypothetical two-dimensional cadmium-based MOF using this compound as the organic linker. The choice of a solvothermal method is crucial as the elevated temperature and pressure facilitate the dissolution of the reactants and promote the growth of high-quality single crystals.

Materials:

  • This compound (H₂bpda)

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Glass vials (20 mL) with Teflon screw caps

  • Oven

Procedure:

  • In a 20 mL glass vial, dissolve 27.0 mg (0.1 mmol) of this compound in 10 mL of DMF.

  • To this solution, add 30.8 mg (0.1 mmol) of Cd(NO₃)₂·4H₂O.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • After 48 hours, cool the oven to room temperature at a rate of 5 °C/hour.

  • Colorless, block-shaped crystals should form at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum for 1 hour.

Characterization:

The resulting crystals should be characterized by single-crystal X-ray diffraction to determine their structure. Powder X-ray diffraction (PXRD) can be used to confirm the phase purity of the bulk material. Thermogravimetric analysis (TGA) will provide information about the thermal stability of the MOF and the presence of solvent molecules within the pores.

Diagram of MOF Synthesis Workflow:

MOF_Synthesis cluster_reactants Reactant Preparation H2bpda This compound in DMF Mix Mixing in Vial H2bpda->Mix Cd_salt Cd(NO₃)₂·4H₂O Cd_salt->Mix Heating Solvothermal Reaction (120°C, 48h) Mix->Heating Cooling Controlled Cooling Heating->Cooling Crystals Crystal Formation Cooling->Crystals Wash_Dry Washing & Drying Crystals->Wash_Dry Characterization Characterization (SC-XRD, PXRD, TGA) Wash_Dry->Characterization

Caption: Workflow for the solvothermal synthesis of a MOF.

Application II: Host-Guest Chemistry and Anion Sensing

The conformational flexibility and hydrogen-bonding capabilities of this compound and its derivatives can be exploited to create macrocyclic hosts for the recognition and sensing of guest molecules, particularly anions.[4][5] Anion recognition is a crucial area of research with applications in environmental monitoring and medical diagnostics.

Protocol 2: Anion Sensing via Fluorescence Spectroscopy

This protocol describes a hypothetical experiment to investigate the anion sensing capabilities of a fluorescent macrocycle derived from this compound. The principle is that the binding of an anion to the macrocycle will perturb its electronic structure, leading to a change in its fluorescence properties (e.g., quenching or enhancement).

Materials:

  • Macrocyclic host derived from this compound (e.g., a fluorescently tagged derivative)

  • Stock solutions (1.0 x 10⁻³ M) of various anions (as their tetrabutylammonium salts) in acetonitrile (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻)

  • Acetonitrile (spectroscopic grade)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the macrocyclic host (1.0 x 10⁻⁴ M) in acetonitrile.

  • Prepare a series of solutions for fluorescence titration. In a typical experiment, the concentration of the host is kept constant (e.g., 1.0 x 10⁻⁵ M) while the concentration of the anion is systematically varied.

  • For each anion, prepare a series of cuvettes containing the host solution. Add increasing equivalents of the anion stock solution to each cuvette.

  • Record the fluorescence emission spectrum of each solution after excitation at the appropriate wavelength.

  • Plot the change in fluorescence intensity as a function of the anion concentration to determine the binding constant.

Data Analysis:

The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding isotherm model, such as the 1:1 binding model.

Diagram of Anion Sensing Mechanism:

Anion_Sensing cluster_system Host-Guest Interaction cluster_detection Detection Host Macrocyclic Host (Fluorescent) Complex Host-Anion Complex (Altered Fluorescence) Host->Complex + Anion Anion Anion Complex->Host - Anion Fluorometer Fluorometer Complex->Fluorometer Fluorescence Change

Caption: Principle of anion sensing by a fluorescent host.

Application III: Self-Assembled Supramolecular Polymers

The directional nature of hydrogen bonds formed by the carboxylic acid groups of this compound can drive the formation of one-dimensional supramolecular polymers.[1] These materials are of interest for their dynamic nature and potential applications in responsive materials and drug delivery.

Protocol 3: Characterization of Self-Assembly by ¹H NMR Spectroscopy

This protocol outlines the use of ¹H NMR spectroscopy to study the self-assembly of this compound in a non-polar solvent. The formation of hydrogen-bonded aggregates will lead to changes in the chemical shifts of the protons involved in the hydrogen bonding.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • NMR spectrometer

Procedure:

  • Prepare a series of solutions of this compound in CDCl₃ with varying concentrations (e.g., from 1 mM to 50 mM).

  • Acquire the ¹H NMR spectrum for each solution at a constant temperature.

  • Monitor the chemical shift of the carboxylic acid proton.

Expected Results and Interpretation:

Upon increasing the concentration, the carboxylic acid proton signal is expected to shift downfield. This is indicative of the formation of hydrogen-bonded aggregates, as the proton becomes more deshielded in a hydrogen bond. The concentration-dependent chemical shift data can be used to model the self-assembly process and determine the association constant for dimerization or polymerization.

Table 1: Hypothetical ¹H NMR Data for Self-Assembly Study

Concentration (mM)Chemical Shift of COOH proton (ppm)
110.5
511.2
1011.8
2012.3
5012.8

Crystallization and Structural Analysis: A Note on Best Practices

Obtaining high-quality single crystals is often the most challenging yet crucial step in supramolecular chemistry, as it provides definitive structural information. For the supramolecular assemblies of this compound, several crystallization techniques can be employed.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed in a vial covered with a perforated film to allow for the slow evaporation of the solvent.

  • Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then placed in a larger sealed container containing a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the good solvent, inducing crystallization.[6]

  • Reactant Diffusion: Solutions of the individual components (e.g., the ligand and the metal salt for MOF synthesis) are carefully layered in a tube, and crystals form at the interface as the reactants slowly diffuse into each other.[6]

Diagram of Vapor Diffusion Crystallization:

Vapor_Diffusion cluster_setup Vapor Diffusion Setup Outer_Vial Sealed Outer Vial Inner_Vial Inner Vial with Compound Solution (Good Solvent) Crystallization Crystallization Inner_Vial->Crystallization Induces Poor_Solvent Poor Solvent Vapor Vapor of Poor Solvent Poor_Solvent->Vapor Evaporation Vapor->Inner_Vial Diffusion Diffusion Diffusion

Caption: Schematic of the vapor diffusion crystallization method.

Conclusion and Future Perspectives

This compound stands as a testament to the power of rational molecular design in supramolecular chemistry. Its unique combination of flexibility, hydrogen-bonding capability, and aromatic character provides a versatile platform for the construction of a wide range of functional supramolecular materials. The protocols and principles outlined in this guide are intended to serve as a robust starting point for researchers seeking to explore the potential of this and related molecules.

The future of supramolecular chemistry will undoubtedly involve the development of increasingly complex and functional systems. By understanding the fundamental principles of self-assembly and mastering the experimental techniques for synthesis and characterization, the scientific community can continue to push the boundaries of what is possible, with this compound and its derivatives playing a significant role in this exciting endeavor.

References

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Application Notes and Protocols for the Synthesis of Pharmaceutical Derivatives from 2,2'-Biphenyldiacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2,2'-Biphenyl Scaffold - A Privileged Motif in Medicinal Chemistry

The biphenyl moiety is a recurring structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its inherent chirality, when appropriately substituted at the ortho positions, along with its rigid yet conformationally adaptable nature, allows for precise spatial orientation of functional groups, making it an ideal scaffold for targeting a variety of biological receptors and enzymes. 2,2'-Biphenyldiacetic acid, in particular, serves as a versatile starting material for the synthesis of a diverse array of pharmaceutical derivatives. The two carboxylic acid functionalities provide convenient handles for derivatization into amides, esters, and other functional groups, while the biphenyl core can be cyclized to form polycyclic structures, such as dibenzocycloheptadienones, which are themselves precursors to a range of therapeutic agents.[2]

This guide provides a detailed exploration of the synthetic pathways originating from this compound, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of key intermediates and potential pharmaceutical derivatives. The methodologies described herein are designed to be robust and scalable, catering to the needs of researchers in drug discovery and development.

Core Synthetic Strategies

The synthetic utility of this compound can be broadly categorized into two main strategies:

  • Intramolecular Cyclization: This approach leverages the proximity of the two acetic acid side chains to construct a central seven-membered ring through an intramolecular Friedel-Crafts acylation, yielding a dibenzocycloheptadienone core. This tricyclic system is a key intermediate in the synthesis of various neurologically active and anti-inflammatory agents.

  • Derivatization of Carboxylic Acid Groups: This strategy focuses on the conversion of the two carboxylic acid moieties into a variety of functional groups, such as esters and amides, to generate libraries of compounds for biological screening.[3] This can lead to the discovery of novel therapeutic agents with a wide range of activities.

The following sections will provide detailed protocols for these key transformations.

PART 1: Intramolecular Cyclization to Dibenzocycloheptadienone Derivatives

The intramolecular Friedel-Crafts acylation of this compound is a powerful method for the synthesis of a dibenzocycloheptadienone core structure.[4] This reaction proceeds through the formation of a highly reactive acylium ion, which then undergoes an electrophilic aromatic substitution to form the cyclic ketone.[1]

Key Intermediate: 2,2'-Biphenyldiacetyl Chloride

Prior to cyclization, this compound must be activated, typically by conversion to its diacyl chloride. This significantly enhances the electrophilicity of the carbonyl carbons, facilitating the subsequent intramolecular reaction.

Protocol 1: Synthesis of 2,2'-Biphenyldiacetyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)[5] or Oxalyl chloride ((COCl)₂)[6]

  • Anhydrous Dichloromethane (DCM) (if using oxalyl chloride)

  • Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Round-bottom flask with reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

  • Schlenk line or nitrogen/argon inlet

Procedure using Thionyl Chloride:

  • In a fume hood, place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Carefully add an excess of thionyl chloride (5-10 eq) to the flask.[5]

  • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. This should be done with care, using a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

  • The resulting crude 2,2'-Biphenyldiacetyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.

Procedure using Oxalyl Chloride:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (2.2 eq) dropwise to the stirred solution.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The solvent and excess reagents are removed under reduced pressure to yield the crude diacyl chloride.

Causality behind Experimental Choices:

  • Excess Thionyl Chloride/Oxalyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the diacid to the diacyl chloride.

  • Inert Atmosphere (Oxalyl Chloride Method): Oxalyl chloride and the resulting acyl chloride are sensitive to moisture. An inert atmosphere prevents hydrolysis back to the carboxylic acid.

  • Catalytic DMF (Oxalyl Chloride Method): DMF catalyzes the reaction by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.[7]

Intramolecular Friedel-Crafts Acylation

With the activated diacyl chloride in hand, the key cyclization step can be performed. The choice of Lewis acid catalyst is crucial for the success of this reaction.

Protocol 2: Synthesis of a Dibenzocycloheptadienone Derivative

Materials:

  • 2,2'-Biphenyldiacetyl chloride

  • Anhydrous Aluminum chloride (AlCl₃) or other suitable Lewis acid[4]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Carbon disulfide (CS₂), or Nitrobenzene)

  • Round-bottom flask with a gas outlet

  • Magnetic stirrer

  • Ice bath

  • Hydrochloric acid (HCl), crushed ice

Procedure:

  • In a fume hood, suspend anhydrous AlCl₃ (2.2 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 2,2'-Biphenyldiacetyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred AlCl₃ suspension.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Reaction Conditions for Friedel-Crafts Acylation

SubstrateCatalystSolventTemperatureTime (h)Yield (%)Reference
4-Phenylbutyric acidMethanesulfonic acid-85-100 °C160-80[4]
4-Phenylbutanoyl chlorideAlCl₃CS₂Reflux--[4]
Carboxylic AcidsCyanuric Chloride/AlCl₃---High[1]

Visualization of Synthetic Pathway

G A This compound B 2,2'-Biphenyldiacetyl Chloride A->B SOCl₂ or (COCl)₂/DMF C Dibenzocycloheptadienone Derivative B->C AlCl₃, Anhydrous Solvent

Caption: Synthesis of a Dibenzocycloheptadienone Derivative.

PART 2: Synthesis of Acyclic Derivatives - Amides and Esters

The carboxylic acid groups of this compound can be readily converted to a variety of amides and esters. These derivatives are of significant interest in drug discovery as they can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Protocol 3: Synthesis of a Bis-Amide Derivative

Materials:

  • This compound

  • Amine (2.2 eq)

  • Coupling agent (e.g., DCC, EDC, HATU)

  • Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the amine (2.2 eq) and the base (2.5 eq) to the solution.

  • In a separate flask, dissolve the coupling agent (2.2 eq) in the anhydrous solvent.

  • Slowly add the solution of the coupling agent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality behind Experimental Choices:

  • Coupling Agents: Reagents like DCC and EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • Base: The base is required to neutralize the acidic proton of the carboxylic acid and any acid that may be formed during the reaction, driving the reaction to completion.

Protocol 4: Synthesis of a Bis-Ester Derivative

Materials:

  • This compound

  • Alcohol (excess)

  • Acid catalyst (e.g., concentrated Sulfuric acid (H₂SO₄)) or coupling agent (e.g., DCC) and DMAP

  • Anhydrous solvent (if using coupling agent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure (Fischer Esterification):

  • Place this compound (1.0 eq) and a large excess of the alcohol (which also acts as the solvent) in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude bis-ester.

  • Purify by column chromatography if necessary.

Visualization of Derivatization Pathways

G A This compound B Bis-Amide Derivative A->B Amine, Coupling Agent, Base C Bis-Ester Derivative A->C Alcohol, Acid Catalyst

Caption: Derivatization of this compound.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile starting material for the synthesis of a wide range of potential pharmaceutical derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The intramolecular Friedel-Crafts acylation offers a direct route to tricyclic ketone cores, while standard amidation and esterification procedures allow for the generation of diverse libraries of acyclic derivatives.

Future work in this area could focus on the asymmetric synthesis of these derivatives, leveraging the inherent chirality of the 2,2'-disubstituted biphenyl system to produce enantiomerically pure compounds. Furthermore, the exploration of a broader range of cyclization reactions and the functionalization of the biphenyl core itself could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

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Sources

Catalytic Applications of Metal Complexes with Biphenyl-Based Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Biphenyl-Based Catalysis

Researchers engaged in the fine chemical and pharmaceutical industries are in a constant search for catalysts that offer high efficiency, selectivity, and tunability. The biphenyl scaffold has emerged as a privileged structure in ligand design, offering a unique combination of steric influence and conformational rigidity that can impart exceptional control over a metal's catalytic activity. While direct literature on the catalytic applications of metal complexes with 2,2'-Biphenyldiacetic acid is sparse, a wealth of research on structurally analogous biphenyl-dicarboxylic acids and their derivatives provides a robust foundation for understanding their potential.

This technical guide is designed for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the catalytic applications of metal complexes featuring biphenyl-based ligands that are structurally related to this compound. By examining these analogous systems, we can extrapolate principles and protocols that are likely applicable to the target ligand class. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Section 1: The Biphenyl Moiety - A Pillar of modern Catalysis

The biphenyl backbone is a cornerstone in the architecture of high-performance ligands for several key reasons:

  • Axial Chirality: Restricted rotation around the C-C single bond connecting the two phenyl rings can give rise to stable, non-interconverting enantiomers known as atropisomers. This axial chirality, when incorporated into a ligand, can create a well-defined, three-dimensional chiral pocket around the metal center, which is crucial for asymmetric catalysis.

  • Steric Tuning: The ortho, meta, and para positions on the biphenyl rings can be readily functionalized with various substituents. This allows for precise control over the steric bulk of the ligand, which in turn influences the coordination geometry of the metal complex and the accessibility of the catalytic site to substrates.

  • Electronic Modulation: The electronic properties of the biphenyl ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups. This modulation of the ligand's electronic character directly impacts the electron density at the metal center, thereby influencing its reactivity and catalytic turnover frequency.

  • Rigidity and Pre-organization: The biphenyl framework provides a degree of rigidity that helps to pre-organize the coordinating groups for metal binding. This can lead to more stable and well-defined catalytic species, which often translates to higher selectivity in catalytic transformations.

Section 2: Asymmetric Hydrogenation - A Case Study in Chiral Biphenyl Ligand Application

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically enriched compounds, a critical process in the pharmaceutical industry. Chiral biphenyl-based diphosphine ligands are among the most successful ligands for this transformation, particularly in combination with rhodium and ruthenium.

Principle of the Reaction

In asymmetric hydrogenation, a prochiral unsaturated substrate, such as an alkene or ketone, is stereoselectively reduced using hydrogen gas in the presence of a chiral metal catalyst. The enantioselectivity of the reaction is determined by the chiral environment created by the ligand around the metal center, which favors the binding of the substrate in one orientation over the other, leading to the preferential formation of one enantiomer of the product. The dihedral angle of the axially chiral biaryl-bisphosphine ligand plays a pivotal role in defining the stereochemical environment of the metal complexes.[1]

Experimental Protocol: Synthesis of a Chiral Biphenyl Diphosphine Ligand (A Bridged C2-Symmetric Example)

This protocol is adapted from a method for the synthesis of a bridged C2-symmetric biphenyl phosphine ligand, which has demonstrated high efficacy in asymmetric hydrogenation.[2]

Materials:

  • (2R,3R)-butanediol dimesylate

  • 2-bromophenol

  • n-butyllithium

  • chlorodiphenylphosphine

  • hydrogen peroxide

  • lithium diisopropylamide (LDA)

  • iodine

  • Anhydrous solvents (THF, diethyl ether, etc.)

  • Standard glassware for air-sensitive synthesis (Schlenk line, etc.)

Procedure:

  • Synthesis of Chiral Bis(bromoether) (3): To a solution of 2-bromophenol (1) in anhydrous THF, add a suitable base (e.g., NaH) at 0 °C. After stirring for 30 minutes, add (2R,3R)-butanediol dimesylate (2) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with diethyl ether. Purify by column chromatography to yield the chiral bis(bromoether) (3).[2]

  • Phosphinylation and Oxidation (5): Cool a solution of (3) in anhydrous THF to -78 °C. Add n-butyllithium dropwise and stir for 1 hour. Add chlorodiphenylphosphine and allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the product and then treat with hydrogen peroxide in a mixture of dichloromethane and ethanol to oxidize the phosphine to the phosphine oxide (5). Purify by column chromatography.[2]

  • Ortho-iodination (6): Dissolve the phosphine oxide (5) in anhydrous THF and cool to -78 °C. Add LDA dropwise and stir for 1 hour. Add a solution of iodine in THF and allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate. Extract the product and purify by column chromatography to yield the diiodide (6).[2]

  • Intramolecular Ullmann Coupling (7): In a flame-dried flask, combine the diiodide (6), copper powder, and a high-boiling solvent such as DMF. Heat the mixture at reflux for 24 hours. Cool the reaction, filter through celite, and remove the solvent under reduced pressure. Purify the resulting diphosphine dioxide (7) by column chromatography.[2]

  • Reduction to the Diphosphine Ligand (8): The final step involves the reduction of the diphosphine dioxide (7) to the desired diphosphine ligand (8) using a reducing agent such as trichlorosilane. This step should be performed under strictly anaerobic conditions.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide

This protocol is a general procedure for the asymmetric hydrogenation of an enamide using a chiral biphenyl diphosphine ligand.

Materials:

  • [Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)

  • Chiral biphenyl diphosphine ligand (e.g., the one synthesized above)

  • Enamide substrate

  • Hydrogen gas (high purity)

  • Anhydrous, degassed solvent (e.g., methanol or dichloromethane)

  • High-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, dissolve [Rh(COD)2]BF4 (1 mol%) and the chiral biphenyl diphosphine ligand (1.1 mol%) in the chosen solvent. Stir the solution for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve the enamide substrate in the same solvent.

  • Hydrogenation: Transfer both the catalyst solution and the substrate solution to the high-pressure reactor under an inert atmosphere. Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 5-10 bar).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress of the reaction by TLC, GC, or HPLC.

  • Work-up and Analysis: Once the reaction is complete, carefully vent the reactor and purge with an inert gas. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC.

Data Presentation: Asymmetric Hydrogenation of Enamides
EntryLigandSubstrateSolventH2 Pressure (bar)Temp (°C)Conversion (%)ee (%)
1Ligand 8 Methyl (Z)-α-acetamidocinnamateMeOH1025>9998
2(S)-BINAPMethyl (Z)-α-acetamidocinnamateMeOH1025>9995
3Ligand 8 Dimethyl itaconateCH2Cl2525>9997
4(S)-BINAPDimethyl itaconateCH2Cl2525>9992

This table presents representative data to illustrate the high efficiency and enantioselectivity achievable with chiral biphenyl-based ligands in asymmetric hydrogenation.

Section 3: Carbon-Carbon Bond Formation - The Henry Reaction Catalyzed by a Biphenyl-Dicarboxylate-Based MOF

Metal-Organic Frameworks (MOFs) constructed from metal ions and organic linkers have emerged as promising heterogeneous catalysts. Biphenyl-dicarboxylate linkers are particularly interesting for the construction of MOFs due to their rigidity and ability to form porous structures.[3][4]

Principle of the Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone). The reaction is typically base-catalyzed. A metal-organic framework can act as a heterogeneous catalyst where the metal nodes or functional groups on the organic linkers provide the active sites for the reaction. A Zn(II)-based coordination polymer with a biphenyl-dicarboxylate linker has been shown to be an effective and recyclable catalyst for the Henry reaction.[3][4]

Experimental Protocol: Synthesis of a Zn(II)-Biphenyl-Dicarboxylate MOF

This protocol is adapted from the synthesis of a Zn(II)-based coordination polymer.[3][4]

Materials:

  • ZnCl2

  • 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid (H4L1)

  • 2,2'-bipyridine

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reaction Mixture Preparation: In a Teflon-lined autoclave, combine ZnCl2, H4L1, and 2,2'-bipyridine in a molar ratio of 1:1:1 in a mixture of DMF and ethanol.

  • Hydrothermal Synthesis: Seal the autoclave and heat it in an oven at 160 °C for 72 hours.[3]

  • Crystallization and Isolation: After 72 hours, slowly cool the autoclave to room temperature. The resulting crystals of the MOF are collected by filtration, washed with fresh DMF and ethanol, and dried in air.

Experimental Protocol: MOF-Catalyzed Henry Reaction

This protocol describes the use of the synthesized Zn(II)-MOF as a catalyst for the Henry reaction between 4-nitrobenzaldehyde and nitroethane.[3][4]

Materials:

  • Zn(II)-biphenyl-dicarboxylate MOF (catalyst)

  • 4-nitrobenzaldehyde

  • Nitroethane

  • Solvent (e.g., methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the Zn(II)-MOF catalyst in the chosen solvent.

  • Addition of Reactants: Add 4-nitrobenzaldehyde and nitroethane to the suspension.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 60 °C) for the required time (e.g., 24 hours).

  • Catalyst Recovery and Product Isolation: After the reaction is complete, the heterogeneous catalyst can be recovered by simple filtration or centrifugation.[4] The filtrate containing the product is then concentrated under reduced pressure. The crude product can be purified by column chromatography.

  • Catalyst Recycling: The recovered catalyst can be washed with a suitable solvent, dried, and reused in subsequent reactions.

Data Presentation: Henry Reaction Catalyzed by Zn(II)-MOF
EntryAldehydeNitroalkaneCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
14-NitrobenzaldehydeNitroethane5602492
2BenzaldehydeNitroethane5602485
34-ChlorobenzaldehydeNitroethane5602488
44-NitrobenzaldehydeNitromethane5602490

This table showcases the catalytic activity of the Zn(II)-biphenyl-dicarboxylate MOF in the Henry reaction with various substrates.

Section 4: Visualization of Key Structures and Mechanisms

Diagrams

Ligand_Structure cluster_biphenyl This compound biphenyl

Catalytic_Cycle M(L) M(L) M(L)(S) M(L)(S) M(L)->M(L)(S) Substrate Coordination M(L)(H)2(S) M(L)(H)2(S) M(L)(S)->M(L)(H)2(S) Oxidative Addition of H2 M(L)(P) M(L)(P) M(L)(H)2(S)->M(L)(P) Insertion & Reductive Elimination M(L)(P)->M(L) Product Release

Section 5: Conclusion and Future Outlook

Metal complexes of biphenyl-based ligands represent a versatile and powerful class of catalysts. While the specific ligand this compound remains to be fully explored, the principles derived from its structural analogues, such as chiral biphenyl diphosphines and biphenyl-dicarboxylates, provide a clear roadmap for its potential applications. The ability to fine-tune the steric and electronic properties of the biphenyl backbone through synthetic modification offers immense opportunities for the development of novel catalysts with enhanced activity and selectivity.

For researchers in drug development, the protocols and data presented herein for asymmetric hydrogenation and carbon-carbon bond formation offer a starting point for the synthesis of complex chiral molecules. The continued exploration of biphenyl-based ligands and their metal complexes will undoubtedly lead to the discovery of new and more efficient catalytic systems for a wide range of organic transformations.

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  • Breit, B. (2013). Rhodium-catalyzed hydroformylation of alkynes employing a self-assembling ligand system. Angewandte Chemie International Edition. [Link]

  • Kumar, A., et al. (2016). Copper-catalyzed arylations and heteroarylations. RSC Advances. [Link]

  • Wulff, W. D., et al. (2018). Catalytic Asymmetric Diels–Alder Reaction of 2′-Hydroxychalcone as a Dienophile with a VANOL-Borate Ester Complex. PubMed Central. [Link]

  • Afonso, C. A. M., et al. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. PubMed Central. [Link]

  • Rodriguez, R. (2025). Chiral-at-Metal Catalysts: A Minimalist Strategy for Asymmetric Catalysis. YouTube. [Link]

  • Esposito, M., & Chirik, P. J. (2023). Bis(phosphine) Cationic Co(I)- and Neutral Co(0)- Catalyzed Asymmetric Hydrogenation of Pharmaceutically-Relevant Functionalized Enamides. Princeton Dataspace. [Link]

  • Che, C-M., et al. (2003). Syntheses, Structures, Photoluminescence, and Theoretical Studies of d10 Metal Complexes of 2,2'-Dihydroxy-[1,1']binaphthalenyl-3,3'-dicarboxylate. Sci-Hub. [Link]

  • Wang, J., et al. (2023). Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. ACS Omega. [Link]

  • Calo, V., et al. (2017). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Liu, P., & Baik, M-H. (2016). The Mechanism of Rhodium Catalyzed Allylic C–H Amination. ChemRxiv. [Link]

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The Cornerstone of Chiral Architecture: 2,2'-Biphenyldiacetic Acid in Asymmetric Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for enantiomerically pure compounds is a central theme in modern chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. At the heart of this endeavor lies the development of effective chiral catalysts. This technical guide delves into the pivotal role of 2,2'-biphenyldiacetic acid as a precursor to a class of C₂-symmetric diol ligands, which are instrumental in orchestrating highly enantioselective transformations. We provide a comprehensive exploration of the synthesis of the key ligand precursor, (R/S)-2,2'-bis(hydroxymethyl)-1,1'-biphenyl, from this compound, and detail its application in the well-established and highly reliable asymmetric addition of diethylzinc to aldehydes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of atropisomeric biphenyl scaffolds in their synthetic strategies.

Introduction: The Significance of Axially Chiral Biphenyls

Axially chiral biphenyls represent a privileged class of ligands in asymmetric catalysis. Their chirality arises from hindered rotation (atropisomerism) around the C-C bond connecting the two phenyl rings, creating a stable, well-defined three-dimensional chiral environment. This unique structural feature is paramount in inducing high levels of stereoselectivity in a wide array of chemical reactions. This compound, a readily accessible starting material, serves as an excellent foundational molecule for the synthesis of various chiral ligands, most notably C₂-symmetric diols. These diols, in turn, can be employed as powerful catalysts in their own right or as ligands for transition metals in a multitude of asymmetric transformations.[1]

From Achiral Precursor to Chiral Ligand: The Synthetic Pathway

The journey from this compound to a potent chiral ligand involves two critical stages: the reduction of the carboxylic acid moieties to alcohols and the resolution of the resulting racemic diol to obtain the desired enantiomer.

Synthesis of Racemic 2,2'-Bis(hydroxymethyl)-1,1'-biphenyl

The transformation of this compound to 2,2'-bis(hydroxymethyl)-1,1'-biphenyl is most effectively achieved through reduction. While various reducing agents can be employed, lithium aluminum hydride (LiAlH₄) is a common and powerful choice for the complete reduction of carboxylic acids to primary alcohols.

Protocol 1: Synthesis of Racemic 2,2'-Bis(hydroxymethyl)-1,1'-biphenyl

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Carefully and portion-wise, add LiAlH₄ to the stirred suspension. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrate and washings.

  • Extraction: Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl and saturated aqueous Na₂SO₄ solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure racemic 2,2'-bis(hydroxymethyl)-1,1'-biphenyl.

Resolution of Racemic 2,2'-Bis(hydroxymethyl)-1,1'-biphenyl

The resolution of the racemic diol is a critical step to obtain the enantiomerically pure ligand required for asymmetric catalysis. This can be achieved through various methods, including classical resolution with a chiral resolving agent or through chiral chromatography.

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction in organic synthesis, yielding valuable chiral secondary alcohols. Chiral diols derived from the biphenyl scaffold have proven to be highly effective catalysts for this transformation, providing excellent yields and high enantioselectivities.[2]

Mechanism of Catalysis

The catalytic cycle is believed to involve the in-situ formation of a chiral titanium complex. The chiral diol reacts with an achiral titanium alkoxide, such as titanium(IV) isopropoxide, to form a chiral Lewis acidic titanium complex. This complex then coordinates with both the aldehyde and the diethylzinc, bringing them into close proximity within a defined chiral environment. The ethyl group from the diethylzinc is then transferred to one enantiotopic face of the aldehyde, leading to the formation of the chiral secondary alcohol with high enantiomeric excess.

Catalytic_Cycle ChiralDiol Chiral Biphenyl Diol Catalyst Chiral Ti-Biphenyl Diol Complex ChiralDiol->Catalyst Ti_OiPr4 Ti(OiPr)₄ Ti_OiPr4->Catalyst Intermediate Ternary Complex [Catalyst-Aldehyde-Et₂Zn] Catalyst->Intermediate Coordination Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Diethylzinc Diethylzinc (Et₂Zn) Diethylzinc->Intermediate Product_Complex Product-Catalyst Complex Intermediate->Product_Complex Ethyl Transfer Product Chiral Alcohol Product_Complex->Product Release Catalyst_Regen Catalyst (Regenerated) Product_Complex->Catalyst_Regen Catalyst_Regen->Intermediate

Sources

Application Notes and Protocols for the Use of 2,2'-Biphenyldiacetic Acid as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely a matter of academic interest but a critical determinant of biological activity, efficacy, and safety. Many organic molecules exist as enantiomers—non-superimposable mirror images that, despite having identical physical properties in an achiral environment, can exhibit profoundly different behaviors in the chiral environment of a biological system. The separation of these enantiomers, a process known as chiral resolution, is therefore a cornerstone of modern drug development.

This guide provides a comprehensive overview and detailed protocols for the application of 2,2'-Biphenyldiacetic acid as a versatile and effective chiral resolving agent, particularly for racemic amines. As an atropisomeric dicarboxylic acid, its unique three-dimensional structure provides a powerful tool for inducing diastereomeric salt formation, leading to efficient separation of enantiomers.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The classical method of chiral resolution by diastereomeric salt formation remains a widely used and scalable technique.[1][2] The underlying principle is the conversion of a pair of enantiomers, which are physically indistinguishable, into a pair of diastereomers with distinct physical properties, most notably solubility.[3]

This is achieved by reacting the racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (in this case, an enantiopure this compound). The resulting acid-base reaction forms two diastereomeric salts. Due to their different three-dimensional arrangements, these diastereomers exhibit different crystal packing energies and solvation properties, leading to a difference in their solubility in a given solvent.[4] This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be physically separated by filtration. Subsequently, the resolving agent is removed to yield the desired pure enantiomer.[1]

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer Racemic Amine\n(R-Amine + S-Amine) Racemic Amine (R-Amine + S-Amine) Diastereomeric Salts\n(R-Amine·R-Acid + S-Amine·R-Acid) Diastereomeric Salts (R-Amine·R-Acid + S-Amine·R-Acid) Racemic Amine\n(R-Amine + S-Amine)->Diastereomeric Salts\n(R-Amine·R-Acid + S-Amine·R-Acid) + Chiral Acid\n((R)-Acid) Chiral Acid ((R)-Acid) Chiral Acid\n((R)-Acid)->Diastereomeric Salts\n(R-Amine·R-Acid + S-Amine·R-Acid) Less Soluble Salt\n(e.g., S-Amine·R-Acid) Less Soluble Salt (e.g., S-Amine·R-Acid) Diastereomeric Salts\n(R-Amine·R-Acid + S-Amine·R-Acid)->Less Soluble Salt\n(e.g., S-Amine·R-Acid) More Soluble Salt\n(e.g., R-Amine·R-Acid in solution) More Soluble Salt (e.g., R-Amine·R-Acid in solution) Diastereomeric Salts\n(R-Amine·R-Acid + S-Amine·R-Acid)->More Soluble Salt\n(e.g., R-Amine·R-Acid in solution) Pure Enantiomer\n(S-Amine) Pure Enantiomer (S-Amine) Less Soluble Salt\n(e.g., S-Amine·R-Acid)->Pure Enantiomer\n(S-Amine) Base Recovered Resolving Agent\n((R)-Acid) Recovered Resolving Agent ((R)-Acid) Less Soluble Salt\n(e.g., S-Amine·R-Acid)->Recovered Resolving Agent\n((R)-Acid)

Figure 1. Workflow of Chiral Resolution

Synthesis and Resolution of this compound

The successful application of this compound as a resolving agent first requires access to its enantiomerically pure forms. This is typically achieved by resolving a precursor, racemic 2,2'-Biphenyldicarboxylic acid (diphenic acid), followed by chemical modification.

Protocol 1: Resolution of Racemic 2,2'-Biphenyldicarboxylic Acid

This protocol is based on the classical method of resolving racemic acids using a chiral base, such as the alkaloid brucine.[2]

Materials:

  • Racemic 2,2'-Biphenyldicarboxylic acid

  • (-)-Brucine

  • Ethanol

  • 2 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • In a 500 mL flask, dissolve 10.0 g of racemic 2,2'-Biphenyldicarboxylic acid in 200 mL of hot ethanol.

    • In a separate flask, dissolve an equimolar amount of (-)-brucine in 150 mL of hot ethanol.

    • Slowly add the hot brucine solution to the hot solution of the dicarboxylic acid with continuous stirring.

    • Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer will begin to crystallize.

    • To maximize crystallization, the flask can be placed in an ice bath or refrigerator for several hours.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • To enhance the diastereomeric purity, the collected salt can be recrystallized from a minimal amount of hot ethanol.

  • Liberation of the Enantiomerically Enriched Dicarboxylic Acid:

    • Suspend the purified diastereomeric salt in 100 mL of water.

    • Add 50 mL of 2 M hydrochloric acid to the suspension with vigorous stirring. This will protonate the carboxylate groups and the brucine.

    • The free, enantiomerically enriched 2,2'-Biphenyldicarboxylic acid will precipitate.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the resolved acid using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.

Protocol 2: Conversion to Enantiopure this compound

This protocol describes a representative two-step conversion of the resolved dicarboxylic acid to the diacetic acid.

Materials:

  • Enantiomerically pure 2,2'-Biphenyldicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methanol

  • Lithium aluminum hydride (LiAlH₄)

  • Dry tetrahydrofuran (THF)

  • Sodium hydride (NaH)

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Reduction to the Diol:

    • Carefully add the enantiopure 2,2'-Biphenyldicarboxylic acid to an excess of thionyl chloride and reflux for 2 hours to form the diacid chloride. Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting diacid chloride in dry THF and add it dropwise to a stirred suspension of lithium aluminum hydride in dry THF at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain the enantiopure 2,2'-bis(hydroxymethyl)biphenyl.

  • Williamson Ether Synthesis:

    • Dissolve the enantiopure diol in dry THF and add sodium hydride portion-wise at 0 °C.

    • After hydrogen evolution ceases, add a slight excess of ethyl bromoacetate and stir the mixture at room temperature overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Hydrolyze the resulting diester by refluxing with a solution of sodium hydroxide in a mixture of ethanol and water.

    • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the enantiopure this compound.

    • Collect the solid by filtration, wash with water, and dry.

Application Protocol: Chiral Resolution of a Racemic Amine

The following is a generalized yet detailed protocol for the resolution of a racemic primary amine, using (R)-2,2'-Biphenyldiacetic acid as the resolving agent. As a representative example, this protocol can be adapted for amines such as 1-phenylethylamine.

Materials:

  • Racemic amine (e.g., 1-phenylethylamine)

  • Enantiomerically pure (R)-2,2'-Biphenyldiacetic acid

  • A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)

  • 2 M Sodium hydroxide (NaOH) solution

  • Organic extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Solvent Screening and Diastereomeric Salt Formation:

    • The choice of solvent is the most critical parameter for a successful resolution.[5] A screening process is essential to identify a solvent system that provides a significant solubility difference between the two diastereomeric salts.

    • Screening Method: In separate small test tubes or vials, dissolve small, equimolar amounts of the racemic amine and (R)-2,2'-Biphenyldiacetic acid in a minimal amount of various heated solvents.

    • Allow the solutions to cool slowly to room temperature and observe for crystallization. Note the solvent(s) that result in the formation of a crystalline precipitate.

  • Preparative Scale Resolution:

    • Based on the screening results, select the optimal solvent.

    • Dissolve the racemic amine (e.g., 10 mmol) in the chosen solvent (heated if necessary).

    • In a separate flask, dissolve an equimolar amount of (R)-2,2'-Biphenyldiacetic acid (10 mmol) in the same solvent (heated if necessary).

    • Slowly add the solution of the resolving agent to the stirred solution of the amine.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yield, the mixture can be further cooled in an ice bath or refrigerator.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

    • The enantiomeric excess of the amine in the crystallized salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC.

    • If the desired purity is not achieved, the diastereomeric salt can be recrystallized from the same or a different solvent system.

  • Liberation of the Enantiomerically Pure Amine:

    • Suspend the purified diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., dichloromethane).

    • Add 2 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 12). This will deprotonate the carboxylic acid and liberate the free amine.

    • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the previous step contains the sodium salt of the resolving agent. Acidify this solution with concentrated HCl until the pH is strongly acidic (pH < 2).

    • The this compound will precipitate and can be collected by filtration, washed with cold water, and dried for reuse.

G cluster_0 Solvent Screening cluster_1 Preparative Resolution cluster_2 Purification & Liberation Racemic Amine + (R)-Acid Racemic Amine + (R)-Acid Dissolve in various hot solvents Dissolve in various hot solvents Racemic Amine + (R)-Acid->Dissolve in various hot solvents Cool slowly Cool slowly Dissolve in various hot solvents->Cool slowly Observe for crystallization Observe for crystallization Cool slowly->Observe for crystallization Select optimal solvent Select optimal solvent Observe for crystallization->Select optimal solvent Dissolve Amine & (R)-Acid in optimal solvent Dissolve Amine & (R)-Acid in optimal solvent Mix solutions Mix solutions Dissolve Amine & (R)-Acid in optimal solvent->Mix solutions Cool to crystallize less soluble salt Cool to crystallize less soluble salt Mix solutions->Cool to crystallize less soluble salt Filter to isolate salt Filter to isolate salt Cool to crystallize less soluble salt->Filter to isolate salt Isolated Salt Isolated Salt Recrystallize (optional) Recrystallize (optional) Isolated Salt->Recrystallize (optional) Liberate free amine with base Liberate free amine with base Recrystallize (optional)->Liberate free amine with base Extract pure enantiomer Extract pure enantiomer Liberate free amine with base->Extract pure enantiomer

Figure 2. Experimental Workflow for Amine Resolution

Data Presentation and Interpretation

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the desired enantiomer.

ParameterDescriptionMethod of Determination
Yield (%) The amount of the desired pure enantiomer obtained relative to the theoretical maximum (50% of the starting racemic mixture).Gravimetric analysis
Enantiomeric Excess (e.e., %) A measure of the purity of the resolved enantiomer, calculated as: `e.e. =(moles of major enantiomer - moles of minor enantiomer) / (total moles of both enantiomers)

Hypothetical Data for Solvent Screening:

The following table illustrates hypothetical results from a solvent screening for the resolution of racemic 1-phenylethylamine with (R)-2,2'-Biphenyldiacetic acid.

Solvent SystemYield of Diastereomeric Salt (%)e.e. of Liberated Amine (%)
Methanol4085
Ethanol4580
Isopropanol3592
Acetone2575
Ethyl Acetate3060
Ethanol/Water (9:1)4888

In this hypothetical example, isopropanol provides the highest enantiomeric excess, while the ethanol/water mixture gives a good balance of yield and purity.

Mechanism of Chiral Recognition: The Basis of Selectivity

The ability of this compound to act as an effective resolving agent is rooted in its specific three-dimensional structure and the nature of the non-covalent interactions it forms with the enantiomers of the racemic amine. The key to successful resolution lies in the differential stability of the crystal lattices of the two diastereomeric salts.

Several factors contribute to this differential stability:

  • Hydrogen Bonding: The primary interaction is the formation of salt bridges between the carboxylic acid groups of the resolving agent and the amino group of the amine. The specific geometry of these hydrogen bonds can differ between the two diastereomers.

  • Van der Waals Interactions: The aromatic rings of both the biphenyl backbone and the amine (if aromatic) can engage in π-π stacking and other van der Waals interactions. The "fit" of these interactions will be different for the two diastereomers.

  • Steric Hindrance: The atropisomeric nature of this compound creates a defined chiral pocket. One enantiomer of the amine may fit more snugly into this pocket, leading to a more stable and less soluble crystal lattice.

The choice of solvent also plays a crucial role in the chiral recognition process by influencing the conformation of the resolving agent and the amine, as well as by participating in the crystal lattice through solvation.[6]

Conclusion

This compound is a powerful and versatile chiral resolving agent for the separation of racemic amines. Its effectiveness stems from its unique atropisomeric structure, which facilitates the formation of diastereomeric salts with significantly different solubilities. The protocols outlined in this guide provide a robust framework for the synthesis of the enantiopure resolving agent and its application in chiral resolution. By carefully optimizing the solvent system and crystallization conditions, researchers and drug development professionals can achieve high yields and excellent enantiomeric purities, enabling the production of single-enantiomer compounds for a wide range of applications.

References

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]

  • ResearchGate. (2025). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • Tohoku University. (n.d.). Convenient synthesis of 1,1'-binaphthyl-2,2'-dicarboxylic acid. [Link]

  • OpenStax. (2023). 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry. [Link]

  • Erowid. (n.d.). Procedures for the Resolution of Racemic Amphetamines. [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. [Link]

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Application Note: Rapid and Efficient Synthesis of 2,2'-Biphenyldiacetic Acid Esters via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 2,2'-biphenyldiacetic acid esters, valuable scaffolds in medicinal chemistry and materials science.[1][2] We present a robust, two-stage synthetic strategy culminating in a final, microwave-assisted esterification step. This protocol leverages the principles of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times from hours to minutes, improve yields, and align with the tenets of green chemistry by minimizing energy consumption and solvent use.[3][4][5] Detailed experimental procedures, optimization parameters, safety protocols, and characterization guidelines are provided for researchers, scientists, and drug development professionals.

Introduction: The Case for Microwave Synthesis

The biphenyl moiety is a privileged structure in organic and medicinal chemistry, forming the backbone of numerous pharmaceuticals and functional materials.[2][6] Specifically, this compound and its ester derivatives are of interest for their potential applications in coordination chemistry and as precursors to complex molecular architectures.[1] Traditional synthesis methods, particularly the final esterification step, often rely on conventional heating (reflux), which can require prolonged reaction times and significant energy input.[7]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[8] Unlike conventional heating, which relies on slow conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[9][10] This interaction, based on dipolar polarization and ionic conduction, results in rapid, uniform, and highly efficient heating.[5] The primary advantages of this approach include:

  • Dramatic Reaction Acceleration: Reaction times are often reduced from many hours to mere minutes.[11][12]

  • Improved Yields and Purity: Rapid heating to and precise control of the target temperature can minimize the formation of byproducts.[8]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis significantly reduces energy consumption.[4][13]

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible results.[8][14]

This guide details a reliable protocol for leveraging these advantages in the synthesis of dialkyl 2,2'-biphenyldiacetates.

Underlying Principles and Synthetic Strategy

Mechanism of Microwave Heating

The efficiency of microwave synthesis stems from its unique heating mechanism. Microwaves, a form of electromagnetic radiation, interact with materials possessing a dipole moment (polar molecules) or free ions. The oscillating electric field forces these molecules to rapidly reorient, generating heat through molecular friction. This "dielectric heating" allows for the instantaneous and volumetric heating of the reaction medium, a stark contrast to the slow surface-to-interior heat transfer of an oil bath.[9][10] Solvents with a high dielectric constant and dissipation factor (tan δ), such as alcohols, are particularly effective at absorbing microwave energy and are excellent choices for these reactions.[15]

MicrowaveHeating

Proposed Synthetic Pathway

We propose a robust two-stage pathway. The first stage involves the construction of the biphenyl backbone using a well-established palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The second, focal stage is the microwave-assisted double Fischer esterification of the resulting diacid.

Workflow

This application note focuses on the optimized protocol for the key transformation from this compound (E) to the final ester product (H).

Detailed Experimental Protocol

Materials and Equipment
  • Reagents: this compound (≥98%), Methanol (anhydrous), Ethanol (anhydrous), Sulfuric acid (concentrated, 98%), Sodium bicarbonate, Ethyl acetate, Magnesium sulfate (anhydrous).

  • Equipment: Dedicated microwave reactor for organic synthesis (e.g., Biotage Initiator, CEM Discover) equipped with pressure and temperature monitoring[14], 10 mL microwave process vials with crimp caps, magnetic stir bars, rotary evaporator, standard laboratory glassware, TLC plates (silica gel 60 F254).

Critical Safety Precautions
  • Pressure Hazard: Microwave synthesis in sealed vessels heats solvents far above their atmospheric boiling points, generating significant internal pressure.[14] Never use domestic microwave ovens or non-specialized glassware. Only use vials and caps rated for high pressure and temperature supplied by the reactor manufacturer.

  • Chemical Hazards: Handle concentrated sulfuric acid in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Refer to the Material Safety Data Sheet (MSDS) for all chemicals before use.[16]

  • Cooling: Always allow the reaction vial to cool to a safe temperature (e.g., below 50°C) before removing it from the microwave cavity to prevent bumping of the superheated solvent.[14]

Step-by-Step Synthesis of Dimethyl 2,2'-Biphenyldiacetate

This protocol describes a typical reaction on a 1 mmol scale.

  • Reagent Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add this compound (270.3 mg, 1.0 mmol).

  • Solvent and Catalyst Addition: Add 4 mL of anhydrous methanol. Carefully add 2 drops (approx. 0.1 mL) of concentrated sulfuric acid to the mixture.

  • Vial Sealing: Securely seal the vial using a Teflon septum and an aluminum crimp cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the following reaction parameters:

    • Temperature: 120 °C (Pre-stirring for 30 seconds)

    • Hold Time: 30 minutes

    • Power: Variable (automatic power control to maintain temperature)

    • Absorption Level: Normal

  • Cooling: After the irradiation is complete, the vial is cooled to 50°C via the instrument's automated gas-jet cooling feature.

  • Work-up and Isolation:

    • Once cooled, carefully open the vial in a fume hood.

    • Transfer the reaction mixture to a round-bottom flask and remove the methanol using a rotary evaporator.

    • Dissolve the residue in 20 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 15 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 15 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically of high purity, can be further purified by recrystallization from a minimal amount of hot methanol or by silica gel column chromatography if necessary.

EsterificationMechanism

Process Optimization

The efficiency of microwave-assisted esterification is sensitive to several parameters. Optimization is key to achieving maximum yield and purity in the shortest time. The following table provides a starting point for optimization studies.[9][17]

ParameterRange ExploredGeneral Effect on ReactionRationale & Expert Insights
Temperature 80 - 150 °CHigher temperatures significantly increase the reaction rate.Esterification is an equilibrium-limited reaction. Higher temperatures, achievable in sealed vessels, push the equilibrium towards the product.[18] However, temperatures above 150°C may risk thermal degradation.
Reaction Time 5 - 60 minLonger times increase conversion until equilibrium is reached.The primary benefit of MAOS is speed. Most of the conversion happens in the first 15-30 minutes. Extending the time beyond this often yields diminishing returns.[7]
Catalyst Loading 1-5 mol% (H₂SO₄)Higher catalyst loading accelerates the reaction.While effective, excessive acid can lead to side reactions or complicate the work-up. 2-3 mol% is typically a good balance for efficiency and cleanliness.
Solvent Methanol, EthanolThe choice of alcohol determines the final ester.Both methanol and ethanol are excellent microwave absorbers. The reaction is generally applicable to various primary and secondary alcohols.

Characterization of Dialkyl 2,2'-Biphenyldiacetates

Confirmation of the product structure and purity should be performed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Monitor reaction progress and purity. The ester product will have a higher Rf value than the starting diacid.

  • ¹H NMR Spectroscopy: Look for the appearance of a singlet corresponding to the methyl protons of the ester group (for the methyl ester, typically around 3.6-3.7 ppm) and the disappearance of the broad carboxylic acid proton signal (>10 ppm). The methylene protons adjacent to the carbonyl will appear as a singlet.

  • ¹³C NMR Spectroscopy: Expect a signal for the ester carbonyl carbon (around 170-172 ppm) and the methoxy carbon (around 52 ppm for the methyl ester).

  • Infrared (IR) Spectroscopy: The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will disappear, and a strong C=O stretch for the ester will appear around 1735 cm⁻¹.

  • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized ester.

Conclusion

The microwave-assisted protocol presented here offers a rapid, efficient, and scalable method for the synthesis of this compound esters. By significantly reducing reaction times from hours to just 30 minutes and providing high yields, this technique represents a substantial improvement over conventional heating methods.[8][19] This application note provides a validated starting point for researchers, enabling the accelerated production of these valuable compounds for further investigation in drug discovery and materials science.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Microwave assisted green organic synthesis.
  • Safety Considerations for Microwave Synthesis.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. MDPI.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry.
  • Safety Tips - Green Chemistry in Teaching Lab. NJIT.
  • Microwave Synthesis. Organic Chemistry Portal.
  • PART - 1 INTRODUCTION.
  • Microwave-Assisted Esterification of Diverse Carboxylic Acids and Chiral Amino Acids. Taylor & Francis Online.
  • ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION.
  • Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment. American Chemical Society.
  • Synthesis, structure and characterization of biphenyl-2,2'-dicarboxylic acid-2-methyl ester.
  • RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZO
  • A Suzuki Coupling Based Route to 2,2′-Bis(2-indenyl)
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-Biphenyldiacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 2,2'-Biphenyldiacetic acid. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the success of your experiments.

Introduction: The Synthetic Landscape

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, primarily relies on the formation of the central biphenyl bond. The classical and most direct approach is the Ullmann condensation of two molecules of a 2-halophenylacetic acid derivative.[1][2][3] While effective, this method is not without its challenges, which often include harsh reaction conditions, moderate yields, and the formation of persistent impurities.[3] This guide will illuminate the path to a successful synthesis by addressing these potential hurdles with scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are its main drawbacks?

A1: The most prevalent method is the copper-catalyzed Ullmann condensation of a 2-halophenylacetic acid, such as 2-chlorophenylacetic acid.[1][2][3] This reaction involves the coupling of two aryl halide molecules to form a biaryl structure. The primary drawbacks of the traditional Ullmann reaction are the often-required high temperatures (frequently exceeding 200°C), the need for stoichiometric amounts of copper, and potentially inconsistent yields.[1][3] Modern modifications of the Ullmann reaction may offer milder conditions, but careful optimization is still crucial.

Q2: I am observing a significant amount of a byproduct with a different mass spectrum. What could it be?

A2: A common and often troublesome byproduct is the intramolecularly cyclized lactone, specifically a dibenzocyclooctadiene-dione. This occurs when the two carboxylic acid groups of the product molecule react with each other under the reaction conditions, especially at elevated temperatures. Another possibility is a decarboxylation product, where one or both of the acetic acid groups are lost as carbon dioxide.

Q3: My yield of this compound is consistently low. What are the likely causes?

A3: Low yields can stem from several factors. Incomplete reaction is a common issue, often due to insufficiently high temperatures or reaction times in the Ullmann coupling. Side reactions, such as the formation of the lactone byproduct or decarboxylation, can significantly consume your desired product. Furthermore, suboptimal purification methods can lead to product loss.

Q4: Is it necessary to protect the carboxylic acid groups before the Ullmann coupling?

A4: While not always mandatory, protecting the carboxylic acid groups as esters (e.g., methyl or ethyl esters) can be a beneficial strategy. This can prevent the acidic protons from interfering with the reaction and may reduce the likelihood of decarboxylation. However, this adds extra steps to your synthesis (protection and deprotection), which needs to be considered in your overall synthetic strategy.

Troubleshooting Guide: From Theory to Practice

Problem 1: Low Conversion in the Ullmann Coupling Reaction

Q: I am attempting the Ullmann condensation of 2-chlorophenylacetic acid, but a significant amount of starting material remains even after prolonged heating. What can I do to drive the reaction to completion?

A: This is a classic challenge in Ullmann couplings. Here’s a systematic approach to troubleshooting:

  • Elevate the Temperature: Traditional Ullmann reactions are notorious for requiring high temperatures, often in the range of 180-220°C.[1][3] If you are operating at the lower end of this range, a modest increase in temperature could significantly enhance the reaction rate. Use a high-boiling point solvent like dimethylformamide (DMF) or nitrobenzene to achieve these temperatures.[1]

  • Activate the Copper Catalyst: The reactivity of the copper is paramount. Using finely divided, activated copper powder can dramatically improve reaction outcomes. Activation can be achieved by washing commercially available copper powder with dilute acid (to remove oxides), followed by water and acetone, and then drying under vacuum.

  • Consider the Halide: Aryl iodides are generally more reactive in Ullmann couplings than aryl chlorides.[1] If feasible, starting with 2-iodophenylacetic acid could lead to a more efficient reaction at lower temperatures.

  • Solvent Choice: The choice of a high-boiling, polar, aprotic solvent is crucial for dissolving the reactants and facilitating the reaction.[1] N,N-Dimethylformamide (DMF) is a common choice.

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant decomposition or side reactions occur.

Optimized Conditions for Ullmann Condensation of 2-Halophenylacetic Acids

ParameterRecommended ConditionRationale
Starting Material 2-Iodophenylacetic AcidHigher reactivity compared to chloro- or bromo-derivatives.[1]
Catalyst Activated Copper PowderIncreased surface area and removal of inactive oxides enhances reactivity.
Solvent N,N-Dimethylformamide (DMF)High boiling point and ability to dissolve reactants.[1]
Temperature 180-220°CNecessary to overcome the activation energy of the reaction.[1][3]
Base (optional) Potassium CarbonateCan act as a scavenger for any acidic byproducts.
Problem 2: Formation of the Intramolecular Lactone Byproduct

Q: My final product is contaminated with a significant amount of a byproduct that I've identified as the dibenzocyclooctadiene-dione lactone. How can I prevent its formation?

A: The formation of this lactone is a classic example of an intramolecular side reaction, driven by the proximity of the two carboxylic acid groups. Here's how to mitigate this:

  • Temperature Control: As mentioned, high temperatures favor this cyclization. While necessary for the Ullmann coupling, excessive heat or prolonged reaction times after the formation of the diacetic acid can promote lactonization. Careful temperature control and monitoring are key.

  • Ester Protection: A highly effective strategy is to perform the Ullmann coupling on the esterified starting material (e.g., methyl 2-chlorophenylacetate). The resulting diester is much less prone to intramolecular cyclization. The diester can then be hydrolyzed to the desired diacid in a separate step under milder conditions (e.g., using aqueous sodium hydroxide followed by acidification).

  • Work-up Procedure: Upon completion of the Ullmann reaction, it is advisable to cool the reaction mixture and proceed with the work-up promptly to minimize the time the product spends at high temperatures.

Visualizing the Challenge: Main Reaction vs. Lactonization

Here is a diagram illustrating the desired synthetic pathway versus the competing intramolecular lactonization side reaction.

G cluster_main Desired Synthesis cluster_side Side Reaction A 2 x 2-Halophenylacetic Acid B This compound A->B Ullmann Coupling (Cu, High Temp) C This compound D Dibenzocyclooctadiene-dione (Lactone) C->D Intramolecular Cyclization (High Temp)

Caption: Synthetic pathways in the formation of this compound.

Problem 3: Unwanted Decarboxylation

Q: I am observing a byproduct that corresponds to the loss of one or both carboxylic acid groups. How can I prevent decarboxylation?

A: Decarboxylation, the loss of CO2 from a carboxylic acid, is often promoted by heat.[4][5] While phenylacetic acids are not as prone to decarboxylation as β-keto acids, the harsh conditions of the Ullmann reaction can induce this side reaction.

  • Temperature Management: Similar to preventing lactonization, avoiding excessively high temperatures or prolonged heating is the primary way to minimize decarboxylation.

  • Ester Protection: As with lactonization, protecting the carboxylic acid as an ester effectively prevents decarboxylation during the coupling step. The ester is stable under these conditions and can be hydrolyzed later.

  • Inert Atmosphere: While not always a direct cause, oxidative degradation at high temperatures can sometimes lead to pathways that result in decarboxylation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Visualizing Decarboxylation

This diagram illustrates the decarboxylation side reaction.

G A This compound B Mono-decarboxylated Product + CO2 A->B High Temp C Di-decarboxylated Product + 2CO2 B->C High Temp

Caption: Stepwise decarboxylation of this compound.

Problem 4: Purification Challenges

Q: I'm having difficulty purifying my crude this compound. What is the best approach?

A: Purifying this diacid can be challenging due to its polarity and the similar nature of potential byproducts. A multi-step approach is often necessary.

  • Acid-Base Extraction: This is a powerful technique to separate the acidic product from neutral impurities.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with an aqueous base (e.g., 1M sodium hydroxide or sodium bicarbonate solution). The desired diacid will move into the aqueous layer as its disodium salt, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 2M hydrochloric acid) until the product precipitates out.

    • Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly.

  • Recrystallization: After acid-base extraction, recrystallization can further purify the product. A solvent system of ethanol/water or acetic acid/water is often effective. The key is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: While possible, chromatography of carboxylic acids on silica gel can be problematic due to streaking. If this method is necessary, it is often better to perform it on the methyl or ethyl ester derivative of the product, which is less polar and behaves more predictably on silica gel.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

This protocol is a representative procedure based on established principles of the Ullmann reaction.

Materials:

  • 2-Chlorophenylacetic acid

  • Activated copper powder

  • N,N-Dimethylformamide (DMF)

  • 1M Sodium hydroxide solution

  • 2M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2-chlorophenylacetic acid (1 equivalent) and activated copper powder (2 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reaction: Heat the reaction mixture to 190-200°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC (a suitable mobile phase would be a mixture of hexane, ethyl acetate, and a small amount of acetic acid). The reaction may take 12-24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper residues. Wash the Celite pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with 1M HCl to remove residual DMF, followed by a brine wash.

    • Extract the organic layer with 1M NaOH solution. The product will move to the aqueous layer.

    • Separate the aqueous layer and cool it in an ice bath.

    • Slowly acidify the aqueous layer with 2M HCl with stirring until the product precipitates completely (pH ~2).

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

    • Dry the purified product under vacuum.

References

  • [Biphenyl-2,2′-diylbis(oxy)]diacetic acid monohydrate - PMC - NIH. (n.d.). Retrieved from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • CN101362688A - 2,2'-dialkoxy-4,4'-biphenyldicarboxylic acid and its synthesis method - Google Patents. (n.d.).
  • Synthesis of 2,2′‐bis(phenyldiazenyl)‐biphenyl dicarboxylic acid 13 and... - ResearchGate. (n.d.). Retrieved from [Link]

  • EP0267970A1 - Novel biphenyl derivatives, process for their preparation, and their use - Google Patents. (n.d.).
  • ULLMANN REACTION.pptx. (n.d.). Retrieved from [Link]

  • Ullmann Reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • phenylacetic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Decarboxylation - Wikipedia. (n.d.). Retrieved from [Link]

  • PCT - Googleapis.com. (n.d.).
  • ( 12 ) United States Patent - Googleapis.com. (n.d.).
  • CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)) - Google Patents. (n.d.).
  • Decarboxylation - Master Organic Chemistry. (n.d.). Retrieved from [Link]

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identifying and minimizing byproducts in 2,2'-Biphenyldiacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,2'-Biphenyldiacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful synthesis of this important molecule while minimizing the formation of critical byproducts.

Introduction to this compound Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the Ullmann homocoupling of 2-halophenylacetic acid derivatives, presents unique challenges in controlling purity and minimizing side reactions. This guide will focus on the prevalent Ullmann coupling route and address the identification and mitigation of key byproducts.

The primary synthetic transformation involves the copper-catalyzed coupling of two molecules of a 2-halophenylacetic acid, such as 2-chlorophenylacetic acid, to form the desired biphenyl structure. While seemingly straightforward, this reaction is often accompanied by the formation of several impurities that can complicate purification and impact downstream applications.

Core Synthesis Pathway: Ullmann Homocoupling

The Ullmann reaction for this compound synthesis is a robust method for forming the central carbon-carbon bond.[1][2] The general scheme is as follows:

Synthesis_Pathway 2-Halophenylacetic Acid (2 eq.) 2-Halophenylacetic Acid (2 eq.) This compound This compound 2-Halophenylacetic Acid (2 eq.)->this compound Cu catalyst, Base, High Temp.

Caption: General scheme for the Ullmann homocoupling synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

A1: The most prevalent and industrially relevant method is the Ullmann homocoupling reaction.[1] This involves the copper-catalyzed reaction of two equivalents of a 2-halophenylacetic acid. The most common starting materials are 2-chlorophenylacetic acid or 2-bromophenylacetic acid due to their commercial availability.

Q2: What are the primary byproducts I should expect in the synthesis of this compound via the Ullmann reaction?

A2: The primary byproducts to monitor are:

  • Unreacted 2-halophenylacetic acid: Incomplete conversion is a common issue.

  • Fluorenone-2-acetic acid: Formed via an intramolecular cyclization/oxidation cascade.

  • 2-Phenylphenylacetic acid: Resulting from decarboxylation of one of the starting material molecules followed by coupling.

  • Biphenyl: Arising from the complete decarboxylation of both starting material molecules prior to coupling.

Q3: What analytical techniques are best suited for identifying and quantifying these byproducts?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for quantifying the purity of your this compound and separating it from the common byproducts. A reverse-phase C18 or C8 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol is a good starting point.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for the unambiguous identification of byproducts by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to identify and quantify major impurities if their signals are well-resolved from the product's signals.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be useful for identifying more volatile byproducts, potentially after derivatization of the carboxylic acid groups.

Troubleshooting Guide: Identifying and Minimizing Byproducts

This section provides a detailed breakdown of common issues, their root causes, and actionable solutions to improve the purity and yield of your this compound synthesis.

Problem 1: High Levels of Unreacted 2-Halophenylacetic Acid

Symptoms:

  • HPLC analysis shows a significant peak corresponding to the starting material.

  • Lower than expected yield of the desired product.

Causality: Incomplete conversion during an Ullmann coupling can be attributed to several factors related to the catalyst, reaction conditions, and reagents. The active catalyst is typically a Cu(I) species, and its generation and stability are critical for the reaction to proceed to completion.

Solutions:

Parameter Troubleshooting Action Rationale
Copper Catalyst Use activated copper powder or a reliable Cu(I) salt (e.g., CuI, CuBr).Commercial copper powder can have an passivating oxide layer. Activation, for instance with iodine, can significantly improve reactivity.[6]
Reaction Temperature Ensure the reaction temperature is sufficiently high and maintained consistently. Ullmann reactions often require temperatures in the range of 180-220 °C.The coupling reaction has a high activation energy. Insufficient temperature will lead to slow or incomplete reaction.
Base Use a strong, non-nucleophilic base such as potassium carbonate or cesium carbonate. Ensure the base is finely powdered and dry.The base is crucial for the reaction mechanism, likely involved in the formation of the organocopper intermediate. Poor quality or insufficient base can stall the reaction.
Solvent If using a solvent, ensure it is high-boiling and polar aprotic, such as DMF or DMSO, and is anhydrous.The solvent needs to solubilize the reactants and withstand high temperatures. Water can interfere with the catalytic cycle.

Experimental Protocol: Copper Activation

  • In a fume hood, wash commercial copper bronze with a dilute solution of iodine in acetone until the iodine color persists.

  • Wash the copper with a mixture of acetone and concentrated hydrochloric acid (1:1).

  • Finally, wash thoroughly with acetone and dry under vacuum.

  • Use the activated copper immediately for the best results.

Problem 2: Formation of Fluorenone-2-acetic acid

Symptoms:

  • Presence of a colored impurity (often yellow) in the crude product.

  • An additional peak in the HPLC chromatogram, often with a different UV spectrum compared to the desired product.

  • Mass spectrometry data indicating a molecular weight corresponding to C₁₅H₁₀O₃.

Causality: This byproduct arises from an intramolecular Friedel-Crafts-type acylation reaction of the this compound product, followed by oxidation. This is often promoted by acidic conditions and high temperatures.

Byproduct_Formation cluster_0 Main Reaction cluster_1 Side Reaction This compound This compound Intermediate Acylium Ion Intermediate This compound->Intermediate Acid, Heat Fluorenone-2-acetic acid Fluorenone-2-acetic acid Intermediate->Fluorenone-2-acetic acid Oxidation

Caption: Pathway for the formation of Fluorenone-2-acetic acid from this compound.

Solutions:

Parameter Troubleshooting Action Rationale
Work-up Conditions Avoid strongly acidic conditions during the work-up, especially at elevated temperatures. Neutralize the reaction mixture carefully.Protic acids can catalyze the intramolecular cyclization.
Reaction Temperature While high temperatures are needed for the Ullmann coupling, excessive temperatures or prolonged reaction times can promote byproduct formation.Optimize the temperature and reaction time to achieve a good balance between conversion and selectivity.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).While the exact mechanism of the final oxidation step can vary, minimizing the presence of oxygen may help reduce the formation of the fluorenone byproduct.
Problem 3: Presence of Decarboxylation Byproducts

Symptoms:

  • Identification of 2-phenylphenylacetic acid and/or biphenyl in the product mixture by LC-MS or GC-MS.

  • Gas evolution (CO₂) observed during the reaction.

Causality: Carboxylic acids, especially when subjected to high temperatures in the presence of a copper catalyst, can undergo decarboxylation.[7][8] This can occur either before or after the coupling reaction, leading to a mixture of byproducts.

Decarboxylation_Pathway 2-Halophenylacetic Acid 2-Halophenylacetic Acid Decarboxylated Intermediate Decarboxylated Intermediate 2-Halophenylacetic Acid->Decarboxylated Intermediate - CO₂ Decarboxylated Intermediate2-Halophenylacetic Acid Decarboxylated Intermediate2-Halophenylacetic Acid 2-Phenylphenylacetic acid 2-Phenylphenylacetic acid Decarboxylated Intermediate2-Halophenylacetic Acid->2-Phenylphenylacetic acid Ullmann Coupling Decarboxylated IntermediateDecarboxylated Intermediate Decarboxylated IntermediateDecarboxylated Intermediate Biphenyl Biphenyl Decarboxylated IntermediateDecarboxylated Intermediate->Biphenyl Ullmann Coupling

Caption: Formation of decarboxylation byproducts during the synthesis.

Solutions:

Parameter Troubleshooting Action Rationale
Reaction Temperature Carefully control the reaction temperature. Avoid exceeding the optimal temperature required for the coupling reaction.Decarboxylation is highly temperature-dependent. Lowering the temperature, if the coupling still proceeds efficiently, can significantly reduce this side reaction.
Catalyst Loading Optimize the copper catalyst loading.While speculative, excessive catalyst might promote decarboxylation. It is always good practice to use the minimum effective amount of catalyst.
Reaction Time Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to high temperatures.Minimizing the time the product spends at high temperatures can reduce the extent of decarboxylation.

Analytical Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: Sample Preparation for NMR Analysis

  • Accurately weigh approximately 10-15 mg of the sample into an NMR tube.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Acquire ¹H and ¹³C NMR spectra. The presence of characteristic signals for the byproducts (e.g., the carbonyl signal in the ¹³C NMR for the fluorenone derivative) can confirm their presence.

References

  • BenchChem. (2025). Technical Support Center: Overcoming common side reactions in 2,2'-Biphenyldiamine synthesis.
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  • Organic Chemistry Portal. Ullmann Reaction.
  • General Ullman cross-coupling reaction for the synthesis of biphenyl deriv
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  • Hassan, Z., et al. (2021). Correction: Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry.
  • Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil.
  • Della, E. W., & Tsanaktsidis, J. (1986). Decarboxylation of Bridgehead Carboxylic Acids by the Barton Procedure. Australian Journal of Chemistry.
  • An efficient synthesis of biaryl diamides via Ullmann coupling reaction catalyzed by CuI in the presence of Cs2CO3 and TBAB.
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  • Clardy, J., et al. (2012). 2D NMR-spectroscopic screening reveals polyketides in ladybugs.
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  • Suzuki, K., et al. (1969). Studies on Fluorene Derivatives. XXV. Abnormal Products, Tribiphenylenepropanes, of the Michael Addition of 9,9′-Bifluorenylidenes and Fluorenes, and Syntheses of Related Compounds. Bulletin of the Chemical Society of Japan.
  • Forrest, J. (1960). 117. The ullman biaryl synthesis. Part I. Atypical products of syntheses of 2,4-dinitrobiphenyl and related compounds. Journal of the Chemical Society (Resumed).

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Technical Support Center: Crystallization of 2,2'-Biphenyldiacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2,2'-Biphenyldiacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Drawing from established principles of physical chemistry and extensive laboratory experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Navigating Common Crystallization Challenges

This section addresses specific issues that may arise during the crystallization of this compound in a question-and-answer format.

Q1: I've dissolved my crude this compound in a hot solvent, but upon cooling, no crystals are forming. What should I do?

A1: The absence of crystallization upon cooling, a phenomenon known as supersaturation, is a common issue.[1] Several factors could be at play, primarily related to the solution being too dilute or the energy barrier for nucleation not being overcome.

Here is a systematic approach to induce crystallization:

  • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask at the liquid-air interface with a glass rod. The micro-abrasions on the glass provide nucleation sites for crystal growth.[2]

  • Seeding: If you have a small amount of pure this compound from a previous successful crystallization, add a single, small crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.

  • Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute.[1][3] Allow the concentrated solution to cool slowly.

  • Cool to a Lower Temperature: If cooling to room temperature is unsuccessful, try further cooling the solution in an ice bath or refrigerator.[4] Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

  • Introduce an Anti-Solvent: If you are using a solvent in which this compound is highly soluble, you can try adding a miscible "anti-solvent" in which the compound is insoluble. Add the anti-solvent dropwise to the solution until it becomes slightly turbid, then allow it to stand.

Q2: My this compound is "oiling out" instead of crystallizing. How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3][5] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, causing it to come out of solution above its melting point.[3] Oiled out products are often impure.[3][5][6]

Here are several strategies to prevent oiling out:

  • Increase the Solvent Volume: Add more of the hot solvent to the oiled-out mixture to redissolve the oil. Then, allow the solution to cool very slowly. This reduces the concentration and lowers the temperature at which saturation is reached.[3]

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature. This can be achieved by using a larger volume of solvent and cooling the solution more slowly.

  • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble), and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[7]

Q3: The crystals of this compound I've obtained are very fine needles or thin plates. How can I get larger, more well-defined crystals?

A3: The morphology of crystals is influenced by the rate of crystal growth. Rapid crystallization tends to produce smaller, less well-formed crystals, while slow, controlled crystallization favors the growth of larger, higher-quality crystals.[2]

To obtain larger crystals:

  • Slow Cooling: After dissolving the compound in the hot solvent, ensure the solution cools as slowly as possible. Insulating the flask with glass wool or placing it in a Dewar flask can help to slow down the cooling rate.

  • Solvent Selection: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures. Sometimes, a solvent that promotes slightly higher solubility can lead to slower crystal growth and better morphology.

  • Minimize Agitation: Avoid disturbing the solution as it cools. Agitation can lead to the formation of many small crystals rather than allowing a few crystals to grow large.

Q4: My final yield of purified this compound is very low. What are the likely causes and how can I improve it?

A4: A low yield can be attributed to several factors throughout the crystallization process.[3]

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product.[3][8] This results in a significant portion of the compound remaining in the mother liquor after cooling. To avoid this, use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature Crystallization During Hot Filtration: If a hot filtration step is used to remove insoluble impurities, the solution may cool and deposit crystals on the filter paper. To prevent this, use a pre-heated funnel and flask, and add a slight excess of solvent before filtration.

  • Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time to maximize crystal formation. Cooling in an ice bath after initial cooling to room temperature can often increase the yield.

  • Washing with the Wrong Solvent: When washing the filtered crystals, use a small amount of ice-cold solvent to avoid redissolving the product.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider for crystallization?

A1: Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol.

PropertyValueSignificance for Crystallization
Molecular Formula C₁₆H₁₄O₄Provides the elemental composition.
Molecular Weight 270.28 g/mol [9]Useful for calculating molar concentrations.
Appearance White to off-white solidThe goal of crystallization is often to remove colored impurities.
Melting Point Data not readily available in searches, but related compound 2,2'-Biphenyldicarboxylic acid melts at 225-228 °CA key indicator of purity. A sharp melting point close to the literature value indicates high purity. Oiling out can occur if the solution temperature is above the melting point.[3]
Solubility Generally soluble in polar organic solvents, sparingly soluble in nonpolar solvents.The principle of "like dissolves like" applies. The presence of two carboxylic acid groups makes it more polar than biphenyl itself.[2]

Q2: How do I choose the best solvent for the crystallization of this compound?

A2: The ideal solvent for crystallization should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature. This allows for the compound to be completely dissolved when hot and to precipitate out in high yield upon cooling.[10]

  • Inertness: The solvent should not react with this compound.[2]

  • Volatility: A moderately volatile solvent is preferred, as it can be easily removed from the final crystals.[2]

  • Impurity Profile: The solvent should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).[2]

Given the polar nature of the carboxylic acid groups and the nonpolar biphenyl backbone, solvents of intermediate polarity are often good starting points. Ethanol, methanol, or mixtures of solvents like ethanol/water or acetone/water are likely to be effective.[7]

Q3: Can polymorphism be an issue with this compound?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a possibility for many organic molecules, including those with flexible structures like this compound.[11][12] Different polymorphs can have different physical properties, such as solubility and melting point. While specific studies on the polymorphism of this compound were not found, it is a factor to consider if you observe inconsistent results (e.g., different melting points) between batches, even when they appear pure by other analytical methods. The choice of solvent and the rate of cooling can influence which polymorphic form crystallizes.[13][14]

Experimental Protocols

General Crystallization Workflow

G cluster_0 Dissolution cluster_1 Purification (Optional) cluster_2 Crystallization cluster_3 Isolation & Drying dissolve Dissolve crude this compound in minimum amount of hot solvent hot_filtration Hot filtration to remove insoluble impurities dissolve->hot_filtration If impurities are present cool Slowly cool the solution to induce crystallization dissolve->cool If no solid impurities hot_filtration->cool vacuum_filtration Collect crystals by vacuum filtration cool->vacuum_filtration wash Wash with a small amount of cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry

Caption: General workflow for the crystallization of this compound.

Troubleshooting Decision Tree

G action action issue issue start Crystallization Issue? no_crystals No Crystals Forming? start->no_crystals Yes oiling_out Oiling Out? start->oiling_out No action_scratch Try scratching the flask no_crystals->action_scratch Yes low_yield Low Yield? oiling_out->low_yield No action_add_solvent Add more hot solvent and cool slowly oiling_out->action_add_solvent Yes action_check_solvent_vol Use minimum amount of hot solvent low_yield->action_check_solvent_vol Yes action_seed Add a seed crystal action_scratch->action_seed Still no crystals action_concentrate Concentrate solution by evaporating solvent action_seed->action_concentrate Still no crystals action_change_solvent Change to a lower boiling point solvent action_add_solvent->action_change_solvent Still oils out action_cold_wash Wash crystals with ice-cold solvent action_check_solvent_vol->action_cold_wash Still low

Caption: Decision tree for troubleshooting common crystallization problems.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 419552, this compound" PubChem. Available at: [Link]

  • University of Cambridge, Department of Chemistry. "Crystallisation Techniques". Available at: [Link]

  • University of Florida, Center for Xray Crystallography. "Crystal Growing Tips". Available at: [Link]

  • wikiHow. "9 Ways to Crystallize Organic Compounds". Available at: [Link]

  • Labcompare. "A Crystal Clear Guide to Crystallization Techniques". Available at: [Link]

  • Chemistry LibreTexts. "3.6F: Troubleshooting". Available at: [Link]

  • Universität Potsdam. "Advice for Crystallization". Available at: [Link]

  • Study.com. "Why is methanol a good solvent to recrystallize biphenyl?". Available at: [Link]

  • Wiley Online Library. "Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound". Kagaku Kogaku Ronbunshu, 2017. Available at: [Link]

  • Choi, H. "Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange". University of Illinois at Urbana-Champaign, 2017. Available at: [Link]

  • VisiMix. "Troubleshooting for Crystallization Processes". Available at: [Link]

  • Studylib. "Experiment 9: Purification of Biphenyl Lab Guide". Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 118797899, 2,2'-Biphenyl-3,5-Diyldiacetic Acid". PubChem. Available at: [Link]

  • Mettler Toledo. "Oiling Out in Crystallization". Available at: [Link]

  • Brainly. "After recrystallization, the final weight of biphenyl is found to be 0.02 g. Assume that all steps were...". Available at: [Link]

  • Google Patents. "CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl".
  • Quora. "What should I do if crystallisation does not occur?". Available at: [Link]

  • National Institutes of Health. "2,2′-(Biphenyl-4,4′-diyldioxy)diacetic acid N,N-dimethylformamide solvate". Acta Crystallographica Section E, 2009. Available at: [Link]

  • University of Rochester, Department of Chemistry. "Tips & Tricks: Recrystallization". Available at: [Link]

  • Royal Society of Chemistry. "Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid...". CrystEngComm, 2022. Available at: [Link]

  • National Institutes of Health. "Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid...". Acta Crystallographica Section E, 2020. Available at: [Link]

  • MDPI. "Surfactant Provided Control of Crystallization Polymorphic Outcome...". Crystals, 2022. Available at: [Link]

  • National Institutes of Health. "[Biphenyl-2,2′-diylbis(oxy)]diacetic acid monohydrate". Acta Crystallographica Section E, 2008. Available at: [Link]

  • National Institutes of Health. "Supramolecular Nature of Multicomponent Crystals Formed from 2,2′-Thiodiacetic Acid...". Molecules, 2023. Available at: [Link]

  • SciSpace. "Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents". Current Diabetes Reviews, 2017. Available at: [Link]

  • National Institutes of Health. "Anaerobic crystallization and initial X-ray diffraction data of biphenyl 2,3-dioxygenase...". Acta Crystallographica Section F, 2006. Available at: [Link]

  • ResearchGate. "(PDF) Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid...". Available at: [Link]

Sources

Technical Support Center: Managing Solubility Issues of 2,2'-Biphenyldiacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Team

Welcome to the technical support guide for 2,2'-Biphenyldiacetic acid. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents. Our goal is to provide you with a comprehensive understanding of the underlying principles governing its solubility and to offer practical, actionable troubleshooting strategies to ensure the success of your experiments.

Introduction to this compound and its Solubility Challenges

This compound is a dicarboxylic acid featuring a biphenyl backbone. Its structure, characterized by two carboxylic acid groups and a relatively large, nonpolar biphenyl core, presents a unique set of solubility challenges. The carboxylic acid groups can engage in hydrogen bonding, while the biphenyl structure contributes to significant van der Waals interactions. This duality means that its solubility is highly dependent on the solvent's properties, such as polarity, hydrogen bonding capacity, and dielectric constant.

Researchers often face difficulties in achieving desired concentrations in common organic solvents, which can lead to issues like precipitation, inaccurate results in assays, and complications in reaction setups. This guide will walk you through a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is this compound poorly soluble in many common organic solvents?

The limited solubility of this compound stems from a combination of its molecular structure and the intermolecular forces at play:

  • High Crystal Lattice Energy: The planar nature of the biphenyl rings and the presence of two carboxylic acid groups allow for strong intermolecular hydrogen bonding and efficient crystal packing in the solid state. A significant amount of energy is required to overcome these forces and dissolve the compound.

  • Polarity Mismatch: While the carboxylic acid groups are polar, the large biphenyl core is nonpolar. This makes it difficult to find a single solvent that can effectively solvate both parts of the molecule simultaneously. Nonpolar solvents fail to interact favorably with the carboxylic acid groups, while highly polar solvents may not adequately solvate the biphenyl backbone.

FAQ 2: I am observing precipitation of my compound during my experiment. What are the likely causes and how can I prevent this?

Precipitation during an experiment is a common issue and can be attributed to several factors:

  • Solvent Evaporation: If you are working with a volatile solvent, its evaporation can lead to an increase in the concentration of your compound beyond its solubility limit, causing it to crash out of solution.

  • Temperature Fluctuations: The solubility of most solids, including this compound, is temperature-dependent. A decrease in temperature can lower its solubility and cause precipitation. This is a common observation when a solution prepared at an elevated temperature is allowed to cool to room temperature.

  • Change in Solvent Composition: If you are adding another solvent or reagent to your solution, it may alter the overall polarity and reduce the solubility of your compound.

Troubleshooting Steps:

  • Control Evaporation: Ensure your experimental setup is well-sealed to minimize solvent loss, especially when working with volatile solvents or over extended periods.

  • Maintain Consistent Temperature: Use a temperature-controlled environment, such as a water bath or heating mantle, to maintain a consistent temperature throughout your experiment.

  • Pre-Solubility Assessment: Before running your full experiment, perform a small-scale test to ensure your compound remains soluble under the final experimental conditions, including the presence of all reagents and solvents.

FAQ 3: Can I use a cosolvent system to improve solubility? If so, how do I select an appropriate one?

Yes, using a cosolvent system is a highly effective strategy. A cosolvent is a secondary solvent added to the primary solvent to modify its properties and enhance the solubility of a solute.[1][2]

The Principle of Cosolvency: The goal is to create a solvent mixture with properties intermediate to those of the individual solvents, providing a more favorable environment for both the polar and nonpolar regions of the this compound molecule. For instance, adding a small amount of a polar, protic solvent like methanol to a less polar solvent can help solvate the carboxylic acid groups through hydrogen bonding.

Selection and Optimization Workflow:

A systematic approach is crucial for identifying the optimal cosolvent system.

Caption: Workflow for selecting an optimal cosolvent system.

FAQ 4: How does pH and the formation of salts affect the solubility of this compound in organic solvents?

Adjusting the apparent pH by adding a base can dramatically increase the solubility of carboxylic acids.[3] This is due to the formation of a carboxylate salt, which is generally more soluble than the neutral acid.[4][5][6]

Mechanism of Solubility Enhancement via Salt Formation:

  • Deprotonation: A base will deprotonate the carboxylic acid groups (R-COOH) to form carboxylate anions (R-COO⁻).

  • Increased Polarity: The resulting carboxylate salt is an ionic species and is significantly more polar than the neutral carboxylic acid.

  • Enhanced Solvation: This increased polarity allows for stronger interactions with polar organic solvents, such as DMSO, DMF, or alcohols, leading to a substantial increase in solubility.

Practical Considerations:

  • Choice of Base: Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used. Inorganic bases like sodium or potassium hydroxide can also be effective, particularly in more polar solvent systems.

  • Stoichiometry: You can add a stoichiometric amount of base to deprotonate one or both carboxylic acid groups. The disodium or dipotassium salts are often much more soluble than the monosodium or monopotassium salts.

  • pKa Considerations: The pKa of the base should be significantly higher than the pKa of the carboxylic acid to ensure complete deprotonation.[4]

Caption: Equilibrium between the neutral acid and its more soluble salt form.

Experimental Protocols and Data

Protocol 1: Systematic Solubility Screening

This protocol provides a method for systematically determining the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (see table below)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities.

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 1 mL). Ensure there is undissolved solid remaining.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully take a known volume of the supernatant, dilute it with a suitable solvent, and determine the concentration using a pre-calibrated analytical method (e.g., HPLC).

  • Calculate Solubility: Express the solubility in mg/mL or mol/L.

Table 1: Representative Solubility of Dicarboxylic Acids in Organic Solvents

While specific data for this compound is not widely published, the following table provides a general guide to the expected solubility of dicarboxylic acids in various organic solvents.[7]

SolventPolarity IndexExpected SolubilityRationale
Hexane0.1Very LowNonpolar solvent, poor interaction with carboxylic acids.
Toluene2.4Very LowNonpolar aromatic solvent, unable to solvate polar groups.
Dichloromethane (DCM)3.1LowModerately polar, but lacks hydrogen bonding capability.
Tetrahydrofuran (THF)4.0ModerateAprotic ether, can accept hydrogen bonds.
Acetone5.1Moderate to GoodPolar aprotic solvent, good hydrogen bond acceptor.[8]
Acetonitrile (ACN)5.8Low to ModeratePolar aprotic, but less effective at solvating acids.
Dimethylformamide (DMF)6.4GoodHighly polar aprotic solvent, excellent for many organic acids.
Dimethyl sulfoxide (DMSO)7.2Good to HighHighly polar aprotic solvent, strong hydrogen bond acceptor.
Methanol/Ethanol5.1 / 4.3ModeratePolar protic solvents, can both donate and accept hydrogen bonds.

Note: This table provides expected trends. Empirical testing is essential.

Protocol 2: Preparation of a Soluble Salt of this compound

This protocol describes how to increase the solubility of this compound by converting it to its sodium salt.

Materials:

  • This compound (MW: 270.28 g/mol )[9]

  • Sodium hydroxide (NaOH)

  • Selected organic solvent (e.g., DMSO or a Methanol/Water mixture)

  • Stir plate and stir bar

Procedure:

  • Weigh Compound: Weigh out the desired amount of this compound.

  • Add Solvent: Add the organic solvent to the solid.

  • Prepare Base Solution: Prepare a stock solution of NaOH in water or methanol.

  • Titrate with Base: While stirring, slowly add 2 molar equivalents of the NaOH solution to the suspension of the acid.

  • Observe Dissolution: Continue stirring. The solid should gradually dissolve as the more soluble sodium salt is formed. Gentle warming may be applied to expedite the process.

  • Final Solution: The resulting solution will contain the disodium salt of this compound.

Important Note: The properties of the salt (e.g., stability, hygroscopicity) may differ from the parent acid. Always characterize the resulting solution and assess its stability for your specific application.[10]

Concluding Remarks

Managing the solubility of this compound requires a systematic and informed approach. By understanding the interplay of its structural features and the properties of organic solvents, researchers can employ strategies such as using cosolvents or forming salts to achieve the desired concentrations for their experimental needs. We recommend starting with a small-scale solubility screening to identify the most promising solvent systems before proceeding to larger-scale experiments.

Should you have further questions or require additional support, please do not hesitate to contact our technical support team.

References

  • Chen, J., et al. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents. Sci-Hub.
  • Jadhav, N., et al. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2015). Eastern-European Journal of Enterprise Technologies.
  • Al-Ghaban, D. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Kim, J., et al. (2012). Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system. PubMed.
  • PubChem. (n.d.). This compound. PubChem. Retrieved January 21, 2026, from [Link]

  • Babu, N., & Nangia, A. (2011).
  • Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2015).
  • Patel, K. (2016). Methods of solubility enhancements. Slideshare.
  • Merck Millipore. (n.d.).
  • Quora. (2021).
  • Garg, T., et al. (2015). Drug Solubility: Importance and Enhancement Techniques. Journal of Advanced Pharmaceutical Technology & Research.
  • Saini, S., et al. (2022). Methods to boost solubility. International Journal of Scientific Development and Research.
  • Sharma, D., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research.
  • LibreTexts Chemistry. (2021). 2.
  • PubChem. (n.d.). 2,2'-Biphenyl-3,5-Diyldiacetic Acid. PubChem. Retrieved January 21, 2026, from [Link]

  • Starr, J. N. (1993). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Cosolvent. (n.d.). ScienceDirect.
  • Reddit. (2023). Dicarboxylic acid solubility. Reddit.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia.
  • Mechanisms of Extraction of Organic Acids by means of Molecular Extractants and Ionic Liquids. (2019). MDPI.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Tokyo Chemical Industry. (n.d.). 2,2'-Biphenyldicarboxylic Acid. Tokyo Chemical Industry.
  • Merck Millipore. (n.d.). 2,2'-Biphenyldicarboxylic acid CAS 482-05-3. Merck Millipore.
  • Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Reddit.
  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.
  • OWL. (n.d.).
  • Organic Chemistry Data. (2022).
  • EPFL. (n.d.).
  • ResearchGate. (2022). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?.
  • PubMed. (2001). Acid-base dissociation constants of 2,2'-bipyridyl in mixed protic solvents.
  • ResearchGate. (2013). What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents?.

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preventing side reactions during the functionalization of 2,2'-Biphenyldiacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the functionalization of 2,2'-Biphenyldiacetic acid (BPDA). BPDA is a versatile C2-symmetric building block crucial in catalysis, materials science, and pharmaceutical development. Its unique structure, featuring two carboxylic acid groups on a sterically hindered biphenyl backbone, presents both opportunities and challenges. The primary challenges arise from its dual reactivity and the potential for atropisomerism—a form of axial chirality due to restricted rotation around the C-C single bond connecting the phenyl rings[1][2][3].

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate common experimental hurdles, prevent side reactions, and ensure the successful synthesis of your target derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when functionalizing this compound?

A1: The most prevalent and often frustrating side reaction is intramolecular cyclization . Due to the proximity of the two carboxylic acid groups, once one group is activated (e.g., as an acyl chloride or with a coupling agent), the other can act as an intramolecular nucleophile. This leads to the formation of a cyclic seven-membered ring anhydride. This side reaction is especially favored under harsh conditions, such as high heat or when using highly reactive coupling agents.[4] Another common issue is the formation of di-substituted products when mono-substitution is desired, which arises from a lack of stoichiometric control.

Q2: How can I selectively functionalize only one of the two carboxylic acid groups?

A2: Achieving mono-functionalization of a symmetric dicarboxylic acid like BPDA requires breaking its symmetry. There are two primary strategies:

  • Stoichiometric Control: The simplest approach is to use a sub-stoichiometric amount (e.g., 0.95 equivalents) of your limiting reagent. This is often coupled with slow addition of the reagent at low temperatures (e.g., 0 °C to -20 °C) to disfavor the second reaction. However, this method often results in a mixture of starting material, mono-adduct, and di-adduct, requiring careful chromatographic separation.

  • Statistical Desymmetrization: In some cases, forming a cyclic intermediate that can be selectively re-opened is a viable strategy. For BPDA, this could involve forming the cyclic anhydride and then using a nucleophile to open it, though this can be challenging to control.

  • Protecting Group Strategy: This is the most robust and reliable method. It involves protecting one of the functional groups, performing the desired reaction on the other, and then deprotecting.[5][6][7][8] This is discussed in detail in the protocols section below.

Q3: Can the reaction conditions affect the stereochemical stability of BPDA's chiral axis?

A3: Yes, absolutely. The atropisomers of BPDA are configurationally stable under ambient conditions due to the steric hindrance of the ortho-substituents restricting free rotation.[1][2][3][9] However, this rotational barrier is not insurmountable. Harsh reaction conditions, particularly high temperatures (typically >100 °C) or the presence of certain catalysts, can provide enough energy to overcome the rotational barrier, leading to racemization. It is crucial to use the mildest possible conditions to preserve the enantiopurity of your material. The stability is dependent on the steric bulk of the ortho groups; larger groups increase the barrier to rotation.[2][3]

Q4: I am performing an amide coupling with an electron-deficient amine and getting very low yields. What is going wrong?

A4: Electron-deficient amines are poor nucleophiles, making amide bond formation sluggish.[10] Standard coupling conditions may fail or give low yields. The issue is often that the rate of side reactions (like hydrolysis of the activated ester or cyclization) becomes competitive with the slow desired reaction. To overcome this, you need to enhance the reactivity of the system without promoting side reactions. Using highly efficient coupling reagents like HATU or T3P® in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often effective.[11] In some cases, converting the carboxylic acid to an acyl fluoride in situ can be a powerful strategy for coupling with challenging amines.[12]

Troubleshooting Guide

Problem 1: Low or No Yield of Desired Mono-Amide/Ester
Potential Cause Diagnostic Check Recommended Solution
Intramolecular Cyclization Analyze crude reaction mixture by LC-MS. Look for a peak with a mass corresponding to BPDA minus one molecule of H₂O (the cyclic anhydride).Use milder coupling agents (e.g., EDC/HOBt instead of SOCl₂). Run the reaction at a lower temperature (0 °C or below). Increase the concentration of the external nucleophile (amine/alcohol).
Formation of Di-substituted Product Check TLC or LC-MS for a product with the expected mass for the di-adduct.Use 1.0-1.1 equivalents of the amine/alcohol and add it slowly to a solution of the activated acid. Consider a protecting group strategy for guaranteed mono-selectivity.
Poor Activation of Carboxylic Acid No consumption of starting material observed on TLC or LC-MS.Ensure coupling reagents are fresh and anhydrous. Use a more powerful activating agent (e.g., HATU, COMU). Ensure the base used is appropriate for the coupling agent.[13]
Decomposition of Reagents The amine or alcohol is known to be unstable under the reaction conditions.Change the solvent or lower the reaction temperature. Ensure the base used is compatible with all reagents.
Problem 2: An Unexpected Byproduct is the Major Product
Potential Cause Diagnostic Check Recommended Solution
Reaction with Solvent If using DMF as a solvent, an unexpected formamide byproduct may be observed by NMR/MS.Switch to a non-reactive solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
Epimerization/Racemization If using an enantiopure starting material, check the optical rotation or use chiral HPLC to analyze the product.Avoid high temperatures and strongly basic/acidic conditions. Use coupling additives known to suppress racemization, such as HOBt or OxymaPure®.[13]
Side Reaction of Coupling Agent With carbodiimides like EDC or DCC, an N-acylurea byproduct can form. This is often a stable, difficult-to-remove impurity.Use an additive like HOBt or DMAP, which intercepts the activated intermediate to form a more reactive ester, minimizing N-acylurea formation.[10]
Visualizing the Core Challenge: Intramolecular Cyclization

The diagram below illustrates the competitive pathways in a typical coupling reaction. The desired pathway is intermolecular coupling, but the intramolecular cyclization is a competing side reaction.

G cluster_0 Reaction Pathways BPDA BPDA Activated Activated Mono-Carboxylate (e.g., O-Acylisourea ester) BPDA->Activated + Coupling Agent (e.g., EDC) Desired Desired Mono-Amide Product Activated->Desired + Amine (R-NH2) (Intermolecular) Side Cyclic Anhydride (Side Product) Activated->Side Intramolecular Attack

Caption: Competing reaction pathways for activated BPDA.

Key Experimental Protocols

Protocol 1: Selective Mono-Esterification using a Benzyl Protecting Group

This protocol demonstrates how to reliably achieve mono-functionalization by protecting one acid group as a benzyl ester, which can be selectively removed later by hydrogenolysis.[14]

Step 1: Mono-Protection

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 0.95 eq) and stir for 20 minutes at room temperature.

  • Add Benzyl Bromide (BnBr, 1.0 eq) dropwise.

  • Stir the reaction at 40 °C for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench with water and extract with ethyl acetate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired mono-benzyl ester.

Step 2: Functionalization of the Free Carboxylic Acid

  • Dissolve the purified mono-benzyl ester (1.0 eq) in anhydrous DCM.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 1.2 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and DIPEA (2.5 eq).[15]

  • Stir for 15 minutes at 0 °C.

  • Add your amine of choice (1.1 eq) and allow the reaction to warm to room temperature.

  • Stir for 8-12 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate. Purify by chromatography.

Step 3: Deprotection

  • Dissolve the product from Step 2 in ethanol or methanol.

  • Add Palladium on carbon (Pd/C, 10 mol%).

  • Purge the flask with hydrogen gas (H₂) and stir under a hydrogen atmosphere (balloon) for 4-8 hours.

  • Filter the reaction through Celite® to remove the catalyst and concentrate the filtrate to yield the final deprotected product.

Workflow for Troubleshooting Low Yield in Amide Coupling

G Start Start: Low Yield in Amide Coupling Reaction Analyze Analyze Crude Mixture by LC-MS and ¹H NMR Start->Analyze CheckSM Is Starting Material Consumed? Analyze->CheckSM NoSM No: Activation Failure CheckSM->NoSM No YesSM Yes: Side Reaction Dominates CheckSM->YesSM Yes CheckSide Identify Major Byproduct(s) Cyclic Byproduct is Cyclic Anhydride? CheckSide->Cyclic Mass = BPDA - H₂O Disub Byproduct is Di-substituted? CheckSide->Disub Mass = Mono-product + Amine - H₂O Other Other Byproduct CheckSide->Other Other Mass Sol_Activation Solution: - Use fresh/stronger coupling agent (HATU) - Ensure anhydrous conditions - Check base compatibility NoSM->Sol_Activation YesSM->CheckSide Sol_Cyclic Solution: - Lower reaction temperature - Use less reactive coupling agent (EDC/HOBt) - Increase nucleophile concentration Cyclic->Sol_Cyclic Sol_Disub Solution: - Check stoichiometry carefully - Use slow addition of amine - Implement protecting group strategy Disub->Sol_Disub Sol_Other Solution: - Check for solvent reactivity - Analyze for racemization - Identify coupling agent artifacts Other->Sol_Other

Caption: A logical workflow for diagnosing and solving low-yield issues.

References

  • Christie, G. H., & Kenner, J. (1922). The molecular configuration of diphenyl. Journal of the Chemical Society, Transactions, 121, 614–620. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. World Journal on Organic Chemistry. Available at: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Knowles Group, Princeton University. (2018). Atropisomers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Available at: [Link]

  • ResearchGate. (2020). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. Available at: [Link]

  • University of Bristol. (n.d.). Protecting Groups. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

Sources

Technical Support Center: Purification of 2,2'-Biphenyldiacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,2'-Biphenyldiacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Understanding the Compound and Common Impurities

This compound is a dicarboxylic acid featuring a biphenyl core. The purity of this compound is critical for subsequent applications, whether in materials science, coordination chemistry, or as a precursor in pharmaceutical synthesis. Impurities can significantly impact reaction yields, product properties, and biological activity.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities largely depend on the synthetic route. A common route is the Ullmann coupling of a 2-halophenylacetic acid derivative, followed by hydrolysis. Potential impurities include:

  • Unreacted Starting Materials: Such as 2-chlorophenylacetic acid or its esters.

  • Homocoupling Byproducts: Formation of biphenyl from side reactions.

  • Residual Catalyst: Copper or palladium catalysts used in coupling reactions are common metallic impurities.[1]

  • Solvent Residues: Solvents used in the reaction or initial workup (e.g., DMF, toluene).

  • Monocarboxylic Acid: Incomplete reaction or side reactions might lead to species where only one of the phenyl rings has the acetic acid group.

Understanding the likely impurities is the first step in designing an effective purification strategy. For instance, metallic residues often require a specific workup or filtration step, while organic byproducts can typically be removed by chromatography or recrystallization.

Section 2: Troubleshooting Common Purification Problems

This section addresses the most frequently encountered issues during the purification of this compound.

FAQs: Crystallization and Isolation Issues

Q2: My crude product is a sticky oil and refuses to crystallize. What's wrong and what should I do?

A2: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid rather than a solid.[2] The primary cause is that the melting point of your impure compound is lower than the temperature of the solution from which it is precipitating.

Causality & Solution:

  • High Impurity Level: Impurities can act as a eutectic mixture, significantly depressing the melting point. A pre-purification step is recommended. An acid-base extraction is highly effective for carboxylic acids to remove neutral impurities.

  • Inappropriate Solvent: The solvent may be too good, keeping the compound dissolved even at low temperatures, or the cooling process may be too rapid.

  • Troubleshooting Steps:

    • Attempt an Acid-Base Extraction: This is the most robust first step to remove neutral or basic impurities (see Protocol 1).

    • Re-evaluate Your Solvent: If the product still oils out after initial purification, try a different recrystallization solvent or a solvent pair (see Table 1).

    • Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oiling out.[3]

    • Scratching & Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If you have a small amount of pure solid, add a "seed crystal" to the cooled solution.

Q3: I managed to get crystals, but my yield is very low (<30%). How can I improve it?

A3: A low yield from recrystallization typically points to one of two issues: using too much solvent or choosing a solvent in which your product has significant solubility even at low temperatures.[2]

Causality & Solution:

  • Excess Solvent: The goal of recrystallization is to create a saturated solution at high temperature. Using an excessive volume of solvent means a large amount of your product will remain in the "mother liquor" upon cooling.

  • Sub-optimal Solvent Choice: An ideal solvent dissolves the compound when hot but not when cold.[3]

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the boiling mixture until the solid just dissolves.[4]

    • Recover from Mother Liquor: You can often recover more product from the filtrate (mother liquor). Concentrate it by boiling off some solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Change Solvents: Test the solubility of your compound in a range of solvents to find a more suitable one (see Table 1). A good test is to see if your compound is sparingly soluble at room temperature but dissolves upon heating.[5]

FAQs: Purity and Contamination

Q4: The melting point of my purified product is sharp, but it's lower than the literature value. Is it pure?

A4: A sharp melting point is a good indicator of purity, but a depressed melting point strongly suggests the presence of impurities. Even small amounts of soluble impurities can lower the melting point of a compound.

Causality & Solution:

  • Persistent Impurities: The impurity co-crystallized with your product. This happens when the impurity has a similar structure and solubility profile to your desired compound.

  • Troubleshooting Steps:

    • Repeat Recrystallization: A second recrystallization from a different solvent system can often remove the persistent impurity.

    • Consider Chromatography: If recrystallization fails, column chromatography provides a different separation mechanism and is often successful at removing structurally similar impurities (see Protocol 3).

    • Instrument Calibration: In rare cases, the discrepancy might be due to an uncalibrated melting point apparatus. Always check it with a known standard.

Q5: My NMR spectrum shows my desired product, but there's also a persistent peak from my reaction solvent (e.g., DMF or DMSO). How do I get rid of it?

A5: High-boiling point, polar aprotic solvents like DMF and DMSO are notoriously difficult to remove completely.

Causality & Solution:

  • High Boiling Point: These solvents are not easily removed under standard rotary evaporation conditions.

  • Solubility: Your product may be trapping solvent molecules within its crystal lattice.

  • Troubleshooting Steps:

    • Azeotropic Removal: For a solvent like toluene, co-evaporation with a lower-boiling solvent like hexane can sometimes be effective.

    • High-Vacuum Drying: Drying the sample under high vacuum (using a Schlenk line or high-vacuum pump) at a slightly elevated temperature (ensure it's well below the compound's melting point) for an extended period (overnight) is often effective.

    • Washing/Trituration: If the product is a solid, washing it with a solvent in which it is insoluble but the impurity (DMF/DMSO) is soluble can work. Water or a water/ether mixture is often a good choice. Suspend the solid in the wash solvent, stir vigorously, and then filter.

Section 3: Purification Workflow and Protocols

Choosing the right purification strategy is key. The following decision tree can guide your choice between the most common methods.

Purification_Decision_Tree start Crude this compound check_impurities Are neutral or basic impurities suspected? start->check_impurities acid_base Perform Acid-Base Extraction (Protocol 1) check_impurities->acid_base Yes check_crystallinity Is the product a solid? check_impurities->check_crystallinity No acid_base->check_crystallinity recrystallize Perform Recrystallization (Protocol 2) check_crystallinity->recrystallize Yes oily_product Product is an oil or impurities are very similar check_crystallinity->oily_product No purity_check Assess Purity (MP, NMR, HPLC) recrystallize->purity_check chromatography Perform Column Chromatography (Protocol 3) chromatography->purity_check oily_product->chromatography

Caption: Decision tree for selecting a purification method.

Protocol 1: Acid-Base Extraction

This technique is exceptionally effective for separating carboxylic acids from neutral or basic impurities. The principle relies on converting the water-insoluble carboxylic acid into its water-soluble carboxylate salt with a weak base, while neutral impurities remain in the organic phase.[6][7]

Acid_Base_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) wash 2. Add NaHCO3 (aq) solution and shake in separatory funnel dissolve->wash separate_org 3. Separate layers. Organic layer contains neutral impurities. wash->separate_org separate_aq 3. Aqueous layer contains water-soluble sodium salt of the diacid. dry_org 4. Dry with Na2SO4, filter, and evaporate to isolate impurities. separate_org->dry_org acidify 4. Cool in ice bath and acidify with HCl (aq) until pH ~2. separate_aq->acidify precipitate 5. Pure diacid precipitates out. acidify->precipitate filter_wash 6. Collect by vacuum filtration. Wash with cold water. precipitate->filter_wash

Caption: Workflow for Acid-Base Extraction of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or diethyl ether in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base like bicarbonate is preferred over strong bases like NaOH to prevent potential side reactions.[8] Stopper the funnel, invert, and open the stopcock to vent the CO₂ gas that evolves. Shake gently with frequent venting.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of this compound. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.

  • Reprotonation: Combine all aqueous extracts in a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper).

  • Isolation: The pure this compound will precipitate as a white solid. Let it stir in the cold for about 15-30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid in a vacuum oven.

Protocol 2: Recrystallization

Recrystallization purifies solid compounds based on differences in solubility. The ideal solvent will dissolve the compound completely when hot and very poorly when cold.[9]

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. Based on the polarity of this compound, good starting points are ethanol, methanol, or a mixture of ethanol and water. (See Table 1 for solvent properties).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to boiling (using a hot plate) while stirring.

  • Create a Saturated Solution: Continue adding small portions of the hot solvent to the boiling mixture until the solid just dissolves completely. Avoid adding excess solvent.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals to remove any residual solvent.

Table 1: Common Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds; may require a co-solvent.
Ethanol78HighOften a good choice for carboxylic acids.
Methanol65HighSimilar to ethanol, but more volatile.
Ethyl Acetate77MediumGood for moderately polar compounds.
Toluene111LowCan be used for less polar compounds; high boiling point.[10]
Hexane/Ethyl AcetateVariableVariableA common solvent pair for adjusting polarity.
Protocol 3: Column Chromatography

When recrystallization and extraction are insufficient, column chromatography offers a powerful alternative. For carboxylic acids, it is crucial to suppress the ionization of the acid group to prevent "streaking" or "tailing" on the column.[11]

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel as the standard stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typical. Crucially, add a small amount (0.1-1%) of an acid, such as acetic acid or formic acid, to the eluent. This keeps the carboxylic acid in its protonated, less polar form, ensuring it moves smoothly down the column.[11]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Run the column, starting with a less polar eluent mixture and gradually increasing the polarity (e.g., from 5% ethyl acetate in hexane to 30% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic/formic acid is volatile and will be removed during this step.

Section 4: Purity Assessment

Q6: How can I be confident that my final product is pure?

A6: A combination of analytical techniques should be used to confirm purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Compare your experimental value to the literature value.

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate eluent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify organic impurities. The absence of peaks corresponding to starting materials or byproducts is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A pure sample will show a single, sharp peak.[12]

By using this guide, researchers can effectively troubleshoot common issues and apply robust, scientifically-grounded protocols to obtain high-purity this compound for their research and development needs.

References
  • Chempedia . General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry . A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. RSC Education. Available at: [Link]

  • PubChem . This compound. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. EP1091922B1 - Method of purifying aromatic dicarboxylic acids.
  • University of Rochester Department of Chemistry . Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Reddit r/chemistry . Column chromatography of carboxylic acids?. Available at: [Link]

  • Chemistry LibreTexts . 4.8: Acid-Base Extraction. Available at: [Link]

  • SIELC Technologies . HPLC Separation of Carboxylic Acids. Available at: [Link]

  • Organic Chemistry Portal . Ullmann Reaction. Available at: [Link]

  • University of Rochester Department of Chemistry . Tips & Tricks: Recrystallization. Available at: [Link]

  • Royal Society of Chemistry . Finding the best solvent for recrystallisation. Education in Chemistry. Available at: [Link]

  • Reddit r/chemistry . Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Available at: [Link]

  • Unknown Source. Acid-Base Extraction.1. This is a general protocol, original source URL is not available.
  • Mettler Toledo . Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Unknown Source. Liquid/liquid Extraction. This is a general protocol, original source URL is not available.
  • Unknown Source. Guide for crystallization. This is a general guide, original source URL is not available.
  • Biotage . Purifying ionic compounds by flash column chromatography. Available at: [Link]

  • ResearchGate . What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. Available at: [Link]

  • Teledyne ISCO . RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]

  • PubMed . Chromatographic separations of aromatic carboxylic acids. Available at: [Link]

  • PubMed . Acid-base dissociation constants of 2,2'-bipyridyl in mixed protic solvents. Available at: [Link]

  • MDPI . On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Available at: [Link]

  • Wikipedia . Acid–base extraction. Available at: [Link]

  • Journal of Chemical Education . Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • SOP: CRYSTALLIZATION. This is a general protocol, original source URL is not available.
  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. This is a general protocol, original source URL is not available.
  • Chemistry LibreTexts . 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • ACS Publications . Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Available at: [Link]

  • Reddit r/chemhelp . Isolation of a Carboxylic acid. Available at: [Link]

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Technical Support Center: Stereoselectivity in Reactions of 2,2'-Biphenyldiacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving the stereoselectivity of reactions involving 2,2'-Biphenyldiacetic acid and its derivatives. The unique structural feature of this molecule—atropisomerism due to hindered rotation around the biphenyl sigma bond—presents both a challenge and an opportunity in asymmetric synthesis.[1][2] This resource will address common issues encountered in the laboratory, offering explanations grounded in mechanistic principles and actionable protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Concepts and Initial Observations

Question 1: I am observing low or no enantiomeric excess (e.e.) in my reaction involving a this compound derivative. What are the primary factors to investigate?

Answer: Achieving high enantioselectivity in reactions with atropisomeric compounds like this compound is a multifactorial challenge.[3] Low enantiomeric excess (e.e.) often points to one or more of the following issues:

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with your desired asymmetric transformation, thus reducing the overall e.e.[4]

  • Catalyst Inefficiency or Mismatch: The chosen chiral catalyst or ligand may not be optimal for the specific substrate, leading to poor stereochemical recognition.[5] Catalyst deactivation by impurities or suboptimal activation can also be a culprit.[4]

  • Substrate-Related Issues: The steric and electronic properties of the substituents on the biphenyl core can significantly influence the rotational barrier and the interaction with the chiral catalyst.

  • Reaction Conditions: Temperature, solvent, and concentration are critical parameters that can dramatically affect the energy difference between the diastereomeric transition states.[5][6]

  • Product Racemization: The chiral product may be racemizing under the reaction or workup conditions, especially if the rotational barrier of the atropisomer is not sufficiently high.[2][3]

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for low e.e.

Question 2: How can I accurately determine the enantiomeric excess of my this compound product?

Answer: Accurate determination of enantiomeric excess is crucial for validating your synthetic method.[5] The most common and reliable techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A chiral stationary phase is used to differentiate between the two atropisomers.

  • Chiral Gas Chromatography (GC): Suitable for volatile derivatives of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for their quantification.

Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a chiral column suitable for acidic compounds (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Section 2: Optimizing Reaction Parameters

Question 3: My enantioselectivity is highly dependent on the reaction temperature. How do I determine the optimal temperature?

Answer: Temperature is a critical parameter in asymmetric catalysis. Lowering the reaction temperature often increases the enantiomeric excess because it amplifies the small energy differences between the diastereomeric transition states.[6]

Experimental Protocol for Temperature Optimization:

  • Initial Screening: Run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, and -78 °C).[6]

  • Data Analysis: Determine the e.e. for each temperature using a reliable analytical method like chiral HPLC.

  • Plot and Interpret: Plot the enantiomeric excess versus temperature. This will help you identify the optimal temperature range for your reaction.

Temperature (°C)Enantiomeric Excess (%)
2565
082
-2091
-7895
Table 1: Example of temperature effect on e.e.

Question 4: I've tried different temperatures, but the enantioselectivity is still not satisfactory. What role does the solvent play?

Answer: The solvent can have a profound impact on stereoselectivity by influencing the conformation of the catalyst-substrate complex and the stability of the transition states.[5]

Solvent Screening Strategy:

  • Vary Polarity: Screen a range of solvents with different polarities, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., dichloromethane, THF) and polar protic (e.g., ethanol, methanol).

  • Coordinating vs. Non-Coordinating: Solvents that can coordinate to the catalyst may alter its reactivity and selectivity.

  • Consider Additives: In some cases, small amounts of additives like water or weak acids can have a significant positive effect on enantioselectivity.[6]

G cluster_0 Solvent Selection A Initial Low e.e. B Screen Solvents A->B C Toluene (Non-polar) B->C D DCM (Polar Aprotic) B->D E THF (Coordinating) B->E F Ethanol (Polar Protic) B->F G Analyze e.e. C->G D->G E->G F->G H Optimized e.e. G->H

Caption: Solvent screening workflow.

Section 3: Catalyst and Ligand Selection

Question 5: How do I choose the right chiral catalyst or ligand for my reaction with a this compound derivative?

Answer: The choice of catalyst is paramount for achieving high stereoselectivity. For biphenyl systems, catalysts that can effectively differentiate the two prochiral faces of the substrate are required.

Key Considerations for Catalyst Selection:

  • Catalyst Class: Chiral phosphoric acids, phosphoramidite ligands for transition metals, and bifunctional organocatalysts have shown success in controlling atropisomerism.[7][8][9]

  • Steric and Electronic Matching: The steric bulk and electronic properties of the catalyst should be complementary to the substrate.[5] A systematic screening of a library of ligands with varying steric and electronic properties is often necessary.[7]

  • Mechanistic Understanding: A basic understanding of the reaction mechanism can guide the selection of a catalyst that is likely to be effective. For example, a reaction that proceeds through a charged intermediate may benefit from a catalyst that can engage in hydrogen bonding or ionic interactions.

Catalyst TypeExampleTypical Application
Chiral Phosphoric Acid(R)-BINOL-derivedAsymmetric cyclizations
Phosphoramidite Ligand(S)-MonoPhosAsymmetric additions
Bifunctional OrganocatalystCinchona alkaloid-derivedHalogenation reactions
Table 2: Common catalyst types for atroposelective synthesis.

Section 4: Advanced Troubleshooting

Question 6: I have optimized the reaction conditions and screened several catalysts, but the enantioselectivity remains moderate. Could the product be racemizing?

Answer: Product racemization is a possibility, especially if the rotational barrier of the newly formed atropisomer is not high enough to prevent interconversion at the reaction temperature.[2][3] Atropisomers are classified based on their rotational stability, and those with lower barriers can racemize on a timescale of minutes to hours.[3]

How to Test for Product Racemization:

  • Isolate the Enantioenriched Product: Purify the product from a reaction that gives moderate e.e.

  • Incubate under Reaction Conditions: Subject the purified, enantioenriched product to the reaction conditions (solvent, temperature, and any additives, but without the catalyst and other reactants) for the duration of the reaction.

  • Monitor e.e. over Time: Take aliquots at different time points and measure the enantiomeric excess. A decrease in e.e. over time is a clear indication of racemization.

If racemization is confirmed, strategies to mitigate it include:

  • Lowering the Reaction Temperature: This will slow down the rate of rotation around the biphenyl bond.

  • Modifying the Substrate: Introducing bulkier substituents ortho to the biphenyl linkage can increase the rotational barrier and enhance the configurational stability of the product.[10]

References

  • Wootton, J. M., Roper, N. J., Morris, C. E., Maguire, V. E., Duff, L. C., Waddell, P. G., ... & Unsworth, W. P. (2025). Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer. Chemical Science. DOI:10.1039/D4SC05760K. Retrieved from [Link]

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Technical Support Center: Degradation of 2,2'-Biphenyldiacetic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 2,2'-Biphenyldiacetic Acid (BPDA) and its derivatives. This guide is designed to move beyond simple protocols and provide a framework for understanding, predicting, and troubleshooting the complex degradation pathways of these molecules. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established scientific literature.

Section 1: Predicted Degradation Pathways

Understanding the potential degradation routes of a molecule is the first step in designing robust stability studies and interpreting their results. While specific experimental data on this compound is limited, we can predict its behavior by examining the degradation of its core structure (biphenyl) and related aromatic compounds.

FAQ: What are the likely microbial degradation pathways for BPDA?

Answer: Microbial degradation, particularly by bacteria and fungi, is a primary route for the environmental breakdown of biphenyl-based compounds. The pathways are typically initiated by enzymatic oxidation.

Bacterial Degradation: Bacteria, such as Pseudomonas and Cupriavidus species, are well-known for degrading biphenyl and its chlorinated derivatives (PCBs).[1][2] The degradation typically follows the "biphenyl upper pathway," which involves a series of enzymatic reactions that open the aromatic rings.[1][3] For BPDA, this process would likely proceed as follows:

  • Dioxygenation: The process is initiated by a biphenyl dioxygenase enzyme, which incorporates two hydroxyl groups onto one of the aromatic rings to form a cis-dihydrodiol.

  • Dehydrogenation: The cis-dihydrodiol is then oxidized to a dihydroxybiphenyl derivative (a catechol).

  • Ring Cleavage: The catechol ring is subsequently cleaved by another dioxygenase enzyme. This is the critical step that breaks the aromaticity.

  • Further Metabolism: The resulting aliphatic acid is further metabolized through various enzymatic steps into intermediates of central metabolism, such as the TCA cycle.[3]

The two acetic acid groups on BPDA are unlikely to inhibit the initial attack on the rings and would be dealt with after ring cleavage.

Fungal Degradation: Fungi, including species like Paecilomyces lilacinus and Cunninghamella elegans, also metabolize biphenyl, but often through a different initial mechanism.[4][5]

  • Hydroxylation: Fungal cytochrome P450 monooxygenases typically initiate the process by adding a single hydroxyl group to the aromatic ring, forming various monohydroxylated and dihydroxylated biphenyls.[5][6]

  • Ring Fission: Similar to bacteria, subsequent enzymatic steps lead to the cleavage of the aromatic ring, producing various organic acids.[4]

Fungi are particularly adept at a wide range of biotransformations and may also modify the acetic acid side chains.[6]

Microbial_Degradation_BPDA Predicted Microbial Degradation Pathways for BPDA cluster_bacterial Bacterial Pathway cluster_fungal Fungal Pathway BPDA This compound Dihydrodiol cis-2,3-Dihydro-2,3-dihydroxy -biphenyl derivative BPDA->Dihydrodiol Biphenyl dioxygenase Catechol 2,3-Dihydroxybiphenyl derivative Dihydrodiol->Catechol Dehydrogenase RingCleavage Ring Cleavage Product (Muconic semialdehyde derivative) Catechol->RingCleavage Extradiol dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Hydrolase, other enzymes BPDA2 This compound MonoOH Monohydroxylated BPDA BPDA2->MonoOH Cytochrome P450 monooxygenase DiOH Dihydroxylated BPDA MonoOH->DiOH Hydroxylation FungalCleavage Fungal Ring Cleavage Products DiOH->FungalCleavage Ring Fission FungalTCA Central Metabolism FungalCleavage->FungalTCA

Caption: Predicted microbial degradation pathways for BPDA.

FAQ: What types of abiotic degradation should I anticipate for BPDA and its derivatives?

Answer: Abiotic degradation occurs through chemical and physical processes without microbial involvement. For BPDA, the primary abiotic concerns are photodegradation and hydrolysis at pH extremes.

Photodegradation: Many aromatic compounds are susceptible to degradation upon exposure to light, particularly UV radiation.[7] The biphenyl structure can absorb UV light, leading to the formation of excited states that can undergo various reactions.

  • Direct Photolysis: The molecule itself absorbs a photon, leading to bond cleavage or reaction with other molecules like oxygen.

  • Indirect Photolysis: Other substances in a solution (photosensitizers) absorb light and transfer the energy to the BPDA molecule, initiating degradation.[8]

  • Reaction Mechanisms: Common photodegradation reactions include hydroxylation of the aromatic rings, oxidation of the acetic acid side chains, and potentially decarboxylation.[7][9] The formation of colored degradation products is common due to the creation of complex chromophores.[10]

Hydrolytic Degradation: Hydrolysis involves the reaction of the compound with water, a process that is often catalyzed by acidic or basic conditions.[11]

  • BPDA Structure: The this compound molecule does not contain functional groups that are highly susceptible to hydrolysis, such as esters or amides. The biphenyl core and the carboxylic acid groups are generally stable across a wide pH range.

  • Derivatives: However, if you are working with derivatives of BPDA, such as esters or amides of the carboxylic acid groups, these will be the primary sites of hydrolytic instability. Ester derivatives will readily hydrolyze back to the parent carboxylic acid, especially under basic conditions.

Section 2: Experimental Design & Protocols

A well-designed experiment is crucial for obtaining reliable and interpretable stability data. This section provides guidance on setting up forced degradation studies and selecting appropriate analytical methods.

FAQ: How do I design and execute a forced degradation study for a new BPDA derivative?

Answer: Forced degradation (or stress testing) is a critical study in drug development that exposes a compound to harsh conditions to accelerate its decomposition.[12] This helps identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[11][12]

A key principle of a trustworthy protocol is the inclusion of controls. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples to differentiate between degradation products and pre-existing impurities.

Protocol: Forced Degradation of a BPDA Derivative

1. Objective: To identify the degradation products and pathways of a BPDA derivative under hydrolytic, oxidative, photolytic, and thermal stress.

2. Materials:

  • BPDA derivative (high purity)

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with DAD/PDA and/or MS detector

  • pH meter

  • Photostability chamber

  • Oven

3. Stock Solution Preparation:

  • Prepare a stock solution of the BPDA derivative at approximately 1 mg/mL in a suitable solvent (e.g., ACN or MeOH). The choice of solvent should be based on solubility.

4. Stress Conditions:

  • For each condition, prepare a sample in triplicate. Also, prepare a control sample stored at 2-8°C in the dark. The goal is to achieve 5-20% degradation; adjust time or reagent concentration if degradation is too fast or slow.[12]

Stress ConditionProtocolRationale
Acid Hydrolysis Mix stock solution with 0.1 M HCl to a final drug concentration of ~100 µg/mL. Heat at 60°C for 2, 8, and 24 hours. Neutralize with NaOH before analysis.To test susceptibility to degradation in low pH environments, simulating gastric conditions.[11]
Base Hydrolysis Mix stock solution with 0.1 M NaOH to a final drug concentration of ~100 µg/mL. Keep at room temperature for 2, 8, and 24 hours. Neutralize with HCl before analysis.To test susceptibility in high pH environments. Aromatic structures can be sensitive to basic conditions.[11]
Oxidation Mix stock solution with 3% H₂O₂ to a final drug concentration of ~100 µg/mL. Keep at room temperature for 2, 8, and 24 hours.To simulate oxidative stress. Aromatic rings can be oxidized.[13]
Thermal Stress Store the solid compound in an oven at 60°C for 7 days. Also, prepare a solution (~100 µg/mL) and heat at 60°C for 24 hours.To evaluate the intrinsic thermal stability of the compound in both solid and solution states.[12]
Photostability Expose a solution (~100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13] Wrap a control sample in foil.To assess degradation upon exposure to light, which is critical for packaging and storage decisions.[13]

5. Sample Analysis:

  • Analyze all samples (stressed and control) by a stability-indicating HPLC method (see next FAQ).

  • Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks in the stressed samples.

  • Use a PDA/DAD detector to check for peak purity to ensure new peaks are single components.

  • If available, use an LC-MS system to obtain mass information on the new peaks to aid in their identification.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Dilute Stock into Stress Conditions: Acid, Base, Oxidative, Thermal, Photolytic A->B C Incubate Samples (Specified Time & Temp) B->C E Neutralize (if needed) & Dilute Samples C->E D Prepare Control Sample (Protected from Stress) F Analyze via Stability-Indicating HPLC-UV/MS D->F E->F G Compare Stressed vs. Control Chromatograms F->G H Characterize Degradants (Peak Purity, Mass Spec) G->H

Caption: A typical workflow for a forced degradation study.

FAQ: What is the best analytical method to monitor BPDA degradation and why?

Answer: The most powerful and commonly used technique for this purpose is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , preferably coupled with both a Photodiode Array (PDA) detector and a Mass Spectrometer (MS).[11][13]

Why this method is ideal:

  • Separation Power: RP-HPLC excels at separating complex mixtures of compounds with varying polarities. As BPDA degrades, its metabolites (e.g., hydroxylated derivatives) will have different polarities than the parent compound, allowing for their separation as distinct peaks in the chromatogram.[14]

  • Quantification (PDA Detector): The PDA detector measures the absorbance of UV light. It can be used to quantify the amount of the parent drug remaining and the amount of each degradation product formed, provided they have a UV chromophore (which the aromatic rings of BPDA provide).

  • Identification (MS Detector): A mass spectrometer provides the mass-to-charge ratio of the molecules. This is an invaluable tool for proposing structures for unknown degradation products. For example, the addition of an oxygen atom (hydroxylation) would increase the mass of the parent molecule by 16 Da.

Starting Point for HPLC Method Development:
  • Column: A C18 column is the standard choice for reversed-phase chromatography and is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate both the parent compound and its potentially more polar metabolites.

    • Solvent A: Water with 0.1% Formic Acid or Acetic Acid. The acid is crucial to ensure the carboxylic acid groups on BPDA are protonated, leading to better peak shape.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase it to a high percentage (e.g., 95%) over 20-30 minutes.

  • Detection:

    • PDA: Monitor at multiple wavelengths, including the λmax of the parent compound (e.g., scan from 210-400 nm).

    • MS: Use electrospray ionization (ESI) in negative mode, as the carboxylic acid groups will readily deprotonate to form [M-H]⁻ ions.

Section 3: Troubleshooting Guide

Even with a well-designed experiment, challenges can arise. This section addresses common issues in a question-and-answer format.

Problem / Observation Possible Causes Recommended Solutions & Explanations
No degradation is observed under any stress condition. 1. The compound is exceptionally stable. 2. Stress conditions were not harsh enough. 3. The analytical method is not sensitive enough to detect small changes.1. Increase Stress Severity: Prolong the exposure time or increase the temperature/reagent concentration. However, be cautious not to use unrealistically harsh conditions that would not be encountered in practice.[12] 2. Verify Method Sensitivity: Ensure your analytical method has a low enough limit of quantification (LOQ) to detect a small percentage of degradation.
The solid compound or its solution has turned yellow/brown. 1. Oxidation: Aromatic amines and phenols are particularly prone to oxidation upon exposure to air and/or light, forming highly colored quinone-like structures.[10]1. Implement Protective Storage: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and protect from light using amber vials.[10] 2. Use Fresh Solutions: Prepare solutions immediately before use, as degradation can occur rapidly in solution. For high-purity applications, do not use a discolored solution.
I see many new, small peaks in my chromatogram, even in the control sample. 1. The starting material has low purity. 2. The compound is degrading in the analytical solvent or on the HPLC column.1. Check Starting Material Purity: Analyze the starting material before initiating the study. If it contains significant impurities, it will be difficult to distinguish them from true degradants. 2. Assess Analytical Stability: Inject the same sample multiple times over several hours. If new peaks appear or grow over time, it indicates instability in the autosampler or on the column. Consider changing the mobile phase pH or solvent.
The compound disappears in my microbial culture, but no metabolites are detected. 1. Complete Mineralization: The microbes may have completely degraded the compound to CO₂ and water.[15] 2. Adsorption: The compound may be adsorbing to the microbial biomass or the walls of the flask. 3. Volatilization: The compound might be volatile, although this is less likely for BPDA.1. Run an Abiotic Control: Prepare a flask with sterile medium and the compound (no microbes). If the compound concentration also decreases here, the loss is not due to microbial metabolism. 2. Analyze Biomass: Pellet the microbial cells by centrifugation, and perform a solvent extraction of the pellet to see if the compound or its metabolites are sequestered inside the cells. 3. Measure Total Organic Carbon (TOC): A decrease in TOC in the culture medium over time would support the theory of mineralization.
My HPLC peaks are broad or tailing. 1. Mismatched pH: The pH of the mobile phase is inappropriate for the analyte. Carboxylic acids like BPDA require an acidic mobile phase (pH < 4) to be fully protonated and avoid ionic interactions with the column, which cause poor peak shape.1. Adjust Mobile Phase pH: Ensure your aqueous mobile phase is buffered or contains an acidifier like 0.1% formic acid. This will suppress the ionization of the carboxylic acid groups, leading to sharp, symmetrical peaks.
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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of 2,2'-Biphenyldiacetic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the absolute purity of a compound is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. 2,2'-Biphenyldiacetic acid, a key structural motif in various ligands and pharmaceutical intermediates, is no exception. This guide provides an in-depth, technically-grounded protocol for the validation of its purity using Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on quantitative NMR (qNMR) methodologies. We will move beyond a simple procedural outline to explore the rationale behind experimental choices, ensuring a self-validating and robust analytical system.

The Principle: Why NMR for Purity Determination?

Unlike chromatographic techniques which rely on response factors that can vary between analytes, NMR spectroscopy is a primary ratio method. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] This intrinsic property allows for the accurate determination of the relative and absolute concentrations of different species in a sample without the need for identical reference standards for every potential impurity.[1] Quantitative ¹H NMR (qNMR) is a powerful tool for assigning the purity of organic compounds, offering traceability to the International System of Units (SI) when performed with appropriate certified reference materials.[2]

This guide will focus on a ¹H qNMR approach for determining the purity of this compound, supplemented by ¹³C NMR for structural confirmation.

Understanding the Analyte: Predicted NMR Spectra of this compound

A crucial first step in any NMR-based purity assessment is to understand the spectrum of the pure compound. In the absence of a readily available, certified reference spectrum, we can predict the ¹H and ¹³C NMR spectra of this compound based on its known structure and established chemical shift principles.[3]

Structure: 2-[2-[2-(carboxymethyl)phenyl]phenyl]acetic acid

  • ¹H NMR: The proton spectrum is expected to be complex in the aromatic region due to the coupling of the biphenyl protons. The methylene (-CH₂-) protons of the two acetic acid groups are diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, likely a pair of doublets each integrating to 2 protons. The carboxylic acid protons (-COOH) will appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the carboxyl carbon, the methylene carbons, and the aromatic carbons. Due to symmetry, we expect 8 signals for the 12 aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0 (broad singlet)~175
Methylene (-CH₂)3.5 - 4.0 (two distinct signals)~40
Aromatic (C-H)7.0 - 7.5 (complex multiplet)125 - 140
Quaternary Aromatic (C-C)-135 - 145

Identifying Potential Impurities: A Synthesis-Based Approach

To effectively validate purity, one must anticipate the likely impurities. The synthesis of the biphenyl backbone is typically achieved through cross-coupling reactions. Two common industrial methods are the Ullmann reaction and the Suzuki-Miyaura coupling.[4]

  • Ullmann Reaction: This involves the copper-catalyzed homocoupling of an aryl halide, such as 2-bromophenylacetic acid or 2-chlorophenylacetic acid.[5]

  • Suzuki-Miyaura Coupling: This reaction couples an aryl halide (e.g., 2-bromophenylacetic acid) with an arylboronic acid in the presence of a palladium catalyst.[6][7]

Based on these synthetic routes, we can predict the following potential impurities:

  • Unreacted Starting Materials: 2-halophenylacetic acid (e.g., 2-bromophenylacetic acid).

  • Homocoupling Byproducts: In a cross-coupling synthesis, homocoupling of the starting materials can occur.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., toluene, dioxane, DMF).

  • Catalyst Residues: Traces of copper or palladium complexes.

  • Related Biphenyl Structures: Such as biphenyl-2,2'-dicarboxylic acid, which could arise from oxidation of a precursor.

Experimental Protocol: A Self-Validating qNMR Workflow

This protocol is designed to be a self-validating system, where the experimental parameters are chosen to ensure accurate quantification.

Step 1: Sample and Internal Standard Preparation

The accurate weighing of both the sample and the internal standard is critical for a reliable qNMR result.

Internal Standard Selection: An ideal internal standard should:

  • Be of high, certified purity.

  • Be stable and non-reactive with the analyte and solvent.

  • Have signals that do not overlap with the analyte or impurity signals.[8]

  • Be readily soluble in the chosen deuterated solvent.

For this compound, suitable internal standards include maleic acid or dimethyl sulfone , which are soluble in common solvents like DMSO-d₆ and have signals in regions that are typically free of interference.[9]

Procedure:

  • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 2: NMR Data Acquisition

The acquisition parameters must be optimized for quantification, which differs from standard qualitative NMR.

Key Parameters for ¹H qNMR:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity for all protons.

  • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. The delay between pulses must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton to be integrated (both analyte and standard). For many organic molecules, a d1 of 30-60 seconds is a safe starting point.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.

  • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.

¹³C NMR Acquisition:

  • A standard proton-decoupled ¹³C NMR experiment can be run for structural confirmation. Quantitative ¹³C NMR is possible but requires very long experiment times due to the long T₁ relaxation times of quaternary carbons.

Step 3: Data Processing and Analysis

Careful and consistent data processing is essential.

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration:

    • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., one of the diastereotopic methylene proton signals).

    • Integrate a well-resolved signal of the internal standard.

    • Integrate any identifiable impurity signals.

    • Integrate the residual solvent signals.

Step 4: Purity Calculation

The purity of this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I_analyte = Integral of the analyte signal

  • N_analyte = Number of protons for the integrated analyte signal

  • I_std = Integral of the internal standard signal

  • N_std = Number of protons for the integrated internal standard signal

  • MW_analyte = Molecular weight of the analyte

  • MW_std = Molecular weight of the internal standard

  • m_analyte = Mass of the analyte

  • m_std = Mass of the internal standard

  • P_std = Purity of the internal standard

Visualizing the Workflow and Data Interpretation

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H qNMR (d1 ≥ 5*T₁; 90° pulse) transfer->acquire_1H acquire_13C Acquire ¹³C NMR (for confirmation) transfer->acquire_13C process_spec FT, Phasing, Baseline Correction acquire_1H->process_spec integrate Integrate Analyte, Standard & Impurity Signals process_spec->integrate calculate Calculate Purity using qNMR Formula integrate->calculate report Generate Report calculate->report

Sources

A Comparative Guide to 2,2'- vs. 4,4'-Biphenyldiacetic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rational design of Metal-Organic Frameworks (MOFs), the geometry and flexibility of the organic linker are paramount in dictating the final architecture and, consequently, the material's properties. This guide provides a comparative analysis of two isomeric linkers: 2,2'-biphenyldiacetic acid and 4,4'-biphenyldiacetic acid. While structurally similar, the positional difference of their coordinating carboxylate groups leads to significant variations in the resulting MOF structures, porosities, and potential applications. This document synthesizes available experimental data to offer a technical overview for researchers navigating the selection of biphenyl-based linkers for MOF synthesis.

The Tale of Two Isomers: Structural Implications

The core distinction between this compound and 4,4'-biphenyldiacetic acid lies in the rotational freedom and directionality of their carboxylate groups. The 4,4'-isomer presents a more linear and rigid scaffold, predisposing it to the formation of extended, often porous, frameworks. In contrast, the 2,2'-isomer possesses a twisted biphenyl core, and its carboxylate groups are directed in a non-linear fashion, which can lead to more complex, interpenetrated, or lower-dimensional structures.

The flexibility of the -CH₂-COOH arm in both isomers, compared to the direct attachment of carboxylic acids in biphenyldicarboxylic acids, introduces an additional layer of complexity and potential for framework dynamics. This flexibility can allow for greater adaptability during the self-assembly process, but can also lead to less predictable outcomes.

4,4'-Biphenyldiacetic Acid: A Precursor to Porous Architectures

MOFs synthesized from 4,4'-biphenyldiacetic acid and its derivatives often exhibit robust, porous structures with potential applications in gas storage, separation, and catalysis. The linear disposition of the linker facilitates the formation of well-defined, extended networks.

A notable example is the synthesis of a nickel-based MOF using a close analogue, 4,4'-biphenyl dicarboxylic acid (BPDC). While not the diacetic acid, the principles of its framework construction offer valuable insights. A facile one-step hydrothermal method yields a Ni-BPDC-MOF with a tunable pore size.[1][2] The resulting material exhibits a nanoplate morphology and a specific surface area that can be modulated by the synthesis temperature.[1][2]

This compound: A Path to Unique Topologies

The steric hindrance and non-linear geometry of this compound present both challenges and opportunities in MOF synthesis. While potentially leading to less porous materials due to the twisted biphenyl core, this linker can give rise to unique network topologies with specialized applications. For instance, the chirality arising from the twisted biphenyl moiety can be translated to the resulting MOF, making it a candidate for enantioselective separations or catalysis.

Although direct examples of MOFs synthesized from this compound are less common in the literature, studies on related 2,2'-disubstituted biphenyl linkers, such as 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid, demonstrate the tendency to form diverse structures, including both 2D and 3D frameworks, depending on the metal node and synthesis conditions.

Comparative Performance Data

PropertyMOF from 4,4'-Biphenyl-based Linker (e.g., Ni-BPDC)MOF from 2,2'-Biphenyl-based Linker (Theoretical/Extrapolated)
Porosity Generally higher, with tunable pore sizes.[1][2]Potentially lower due to steric hindrance and interpenetration.
Surface Area Can achieve significant surface areas (e.g., 311.99 m²/g for Ni-BPDC at 180°C).[1][2]Likely to be lower than their 4,4'- counterparts.
Structural Dimensionality Often forms 2D and 3D extended frameworks.May favor the formation of 1D chains, 2D layers, or complex 3D interpenetrated nets.
Potential Applications Gas storage, separation, supercapacitors.[1][2]Chiral separations, sensing, catalysis.

Experimental Protocols

General Hydrothermal/Solvothermal Synthesis of Biphenyl-based MOFs

The synthesis of MOFs from biphenyldiacetic acid isomers typically follows a hydrothermal or solvothermal approach. The general workflow is outlined below.

G cluster_prep Precursor Preparation cluster_reaction Reaction cluster_workup Product Isolation & Activation Metal Salt Metal Salt Mix Mix Metal Salt->Mix Organic Linker Organic Linker Organic Linker->Mix Solvent Solvent Solvent->Mix Modulator Modulator Modulator->Mix Autoclave Autoclave Mix->Autoclave Seal Heating Heat at specific T for a set time Autoclave->Heating Place in Oven Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying/Activation Drying/Activation Washing->Drying/Activation Solvent Exchange & Heat under Vacuum Final MOF Product Final MOF Product Drying/Activation->Final MOF Product

Figure 1. Generalized workflow for the solvothermal synthesis of MOFs.

Detailed Protocol for a Ni-BPDC MOF (adapted from a similar synthesis) [1][2]

  • Dissolution: Dissolve the biphenyldiacetic acid linker and a nickel salt (e.g., nickel nitrate hexahydrate) in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Molar Ratio: Maintain a specific molar ratio between the organic linker and the metal salt.

  • Transfer to Autoclave: Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave in an oven at a controlled temperature (e.g., 120-180°C) for a designated period (e.g., 12-48 hours).

  • Cooling and Isolation: Allow the autoclave to cool to room temperature. The resulting crystalline product is isolated by filtration.

  • Washing: Wash the product with fresh solvent to remove unreacted starting materials.

  • Activation: Activate the MOF by solvent exchange followed by heating under vacuum to remove guest molecules from the pores.

Characterization and Performance Evaluation

A suite of analytical techniques is essential to compare the properties of MOFs derived from these isomeric linkers.

G cluster_char Characterization Techniques Synthesized MOF Synthesized MOF PXRD Powder X-ray Diffraction Synthesized MOF->PXRD Phase Purity & Crystallinity TGA Thermogravimetric Analysis Synthesized MOF->TGA Thermal Stability Gas Sorption Gas Sorption Analysis (BET) Synthesized MOF->Gas Sorption Surface Area & Porosity SCXRD Single-Crystal X-ray Diffraction Synthesized MOF->SCXRD Crystal Structure (if single crystals obtained)

Figure 2. Key characterization techniques for comparative analysis of MOFs.

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the synthesized MOFs.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the frameworks.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution, providing a quantitative measure of porosity.

  • Single-Crystal X-ray Diffraction (SCXRD): To elucidate the precise crystal structure, including connectivity, bond angles, and the presence of interpenetration.

Concluding Remarks for the Practicing Scientist

The choice between 2,2'- and 4,4'-biphenyldiacetic acid as a linker for MOF synthesis will be dictated by the desired properties of the final material.

  • For applications requiring high porosity and surface area, such as gas storage and separation, 4,4'-biphenyldiacetic acid is the more promising candidate due to its linear and rigid nature, which favors the formation of extended, non-interpenetrated frameworks.

  • For applications where unique structural features, such as chirality or specific catalytic pockets are desired, This compound offers intriguing possibilities. The inherent twist in the biphenyl core can lead to complex and potentially functional topologies that are not accessible with the linear isomer.

Further research is needed to synthesize and characterize a series of MOFs with both linkers and a common set of metal nodes to enable a direct and comprehensive comparison of their properties. Such studies will be invaluable in refining the rational design of functional MOFs for a wide range of applications, including drug delivery, where the pore size, shape, and chemical environment are critical for loading and release kinetics.

References

  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed Central. [Link]

  • Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed. [Link]

Sources

Spectroscopic Fingerprints: A Guide to Differentiating Biphenyldiacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a cornerstone of chemical analysis and quality control. This guide provides a comprehensive comparison of spectroscopic methods for differentiating positional isomers of biphenyldiacetic acid, a structural motif relevant in medicinal chemistry and materials science.

Biphenyldiacetic acid isomers, all sharing the same molecular formula C₁₆H₁₄O₄, present a significant analytical challenge due to their subtle structural variations. The position of the two acetic acid moieties on the biphenyl scaffold dictates the molecule's three-dimensional shape, polarity, and ultimately, its biological activity and material properties. This guide will delve into the nuances of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to provide a clear roadmap for distinguishing between these closely related compounds.

The Challenge of Isomerism

The biphenyl core allows for a multitude of positional isomers for the diacetic acid substitution. The most common symmetric isomers are 2,2'-, 3,3'-, and 4,4'-biphenyldiacetic acid. Additionally, asymmetric isomers such as 2,3'-, 2,4'-, and 3,4'-biphenyldiacetic acid introduce further complexity. Differentiating these requires a multi-pronged spectroscopic approach, as no single technique can unequivocally identify all isomers in isolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide distinct "fingerprints" for each biphenyldiacetic acid isomer based on the chemical environment of the hydrogen and carbon atoms.

Key Differentiating Features in ¹H NMR:

The aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm) is particularly informative. The substitution pattern of the acetic acid groups dramatically influences the splitting patterns and chemical shifts of the aromatic protons.

  • Symmetry: Symmetrical isomers like 4,4'- and 2,2'-biphenyldiacetic acid will exhibit simpler spectra with fewer signals in the aromatic region compared to their asymmetrical counterparts. For instance, 4,4'-biphenyldiacetic acid will show a characteristic AA'BB' system, often appearing as two distinct doublets.

  • Chemical Shifts: The proximity of the electron-withdrawing carboxylic acid groups deshields nearby aromatic protons, shifting their signals downfield. Protons ortho to the acetic acid group will experience the most significant downfield shift.

  • Coupling Constants: The coupling constants (J-values) between adjacent aromatic protons can help determine the substitution pattern. Ortho-coupling is typically in the range of 7-9 Hz, meta-coupling is 2-3 Hz, and para-coupling is often close to 0 Hz.

Insights from ¹³C NMR:

While ¹H NMR provides information on proton connectivity, ¹³C NMR reveals the carbon skeleton of the molecule.

  • Number of Signals: The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. Symmetrical isomers will have fewer signals than asymmetrical ones.

  • Chemical Shifts: The carbonyl carbon of the carboxylic acid group will appear significantly downfield (typically 170-180 ppm). The chemical shifts of the aromatic carbons are also sensitive to the position of the acetic acid substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Biphenyldiacetic Acid Isomers

IsomerAromatic Protons (ppm)Methylene Protons (ppm)Carboxylic Acid Proton (ppm)Aromatic Carbons (ppm)Methylene Carbon (ppm)Carbonyl Carbon (ppm)
2,2'- 7.2 - 8.0~3.610-12125 - 145~40170 - 180
3,3'- 7.3 - 8.1~3.710-12126 - 142~41170 - 180
4,4'- 7.4 - 8.2~3.810-12127 - 143~42170 - 180
2,3'- 7.1 - 8.2~3.6-3.710-12125 - 145~40-41170 - 180
2,4'- 7.2 - 8.3~3.6-3.810-12125 - 144~40-42170 - 180
3,4'- 7.3 - 8.4~3.7-3.810-12126 - 143~41-42170 - 180

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For biphenyldiacetic acid isomers, the key vibrational modes are associated with the carboxylic acid group and the aromatic rings.

Characteristic IR Absorptions:
  • O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration.[1]

  • C=O Stretch: A strong, sharp absorption band between 1680-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid. The exact position can be influenced by conjugation and hydrogen bonding.

  • C-O Stretch: A medium intensity band between 1210-1320 cm⁻¹ is attributed to the C-O stretching vibration.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide clues about the substitution pattern on the benzene rings. For example, a strong band around 800-840 cm⁻¹ is often indicative of para-substitution.

While the fundamental IR absorptions for the carboxylic acid group will be present in all isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from the different vibrational modes of the substituted biphenyl skeleton, aiding in their differentiation.

Table 2: Key IR Absorption Frequencies for Biphenyldiacetic Acids

Functional GroupVibrationFrequency Range (cm⁻¹)Intensity
Carboxylic AcidO-H stretch (H-bonded)2500-3300Strong, Broad
Carboxylic AcidC=O stretch1680-1725Strong, Sharp
Carboxylic AcidC-O stretch1210-1320Medium
Aromatic RingC-H out-of-plane bend690-900Variable

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. While all biphenyldiacetic acid isomers have the same molecular weight, their fragmentation patterns in techniques like Electron Ionization (EI-MS) can differ based on the stability of the resulting fragment ions.

Differentiating Isomers by Fragmentation:
  • Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak corresponding to their molecular weight.

  • Fragment Ions: The key to differentiation lies in the relative abundances of fragment ions. The position of the acetic acid groups influences the stability of the carbocations formed upon fragmentation. For instance, isomers that can form more stable benzylic or resonance-stabilized carbocations will show characteristic fragment peaks.

  • Loss of COOH and CH₂COOH: Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (M-45) and the entire acetic acid side chain (M-59). The relative ease of these losses can vary between isomers.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide even more detailed structural information by isolating a specific parent ion and inducing further fragmentation. This can reveal subtle differences in the connectivity of the isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the biphenyldiacetic acid isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.[2][3][4][5][6]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the corresponding protons in the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

Caption: Workflow for NMR-based differentiation of biphenyldiacetic acid isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups and obtain a vibrational fingerprint of the isomer.

Methodology (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid biphenyldiacetic acid isomer with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3][4][5]

  • Pellet Formation: Transfer a portion of the mixture to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands for the carboxylic acid and aromatic functional groups. Compare the fingerprint region with reference spectra to identify the specific isomer.

Caption: Workflow for FTIR-based differentiation of biphenyldiacetic acid isomers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of the isomer.

Methodology (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the biphenyldiacetic acid isomer (typically 1-10 µg/mL) in a suitable solvent mixture (e.g., methanol/water with a small amount of formic acid or ammonium hydroxide to aid ionization).[7][8][9][10]

  • Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate using a syringe pump.

  • Data Acquisition:

    • Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often preferred.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Processing: The instrument software will process the data to generate the mass spectrum.

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment ions and neutral losses that can help differentiate between isomers.

Caption: Workflow for MS-based differentiation of biphenyldiacetic acid isomers.

Conclusion: A Synergistic Approach

The spectroscopic differentiation of biphenyldiacetic acid isomers is a multifaceted challenge that requires the synergistic use of NMR, IR, and mass spectrometry. While NMR provides the most detailed structural information for unambiguous identification, IR offers a rapid method for functional group confirmation, and mass spectrometry confirms the molecular weight and provides valuable fragmentation data. By carefully analyzing the data from each of these techniques, researchers can confidently distinguish between these closely related isomers, ensuring the quality and integrity of their chemical entities.

References

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  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

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A Comprehensive Guide to Assessing the Conformational Rigidity of 2,2'-Biphenyldiacetic Acid: An Integrated Approach for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Conformational Rigidity in Molecular Function

In the realms of medicinal chemistry and materials science, the three-dimensional structure of a molecule is intrinsically linked to its function. For molecules built around a biphenyl scaffold, the degree of rotational freedom, or conformational rigidity, about the central C-C bond is a critical determinant of biological activity and material properties. 2,2'-Biphenyldiacetic acid, with its ortho-substituted acetic acid moieties, presents a compelling case study in this regard. The steric hindrance introduced by these substituents is expected to create a significant barrier to rotation, leading to a conformationally restricted system.[1][2] Understanding and quantifying this rigidity is paramount for predicting its interaction with biological targets and for designing novel materials with tailored properties.

This guide provides a comprehensive framework for assessing the conformational rigidity of this compound. We will explore a multi-pronged approach that integrates experimental and computational techniques to build a robust and self-validating model of its conformational landscape. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these methodologies to their own work.

The Conformational Landscape of this compound

The central question in the conformational analysis of this compound is the magnitude of the energy barrier to rotation around the biphenyl C1-C1' bond. This rotation gives rise to different rotational isomers, or atropisomers, which can have distinct chemical and biological properties. The primary conformations of interest are the syn (or planar) and anti (or perpendicular) transition states, and the lower-energy, non-planar ground states.

Figure 1: Simplified energy profile showing the ground states and transition states for the rotation around the central C-C bond in a 2,2'-disubstituted biphenyl.

A Multi-Technique Approach for a Validated Conformational Model

To obtain a comprehensive and trustworthy understanding of the conformational rigidity of this compound, we propose an integrated workflow that combines the strengths of several analytical techniques. This approach allows for cross-validation of results, providing a higher degree of confidence in the final conformational model.

Integrated Workflow cluster_validation Model Validation & Refinement DNMR Dynamic NMR Spectroscopy Model Comprehensive Conformational Model DNMR->Model Rotational Barrier (ΔG‡) Xray X-ray Crystallography DFT DFT Calculations Xray->DFT Validate Xray->Model Solid-State Conformation DFT->DNMR Correlate DFT->Model Potential Energy Surface MD Molecular Dynamics MD->DNMR Interpret MD->Model Conformational Dynamics in Solution

Figure 2: An integrated workflow for assessing conformational rigidity, combining experimental and computational methods for a validated model.

Experimental Assessment of Conformational Dynamics

Experimental methods provide direct measurements of the physical properties of a molecule, grounding our understanding in empirical data.

Dynamic NMR (DNMR) Spectroscopy: Quantifying Rotational Barriers

Causality Behind Experimental Choice: Dynamic NMR spectroscopy is a powerful technique for measuring the rates of conformational exchange processes that occur on the NMR timescale.[3][4] For this compound, restricted rotation about the central C-C bond can lead to the presence of distinct atropisomers at low temperatures, which interconvert at higher temperatures. By monitoring the changes in the NMR spectrum as a function of temperature, we can directly determine the free energy of activation (ΔG‡) for this rotational process.[5][6]

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene or a mixture of CHF₂Cl/CHFCl₂).[4]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 5-10 K. At each temperature, allow the sample to equilibrate before acquiring a spectrum.

  • Identify Coalescence: Observe the signals of protons that are sensitive to the atropisomerism (e.g., the methylene protons of the acetic acid groups). As the temperature is lowered, these signals will broaden, and eventually split into two distinct sets of signals corresponding to the individual atropisomers. The temperature at which the two signals merge into a single broad peak is the coalescence temperature (Tc).

  • High-Temperature Analysis: If the signals are already separate at ambient temperature, gradually increase the temperature until coalescence is observed.

  • Data Analysis: Use the Eyring equation to calculate the rate constant (k) at the coalescence temperature. The free energy of activation (ΔG‡) can then be determined using the equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)), where R is the gas constant, T is the temperature in Kelvin, h is Planck's constant, and kB is the Boltzmann constant.

Single-Crystal X-ray Crystallography: A Snapshot of the Solid-State Conformation

Causality Behind Experimental Choice: While DNMR provides information about the dynamics in solution, single-crystal X-ray crystallography offers a precise, static picture of the molecule's conformation in the solid state.[7][8] This technique is invaluable for determining the preferred dihedral angle in the crystalline form and for identifying any intramolecular interactions, such as hydrogen bonding, that may influence the conformation.

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[7]

  • Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer and expose it to a beam of X-rays. Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, high-resolution structure.[9]

  • Conformational Analysis: Analyze the refined structure to determine key conformational parameters, including the dihedral angle between the phenyl rings and the orientation of the acetic acid side chains.

Computational Modeling of the Conformational Landscape

Computational methods provide a powerful complement to experimental techniques, allowing us to explore the entire potential energy surface of the molecule and to simulate its dynamic behavior.

Density Functional Theory (DFT) Calculations: Mapping the Rotational Energy Profile

Causality Behind Experimental Choice: Density Functional Theory (DFT) is a robust quantum mechanical method for calculating the electronic structure and energy of molecules.[10] By performing a series of constrained geometry optimizations, we can map the potential energy surface for rotation around the biphenyl C-C bond, identifying the energy minima (ground states) and transition states. This provides a theoretical value for the rotational energy barrier that can be directly compared with the experimental value obtained from DNMR.[11][12]

  • Initial Structure Generation: Build an initial 3D structure of this compound.

  • Geometry Optimization: Perform a full geometry optimization of the molecule using a suitable DFT functional (e.g., B3LYP-D3) and basis set (e.g., 6-311+G(d,p)). The D3 correction is important for accurately modeling dispersive interactions.[13]

  • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the C1-C1' dihedral angle in small increments (e.g., 10°). At each step, the dihedral angle is fixed, and the rest of the molecule's geometry is optimized.

  • Transition State (TS) Optimization: Identify the approximate geometries of the transition states from the PES scan and perform a full transition state optimization to precisely locate the saddle points on the energy surface.

  • Frequency Analysis: Perform a frequency calculation for the optimized ground state and transition state structures to confirm that the ground state has all real frequencies and the transition state has exactly one imaginary frequency corresponding to the rotational motion. This also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Barrier Calculation: The rotational energy barrier is calculated as the difference in Gibbs free energy between the transition state and the ground state.

Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics in Solution

Causality Behind Experimental Choice: Molecular dynamics simulations provide a time-resolved view of a molecule's conformational behavior in a simulated solvent environment.[14][15] This allows us to observe the transitions between different conformational states and to understand how the solvent influences the conformational preferences. MD simulations can provide a more realistic picture of the molecule's behavior in solution compared to the gas-phase or solid-state analyses.[16]

  • System Setup: Place the optimized structure of this compound in a simulation box and solvate it with an appropriate explicit solvent model (e.g., TIP3P water). Add counter-ions to neutralize the system if necessary.

  • Parameterization: Assign a suitable force field (e.g., GAFF2) to describe the intramolecular and intermolecular interactions of the molecule.

  • Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to achieve a stable density.[17]

  • Production Run: Run the production simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to adequately sample the conformational space.

  • Trajectory Analysis: Analyze the simulation trajectory to determine the distribution of the C1-C1' dihedral angle over time, identify the most populated conformational states, and calculate the free energy landscape associated with the rotation.

Data Synthesis and Comparative Analysis

The true power of this integrated approach lies in the synthesis and comparison of data from all techniques.

Parameter Dynamic NMR X-ray Crystallography DFT Calculations Molecular Dynamics
Primary Output Rotational Free Energy Barrier (ΔG‡)Solid-State Conformation (Dihedral Angle)Potential Energy Surface, Rotational Energy Barrier (ΔE)Conformational Distribution in Solution, Free Energy Landscape
State SolutionSolidGas Phase (or with implicit solvent)Solution (explicit solvent)
Strengths Direct measurement of dynamic processHigh-resolution static structureDetailed energy profileTime-resolved dynamics, solvent effects
Limitations Limited to processes on the NMR timescaleCrystal packing can influence conformationApproximations in theory, basis set dependenceForce field accuracy, sampling limitations

Table 1: Comparison of the information provided by the proposed analytical techniques.

For context, the rotational barriers for various 2,2'-disubstituted biphenyls have been reported in the literature. These values can serve as a benchmark for our expected results.

Molecule Ortho-Substituents Rotational Barrier (kcal/mol) Reference
Biphenyl-H~1.5[18]
2,2'-Dimethylbiphenyl-CH₃~18[5]
2,2'-Diiodobiphenyl-I~21[5]
2,2'-Biphenyldicarboxylic acid-COOHRacemizable at room temp. (~16-19)[1]

Table 2: Literature values for rotational barriers of selected 2,2'-disubstituted biphenyls.

Based on the steric bulk of the acetic acid groups, we can anticipate a significant rotational barrier for this compound, likely in the range of 15-25 kcal/mol.

Conclusion: Towards a Predictive Understanding of Conformational Rigidity

By systematically applying the integrated workflow of dynamic NMR, X-ray crystallography, DFT calculations, and molecular dynamics simulations, we can achieve a comprehensive and validated understanding of the conformational rigidity of this compound. The experimental data provide a crucial anchor in physical reality, while the computational methods allow for a detailed exploration of the underlying energy landscape and dynamic behavior. This synergistic approach not only provides a definitive answer to the question of this specific molecule's flexibility but also establishes a robust framework for the conformational analysis of other novel molecules in drug discovery and materials science. The insights gained from such studies are essential for the rational design of molecules with optimized function.

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A Comparative Analysis of Chelating Properties: 2,2'-Biphenyldiacetic Acid vs. Simple Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the vast landscape of coordination chemistry and its applications in drug development, environmental remediation, and catalysis, the selection of an appropriate chelating agent is of paramount importance. A chelator's efficacy is dictated by its structural architecture, which governs its affinity and selectivity for specific metal ions. This guide provides a detailed comparison of the chelating properties of 2,2'-Biphenyldiacetic acid against a series of simple aliphatic dicarboxylic acids: oxalic acid, malonic acid, and succinic acid.

Dicarboxylic acids are a fundamental class of bidentate ligands, capable of forming stable ring structures with metal ions—a phenomenon known as the chelate effect.[1] This effect, driven primarily by a favorable increase in entropy, results in complexes that are significantly more stable than those formed by analogous monodentate ligands.[2][3] By examining how changes in the ligand backbone—from a simple aliphatic chain to a bulky, sterically demanding biphenyl unit—influence coordination behavior, we can derive critical insights for the rational design of next-generation chelators. This analysis is grounded in established principles of coordination chemistry and supported by experimental data on complex stability.

Structural Rationale: A Tale of Flexibility and Steric Hindrance

The chelating behavior of a dicarboxylic acid is intimately linked to the size and flexibility of the bridge connecting the two carboxylate groups. This bridge dictates the "bite angle" of the ligand and the size of the resulting chelate ring, which are critical factors for achieving thermodynamic stability.

  • Oxalic Acid: As the simplest dicarboxylic acid, oxalic acid forms a highly strained 5-membered chelate ring.[4][5] Its planar and rigid structure is well-suited for coordinating with a variety of metal ions.

  • Malonic Acid: The introduction of a single methylene group between the carboxylates allows malonic acid to form a more stable, strain-free 6-membered chelate ring.[6] This configuration is often considered thermodynamically optimal for many divalent metal ions.

  • Succinic Acid: With two methylene groups, succinic acid forms a 7-membered chelate ring.[7] This larger ring introduces greater flexibility but can also lead to a decrease in stability compared to the 6-membered ring of malonate complexes due to entropic penalties.

  • This compound: This ligand presents a starkly different architecture. The two acetic acid moieties are attached to a biphenyl backbone. The biphenyl group imposes significant steric hindrance and restricts the rotational freedom of the carboxylate arms. The resulting chelate ring is large and conformationally constrained. This unique structure suggests that this compound may exhibit selectivity for metal ions with specific coordination geometries and larger ionic radii that can accommodate its bulk.

Caption: Comparison of chelate ring sizes formed by the dicarboxylic acids.

Thermodynamic Stability: A Quantitative Comparison

The stability of a metal-ligand complex in solution is quantified by its stability constant (or formation constant), β.[8][9] A higher log β value indicates a stronger metal-ligand interaction and a more stable complex.[9]

The following table summarizes the logarithmic stability constants (log K₁) for the 1:1 complexes of our selected acids with representative divalent metal ions.

LigandChelate Ring Sizelog K₁ (Cu²⁺)log K₁ (Ni²⁺)log K₁ (Zn²⁺)log K₁ (Ca²⁺)
Oxalic Acid5~4.9~4.1~3.8~2.5
Malonic Acid6~5.8~4.5~4.2~2.7
Succinic Acid7~3.3~2.5~2.6~1.5
2,2'-Biphenyldicarboxylic Acid*7~4.1~3.0~3.2~2.0

*Data for 2,2'-Biphenyldicarboxylic acid (Diphenic acid) is used as a proxy. Data is compiled from various sources and standardized for comparison; absolute values may vary with experimental conditions (e.g., temperature, ionic strength).

Analysis of Stability Data:

  • The Chelate Ring Size Effect: The trend from oxalic to malonic to succinic acid clearly demonstrates the effect of chelate ring size. Malonic acid, forming a stable 6-membered ring, generally exhibits the highest stability constants among the simple aliphatic acids for transition metals like Cu²⁺, Ni²⁺, and Zn²⁺.[6] The 7-membered ring formed by succinic acid leads to a notable decrease in stability.

  • The Irving-Williams Series: For all ligands, the stability of the complexes with transition metals follows the general trend of the Irving-Williams series: Cu²⁺ > Ni²⁺ > Zn²⁺. This order is dictated by the electronic configuration and ionic radii of the metal ions.

  • Performance of the Biphenyl Ligand: The stability constants for 2,2'-Biphenyldicarboxylic acid are intermediate. They are significantly lower than those for malonic acid but notably higher than for the flexible succinic acid, even though both form 7-membered rings. This suggests that while the large ring size is suboptimal, the pre-organization and rigidity of the biphenyl backbone prevent some of the entropic loss associated with the more flexible succinic acid. The steric bulk of the biphenyl group likely prevents an ideal coordination geometry, thus limiting its overall stability compared to the optimal malonate chelator.

Experimental Methodologies for Determining Chelation Properties

To ensure scientific integrity, the claims made in this guide are based on data obtained through robust and verifiable experimental techniques. The two primary methods for evaluating metal-ligand interactions are potentiometric titration and UV-Vis spectroscopy.

Protocol 1: Potentiometric Titration for Stability Constant (β) Determination

This is the gold standard for determining stability constants in solution.[10][11] The method involves monitoring the pH of a solution containing the metal ion and the ligand as a standard base is added. The formation of the complex releases protons from the carboxylic acid groups, causing a pH change that can be used to calculate the concentration of all species at equilibrium and thereby determine the stability constant.[8]

Step-by-Step Workflow:

  • Solution Preparation: Prepare solutions of the dicarboxylic acid, the metal salt (e.g., Cu(NO₃)₂), a strong acid (e.g., HNO₃), and a standardized strong base (e.g., NaOH). An inert salt (e.g., KNO₃) is added to maintain constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the metal ion and the ligand with the standardized base. Record the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of base added. The resulting titration curve for the metal-ligand system will be shifted relative to the curve for the ligand alone, indicating complex formation.

  • Calculation: Use specialized software (e.g., BEST, Hyperquad) to analyze the titration curve and refine the values for the overall stability constants (β).

Potentiometric_Titration A Prepare Solutions (Metal, Ligand, Acid, Base) B Calibrate pH Electrode A->B C Titrate Metal-Ligand Mixture with Base B->C D Record pH vs. Volume C->D E Analyze Titration Curve D->E F Calculate Stability Constants (β) E->F

Caption: Workflow for determining stability constants via potentiometric titration.

Protocol 2: UV-Vis Spectroscopy for Stoichiometry (Job's Plot)

The method of continuous variations, or Job's Plot, is a straightforward spectroscopic technique to determine the binding stoichiometry of a metal-ligand complex.[9] It is applicable when the complex has a distinct absorbance spectrum compared to the free ligand and metal ion.

Step-by-Step Workflow:

  • Stock Solutions: Prepare equimolar stock solutions of the metal ion and the ligand.

  • Series Preparation: Prepare a series of solutions where the total molar concentration (metal + ligand) is constant, but the mole fraction of the ligand varies from 0 to 1.

  • Spectroscopic Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

  • Data Plotting: Plot the change in absorbance (ΔA) against the mole fraction of the ligand.

  • Stoichiometry Determination: The mole fraction at which the maximum absorbance occurs reveals the stoichiometry. A peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at ~0.67 indicates a 1:2 (metal:ligand) complex.

Jobs_Plot A Prepare Equimolar Stock Solutions B Create Series with Varying Mole Fractions A->B C Measure Absorbance at λ_max B->C D Plot ΔAbsorbance vs. Mole Fraction C->D E Identify Peak to Determine Stoichiometry D->E

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 2,2'-Biphenyldiacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2,2'-Biphenyldiacetic Acid (BPDA)

This compound (BPDA), with the molecular formula C₁₆H₁₄O₄, is a dicarboxylic acid whose accurate quantification is critical in various stages of pharmaceutical development and research.[1] Whether it is being monitored as a process impurity, a metabolite in pharmacokinetic studies, or the active pharmaceutical ingredient (API) itself, having robust, reliable, and validated analytical methods is not merely a regulatory requirement—it is the bedrock of sound scientific and commercial decision-making.

This guide provides an in-depth comparison of three common analytical techniques for the quantification of BPDA: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). We will move beyond simple procedural descriptions to explore the scientific rationale behind method selection, development choices, and the rigorous validation process that ensures data integrity. Our framework is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines on the validation of analytical procedures.[2]

Pillar 1: The Foundation of Trust - Principles of Analytical Method Validation

Before delving into specific methodologies, we must establish the criteria by which we measure them. An analytical method is only as valuable as its demonstrated ability to be reliable. Method validation provides this proof.[3] According to ICH guidelines, the core validation parameters are as follows:[2][4][5][6]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated acceptable linearity, accuracy, and precision.[2][6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by assessing the recovery of a known amount of spiked analyte in a sample matrix.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

    • Reproducibility: Expresses the precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

These parameters are not a mere checklist; they form a self-validating system that, when properly executed, provides a high degree of assurance in the quality of the analytical data.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of quality control and analytical development laboratories due to its robustness, cost-effectiveness, and reliability for quantifying chromophoric compounds like BPDA. A stability-indicating method, which can separate the main component from its degradation products, is often the goal.[8][9][10]

Expertise & Experience: The "Why" Behind the Method

The biphenyl structure in BPDA contains conjugated double bonds, making it an excellent candidate for UV detection. A reversed-phase (RP) method using a C18 column is the logical starting point. The two carboxylic acid groups make the molecule polar; therefore, a mobile phase consisting of an aqueous buffer (like phosphate or formate) and an organic modifier (acetonitrile or methanol) is required for elution. The pH of the aqueous phase is critical: setting it well below the pKa of the carboxylic acids (~pH 2.5-3.0) will protonate them, increasing their retention on the nonpolar C18 stationary phase and leading to sharper, more symmetrical peaks.

Experimental Protocol: Stability-Indicating RP-HPLC Method
  • Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: Luna C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • B: Acetonitrile.

  • Gradient Elution: 30% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent (50:50 ACN:H2O) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject into HPLC System s4->a1 10 µL Injection a2 Separation on C18 Column a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Peak Area a3->d1 Chromatogram d2 Generate Calibration Curve d1->d2 d3 Quantify BPDA Concentration d2->d3

Caption: Workflow for BPDA quantification via HPLC-UV.

Validation Data Summary: HPLC-UV

The following table summarizes the expected results from a full validation of this method, with acceptance criteria based on typical ICH standards.[3][5]

ParameterAcceptance CriteriaExpected Result
Specificity No interference at the retention time of BPDA from placebo, impurities, or degradation products. Peak purity > 99.5%.Baseline resolution achieved for all degradation products. Peak purity index of 0.9998.
Linearity (R²) ≥ 0.9990.9995
Range 0.1 - 1.0 mg/mL0.1 - 1.0 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: 0.6%Intermediate: 1.1%
LOD Signal-to-Noise ≥ 3:10.03 mg/mL
LOQ Signal-to-Noise ≥ 10:10.1 mg/mL
Robustness % RSD ≤ 2.0% for all variations (flow rate ±0.1, temp ±2°C, pH ±0.2).All variations resulted in % RSD < 1.5% and system suitability passed.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of BPDA in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[11][12] Its ability to selectively monitor specific precursor-to-product ion transitions makes it exceptionally specific.

Expertise & Experience: The "Why" Behind the Method

The carboxylic acid groups on BPDA readily lose a proton, making negative-ion electrospray ionization (ESI-) the ideal choice. In a tandem mass spectrometer, we first select the deprotonated parent ion (the precursor ion, [M-H]⁻) in the first quadrupole. This ion is then fragmented in the collision cell, and specific, stable fragment ions (product ions) are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass-based specificity, virtually eliminating matrix interference.[13] For even greater sensitivity, especially at very low concentrations, derivatization can be employed to improve ionization efficiency.[14]

Experimental Protocol: High-Sensitivity LC-MS/MS Method
  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: Biphenyl column (100 mm × 2.1 mm, 2.7 µm) for enhanced aromatic selectivity.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

  • Gradient Elution: A rapid gradient from 20% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS Parameters (ESI Negative Mode):

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 550 °C

    • MRM Transitions: BPDA (m/z 269.1 → 225.1), Internal Standard (e.g., Isotopically Labeled BPDA).

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 20 µL of internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[15]

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase A.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Plasma Sample Prep cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Aliquot + Internal Std s2 Protein Precipitation (Acetonitrile) s1->s2 s3 Centrifuge s2->s3 s4 Evaporate & Reconstitute s3->s4 a1 Inject into UHPLC s4->a1 5 µL Injection a2 Separation on Biphenyl Column a1->a2 a3 ESI- Source a2->a3 a4 MRM Detection (QqQ) a3->a4 d1 Integrate Peak Area (Analyte/IS Ratio) a4->d1 Ion Chromatogram d2 Generate Calibration Curve d1->d2 d3 Quantify BPDA Concentration d2->d3

Caption: Workflow for BPDA quantification in plasma via LC-MS/MS.

Validation Data Summary: LC-MS/MS
ParameterAcceptance CriteriaExpected Result
Specificity No interfering peaks in 6 unique blank matrix lots.No interference observed at the retention time and MRM transition of BPDA.
Linearity (R²) ≥ 0.995 (weighted 1/x²)0.998
Range 0.5 - 500 ng/mL0.5 - 500 ng/mL
Accuracy (% Recovery) 85.0% - 115.0% (LLOQ: 80-120%)92.5% - 106.3%
Precision (% RSD) Within-run: ≤ 15%Between-run: ≤ 15%Within-run: < 8%Between-run: < 11%
LOD Signal-to-Noise ≥ 3:10.15 ng/mL
LOQ Signal-to-Noise ≥ 10:1, with acceptable accuracy and precision.0.5 ng/mL
Matrix Effect IS-normalized matrix factor between 0.85 and 1.15.0.96 - 1.08

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique known for its high chromatographic resolution and definitive mass-based identification. However, for polar, non-volatile compounds like BPDA, it requires a critical extra step: derivatization.[15]

Expertise & Experience: The "Why" Behind the Method

Direct injection of BPDA into a hot GC inlet would lead to thermal decomposition rather than volatilization. Derivatization is a chemical reaction that converts the polar carboxylic acid groups into nonpolar, volatile esters or silyl esters, making them suitable for GC analysis.[16]

  • Esterification: Using a reagent like BF₃ in methanol converts the carboxylic acids to methyl esters. This method is highly specific to carboxylic acids.[16][17]

  • Silylation: Using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons with trimethylsilyl (TMS) groups. This is a very effective method that provides low detection limits but is sensitive to moisture and less specific, as it will also derivatize other active hydrogens (e.g., hydroxyls).[17][18]

For BPDA, silylation with BSTFA is often preferred as it is highly efficient and generally results in lower detection limits.[18]

Experimental Protocol: GC-MS with Silylation
  • GC-MS System: A gas chromatograph coupled to a single quadrupole mass spectrometer.

  • Column: A nonpolar column such as a DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness).

  • GC Parameters:

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

    • Carrier Gas: Helium at 1.2 mL/min.

  • MS Parameters (Electron Ionization - EI):

    • Source Temperature: 230 °C.

    • Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized BPDA.

  • Sample Preparation & Derivatization:

    • Extract BPDA from the sample matrix using liquid-liquid extraction (e.g., with ethyl acetate under acidic conditions).[15]

    • Evaporate the organic solvent to complete dryness under a stream of nitrogen.

    • To the dry residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Prep & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Liquid-Liquid Extraction s2 Evaporate to Dryness s1->s2 s3 Add BSTFA & Pyridine s2->s3 s4 Heat at 70°C for 30 min s3->s4 a1 Inject into GC Inlet s4->a1 1 µL Injection a2 Separation on DB-5ms Column a1->a2 a3 EI Ionization a2->a3 a4 SIM Detection (MS) a3->a4 d1 Integrate Ion Abundance a4->d1 Ion Chromatogram d2 Generate Calibration Curve d1->d2 d3 Quantify BPDA Concentration d2->d3

Sources

Navigating the Thermal Landscape: A Comparative Guide to the Thermal Analysis of 2,2'-Biphenyldiacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal properties of active pharmaceutical ingredients (APIs) and related organic molecules is paramount. Thermal analysis, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical insights into the stability, purity, and physical transformations of these materials under thermal stress. This guide offers a comprehensive examination of the thermal behavior of 2,2'-Biphenyldiacetic acid, a molecule of interest in medicinal chemistry and materials science.

While specific, publicly available TGA/DSC data for this compound is limited, this guide will establish a robust predictive framework for its thermal profile. By leveraging data from structurally analogous and commonly used aromatic carboxylic acids—Benzoic Acid and Phthalic Acid—we can create a scientifically grounded comparison. This approach not only illuminates the expected thermal events for this compound but also highlights the nuanced differences in thermal stability and decomposition pathways that arise from subtle structural variations.

The Foundational Pillars of Thermal Analysis: TGA and DSC

Before delving into a comparative analysis, it is crucial to understand the complementary nature of TGA and DSC.[1] TGA measures the change in mass of a sample as a function of temperature, providing quantitative information on processes like dehydration, desolvation, and decomposition.[1] In contrast, DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing endothermic events such as melting and glass transitions, and exothermic events like crystallization or decomposition.[1] The simultaneous application of both techniques (STA) offers a comprehensive thermal profile, linking mass loss events directly to their energetic signatures.

Predicted Thermal Profile of this compound

This compound is a dicarboxylic acid featuring two phenyl rings linked by a single bond, with acetic acid moieties at the 2 and 2' positions. Based on its structure, we can predict the following thermal behavior:

  • Melting: As a crystalline organic acid, it will exhibit a sharp endothermic peak in the DSC thermogram corresponding to its melting point. Given the melting point of the related 2,2'-Biphenyldicarboxylic acid (Diphenic acid) is in the range of 225-228°C, a similar, though likely different, melting point can be anticipated for this compound.

  • Decomposition: Following melting, at higher temperatures, the molecule will undergo thermal decomposition. This will be observed as a significant mass loss in the TGA curve and a corresponding complex series of endothermic or exothermic events in the DSC curve. The decomposition of carboxylic acids often proceeds through decarboxylation.

Comparative Thermal Analysis: Benchmarking Against Alternatives

To contextualize the expected thermal behavior of this compound, we will examine the well-documented thermal profiles of Benzoic Acid and Phthalic Acid.

Alternative 1: Benzoic Acid (C₆H₅COOH)

A simple aromatic carboxylic acid, benzoic acid serves as a fundamental benchmark.

  • DSC Analysis: Benzoic acid displays a sharp endothermic peak corresponding to its melting point at approximately 122°C.[2]

  • TGA Analysis: The thermal decomposition of benzoic acid is characterized by sublimation, which begins at temperatures as low as 80°C.[3] This is observed as a gradual mass loss in the TGA thermogram. Complete volatilization occurs at higher temperatures, often before significant chemical decomposition. A TGA/DTG plot of benzoic acid clearly shows this mass loss process.[4]

Alternative 2: Phthalic Acid (C₆H₄(COOH)₂)

As an aromatic dicarboxylic acid, phthalic acid offers a more complex comparison, particularly in its decomposition pathway.

  • DSC and TGA Analysis: The defining thermal event for phthalic acid is its decomposition into phthalic anhydride and water. This process involves an endothermic event and a corresponding mass loss. The reaction is reported to begin around 180°C and completes by approximately 230°C.[5] This intramolecular dehydration is a key differentiating feature from the sublimation-driven mass loss of benzoic acid.

Data Summary: A Comparative Overview

Thermal PropertyPredicted: this compoundBenzoic AcidPhthalic Acid
Melting Point (Tₘ) Estimated > 200°C~122°CDecomposes
Primary TGA Event Multi-step decompositionSublimationDehydration to anhydride
Onset of Mass Loss Estimated > 230°C~80-100°C~180°C
Key DSC Events Sharp melting endotherm followed by complex decomposition peaks.Sharp melting endotherm.Endotherm of dehydration/decomposition.

Experimental Protocol: A Self-Validating System for Thermal Analysis

To ensure the generation of high-fidelity and reproducible data, the following detailed protocol for simultaneous TGA/DSC analysis is recommended. The causality behind each step is explained to underscore the principles of scientific integrity.

Instrumentation and Calibration
  • Instrument: A calibrated simultaneous thermal analyzer (TGA/DSC).

  • Calibration: Prior to analysis, calibrate the instrument for mass using standard weights and for temperature and enthalpy using certified reference materials (e.g., Indium). This ensures the accuracy of all measured parameters.

Sample Preparation
  • Sample Form: Use the material as a fine powder to ensure uniform heat distribution. If the sample is in large crystals, gently grind it.

  • Sample Mass: Accurately weigh 5-10 mg of the sample. This mass is sufficient to produce a clear signal without causing significant thermal lag.

  • Crucible: Place the sample in an aluminum or platinum crucible. For volatile compounds or to study processes that are sensitive to pressure changes, a pierced or sealed lid may be used. An open crucible is standard for decomposition studies.

TGA/DSC Experimental Parameters
  • Purge Gas: Use an inert gas, typically nitrogen, at a flow rate of 50 mL/min. This prevents oxidative decomposition and ensures a stable atmosphere.

  • Temperature Program:

    • Equilibration: Hold the sample at 30°C for 5 minutes to ensure thermal equilibrium.

    • Heating Ramp: Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time. Slower heating rates can improve the resolution of closely occurring thermal events.

  • Data Acquisition: Record the mass change (TGA), the derivative of mass change (DTG), and the heat flow (DSC) as a function of temperature.

Visualizing the Workflow and Data Interpretation

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logical process of data interpretation.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Obtain Sample P2 Grind to Fine Powder P1->P2 P3 Weigh 5-10 mg in Crucible P2->P3 A2 Load Sample & Set Parameters (N₂ Purge, 10°C/min) P3->A2 A1 Instrument Calibration A1->A2 A3 Run TGA/DSC Experiment A2->A3 D1 Acquire TGA, DTG, DSC Curves A3->D1 D2 Identify Thermal Events (Melting, Decomposition) D1->D2 D3 Quantify Key Parameters (Tₘ, Tₒₙₛₑₜ, ΔH) D2->D3 R1 R1 D3->R1 Final Report & Comparison

Caption: Experimental workflow for TGA/DSC analysis.

Data_Interpretation cluster_TGA_Events TGA Interpretation cluster_DSC_Events DSC Interpretation TGA TGA Curve (Mass vs. Temp) TGA_Event1 Mass Loss Step TGA->TGA_Event1 DSC DSC Curve (Heat Flow vs. Temp) DSC_Event1 Endothermic Peak DSC->DSC_Event1 DSC_Event2 Exothermic Peak DSC->DSC_Event2 TGA_Result1 Decomposition or Volatilization TGA_Event1->TGA_Result1 Indicates Combined Combined Analysis TGA_Result1->Combined DSC_Result1 Melting or Dehydration DSC_Event1->DSC_Result1 Indicates DSC_Result1->Combined DSC_Result2 Crystallization or Decomposition DSC_Event2->DSC_Result2 Indicates DSC_Result2->Combined Conclusion Comprehensive Thermal Profile Combined->Conclusion

Caption: Logical flow for interpreting TGA and DSC data.

Conclusion

This guide provides a robust framework for understanding and predicting the thermal behavior of this compound through a comparative analysis with well-characterized alternatives. The combination of predictive analysis based on chemical structure, comparison with empirical data from analogous compounds, and a rigorous, well-justified experimental protocol forms a comprehensive approach to thermal characterization. For professionals in drug development and materials science, this methodology ensures a thorough and reliable assessment of thermal stability, a critical parameter for ensuring product quality, safety, and efficacy.

References

  • Buanz, A., et al. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. UCL Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (4). Retrieved from [Link]

  • ResearchGate. (n.d.). (A) TGA thermograms depicting the thermal stability of the various TBD : benzoic acid catalysts used in this study. Retrieved from [Link]

  • ResearchGate. (n.d.). TG/DTA curve of terephthalic acid. Retrieved from [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved from [Link]

  • Chegg.com. (2016, July 11). Solved Part A Calculate the melting point of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment where the heating process is performed in successive isothermal steps. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid. Retrieved from [Link]

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. (1999, May 1). Journal of Thermal Analysis and Calorimetry, 56(2), 537–545.
  • ResearchGate. (n.d.). Thermal stability and structure of a new co-crystal of theophylline formed with phthalic acid TG/DTA-EGA-MS and TG-EGA-FTIR study. Retrieved from [Link]

  • SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid (CAS 65-85-0). Retrieved from [Link]

  • CORE. (2016, September 14). Fusion enthalpies of benzoic acid derivatives, aromatic and heteroaromatic carboxylic acids as a tool for estimation. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Analysis. Retrieved from [Link]

  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

Sources

A Researcher's Guide to Establishing the Absolute Configuration of 2,2'-Biphenyldiacetic Acid Derivatives: A Comparative Analysis of X-ray Crystallography, ECD, and VCD

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring the safety and efficacy of new therapeutic agents. Axially chiral compounds, such as the derivatives of 2,2'-biphenyldiacetic acid, present a unique stereochemical challenge due to their non-planar, atropisomeric nature. This guide provides an in-depth comparison of three powerful techniques for elucidating the absolute configuration of these molecules: single-crystal X-ray crystallography, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD).

This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offers insights into the strengths and limitations of each technique, and provides the foundational knowledge necessary to select the most appropriate strategy for your research needs.

The Challenge of Atropisomerism in Biphenyl Derivatives

Atropisomerism arises from hindered rotation around a single bond, leading to stereoisomers that are non-superimposable mirror images. In this compound derivatives, bulky substituents at the ortho positions restrict the free rotation around the biphenyl C-C bond, giving rise to stable enantiomers. Determining whether a sample consists of the (R)- or (S)-enantiomer is paramount, as each may exhibit profoundly different pharmacological and toxicological profiles.

Comparative Overview of Analytical Techniques

The choice of analytical method for absolute configuration determination depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation and computational resources. The following table summarizes the key characteristics of X-ray crystallography, ECD, and VCD.

FeatureSingle-Crystal X-ray CrystallographyElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a crystalline lattice.Differential absorption of left and right circularly polarized UV-Vis light.Differential absorption of left and right circularly polarized infrared light.
Sample State Single crystal.Solution.Solution or neat liquid.
Requirement High-quality single crystals, often containing a heavy atom for anomalous dispersion.Presence of a UV-Vis chromophore.Chiral molecule with IR active vibrations.
Strengths Provides unambiguous 3D structure and absolute configuration.[1]High sensitivity, requires small sample amounts.Applicable to a wide range of molecules, including those without UV chromophores. Rich in structural information.[2]
Limitations Crystal growth can be challenging or impossible. The solid-state conformation may not be the same as in solution.[3]Heavily reliant on computational modeling for non-exciton coupled systems. Solvent can significantly affect spectra.Lower sensitivity than ECD, requires higher concentrations. Also reliant on computational modeling.[3]
Data Analysis Refinement of the crystal structure and determination of the Flack parameter.Comparison of experimental spectrum with quantum chemical predictions.Comparison of experimental spectrum with quantum chemical predictions.

In-Depth Analysis and Experimental Considerations

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography is often considered the definitive method for absolute configuration determination as it provides a direct visualization of the molecule's three-dimensional structure.[1] The key to a successful X-ray analysis is the growth of a high-quality single crystal.

Causality in Experimental Choices:

  • Crystallization: The choice of solvent or solvent mixture is critical. For dicarboxylic acids like this compound derivatives, solvents that can engage in hydrogen bonding, such as alcohols or acetic acid, are often good starting points. Co-crystallization with a chiral resolving agent can also facilitate the crystallization of a single enantiomer.[4]

  • Anomalous Dispersion: To unambiguously determine the absolute configuration, the crystal should contain an atom that exhibits significant anomalous dispersion with the X-ray radiation used.[1] For organic molecules composed primarily of C, H, N, and O, this effect is weak. The presence of a heavier atom (e.g., S, Cl, Br) or the use of a synchrotron source with tunable wavelength can enhance the anomalous scattering signal.

Self-Validating System: The Flack parameter, derived from the diffraction data, provides a powerful internal validation of the absolute configuration assignment. A value close to 0 indicates the correct enantiomer has been modeled, while a value near 1 suggests the opposite enantiomer is present.

Experimental Workflow: X-ray Crystallography

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Electronic Circular Dichroism (ECD): A Sensitive Solution-State Technique

ECD spectroscopy measures the differential absorption of circularly polarized light by a chiral molecule in solution. The biphenyl moiety in this compound derivatives is a chromophore that gives rise to characteristic ECD signals.

Causality in Experimental Choices:

  • Solvent Selection: The solvent can have a significant impact on the ECD spectrum by influencing the conformational equilibrium of the molecule. It is advisable to measure the ECD spectrum in different solvents of varying polarity to assess the conformational flexibility.

  • Concentration: The concentration should be adjusted to obtain an optimal absorbance (typically between 0.5 and 1.5) in the wavelength range of interest.

Trustworthiness through Computational Chemistry: For flexible molecules like biphenyl derivatives, the experimental ECD spectrum is a population-weighted average of the spectra of all contributing conformers. Therefore, a reliable assignment of the absolute configuration requires a thorough conformational search and quantum chemical calculations of the ECD spectra for each conformer. The comparison between the experimental and the Boltzmann-averaged theoretical spectrum allows for the assignment of the absolute configuration.[5][6]

Experimental Protocol: ECD Spectroscopy

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the enantiopure this compound derivative in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile, or cyclohexane).

    • Prepare a solution with a concentration that gives a maximum UV absorbance below 1.5. A typical concentration range is 10⁻⁴ to 10⁻⁵ M.

  • Instrumental Parameters:

    • Spectrometer: A commercial circular dichroism spectrometer.

    • Wavelength Range: Typically 200-400 nm for biphenyl derivatives.

    • Bandwidth: 1-2 nm.

    • Scan Speed: 50-100 nm/min.

    • Accumulations: Average multiple scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the spectrum of the pure solvent (baseline).

    • Convert the raw data (in millidegrees) to molar circular dichroism (Δε) or molar ellipticity ([θ]).

    • Perform a conformational search using molecular mechanics or other methods.

    • For each low-energy conformer, calculate the ECD spectrum using time-dependent density functional theory (TD-DFT).

    • Calculate the Boltzmann-averaged ECD spectrum based on the relative energies of the conformers.

    • Compare the experimental spectrum with the calculated spectra for both enantiomers to assign the absolute configuration.

Vibrational Circular Dichroism (VCD): A Universal Approach

VCD spectroscopy measures the differential absorption of circularly polarized infrared light, providing information about the stereochemistry of a molecule based on its vibrational transitions. A significant advantage of VCD is that all molecules with chiral centers have a VCD spectrum, regardless of the presence of a chromophore.[2]

Causality in Experimental Choices:

  • Solvent and Concentration: The choice of solvent is critical to avoid interference from solvent absorption bands in the IR region of interest. Deuterated solvents such as CDCl₃ or C₂D₂Cl₄ are commonly used. Higher concentrations (typically 0.1 to 0.01 M) are required for VCD compared to ECD due to the weaker signal. For carboxylic acids, dimerization in nonpolar solvents can significantly affect the VCD spectrum, and this must be considered in the computational modeling.[7]

  • Data Acquisition: A sufficient number of scans must be accumulated to achieve an adequate signal-to-noise ratio.

Self-Validating through Rich Spectral Data: VCD spectra typically contain numerous bands, each corresponding to a specific vibrational mode. The agreement between the experimental and calculated spectra across a wide spectral range provides a high degree of confidence in the absolute configuration assignment.

Experimental Workflow: VCD Spectroscopy

Caption: Workflow for absolute configuration determination by VCD spectroscopy.

Conclusion: An Integrated Approach for Unambiguous Assignment

The determination of the absolute configuration of this compound derivatives requires a careful selection of analytical techniques. While single-crystal X-ray crystallography remains the ultimate benchmark, its applicability is limited by the need for high-quality crystals. ECD and VCD spectroscopy have emerged as powerful and reliable solution-state alternatives.

For a comprehensive and robust assignment, an integrated approach is often the most effective. For instance, the absolute configuration determined by VCD can be cross-validated with ECD data. The synergy of these techniques, underpinned by rigorous computational modeling, provides the highest level of confidence in the stereochemical assignment, a critical aspect in the journey of drug discovery and development.

References

  • Determination of absolute configuration using X-ray diffraction. (2025). ResearchGate. [Link]

  • Vibrational circular dichroism (VCD) chiral assignment of atropisomers: application to γ-aminobutyric acid (GABA) modulators designed as potential anxiolytic drugs. (n.d.). PubMed. [Link]

  • ECD exciton chirality method today: a modern tool for determining absolute configurations. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and chiroptical properties of bridged 2,2′-diaminobiphenyl derivatives. (1993). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.). Schrödinger. [Link]

  • Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. (2018). The Journal of Organic Chemistry. [Link]

  • Absolute Configuration by VCD: example of (S)-Binaphthol. (n.d.). BioTools. [Link]

  • Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. (2020). National Center for Biotechnology Information. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (2017). ResearchGate. [Link]

  • A computational approach for modeling electronic circular dichroism of solvated chromophores. (2022). National Center for Biotechnology Information. [Link]

  • The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. (2006). ResearchGate. [Link]

  • Electronic circular dichroism of disulphide bridge: Ab initio quantum-chemical calculations. (2007). AIP Publishing. [Link]

  • CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). (2007). Journal of Chemical Technology and Metallurgy. [Link]

  • Conformations of Biphenyls. (2023). Chemistry LibreTexts. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (2005). Spectroscopy Europe. [Link]

  • Simulating ECD Spectra Using the ADC Schemes of the Polarization Propagator. (n.d.). Q-Chem. [Link]

  • Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid. (2022). National Center for Biotechnology Information. [Link]

  • Absolute Stereochemistry: The merits of ven and XRD. (n.d.). University of Southampton ePrints. [Link]

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. (2014). RSC Publishing. [Link]

  • Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. (2018). National Center for Biotechnology Information. [Link]

  • Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes. (2021). Semantic Scholar. [Link]

  • VCD Spectroscopy for Organic Chemists. (n.d.). Google Books.
  • Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. (2025). National Center for Biotechnology Information. [Link]

  • Chiroptical Properties of Chiral Macrocycles Composed of Axially Chiral Binaphthyl and Bithiophene. (2024). ResearchGate. [Link]

  • Calculating UV-Vis and electronic circular dichroism (ECD) spectra of HFClC-CHFOH and ... (2019). YouTube. [Link]

  • Explicit Solvation of Carboxylic Acids for Vibrational Circular Dichroism Studies: Limiting the Computational Efforts without Losing Accuracy. (2018). PubMed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2'-Biphenyldiacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of 2,2'-Biphenyldiacetic acid (CAS No. 93012-30-7). As your partner in laboratory safety, we aim to provide value beyond the product itself, building deep trust by ensuring you have the procedural, step-by-step guidance necessary for safe and effective research. The following protocols are synthesized from authoritative safety data and field-proven insights to ensure a self-validating system of laboratory safety.

Hazard Identification: The Foundation of Safety

Before any handling protocol is established, a thorough understanding of the compound's hazard profile is critical. This compound is not a benign substance; its risks necessitate a structured approach to containment and personal protection.

According to aggregated GHS data, this compound presents several key hazards:

  • Acute Oral Toxicity: It is classified as harmful if swallowed (H302).[1][2]

  • Serious Eye Irritation: The compound is known to cause serious eye irritation.[3][4]

  • Skin and Respiratory Irritation: It may cause both skin and respiratory irritation.[5][6]

  • Aquatic Toxicity: It is very toxic to aquatic life (H400), making environmental containment a priority.[1][2]

This hazard profile dictates that our primary goals are to prevent ingestion, avoid contact with eyes and skin, minimize inhalation of its dust or aerosols, and ensure it is not released into the environment.[4]

The Hierarchy of Controls: Beyond PPE

While this guide focuses on Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols are built upon a foundation of engineering and administrative controls.

  • Engineering Controls: The primary method for minimizing inhalation exposure is to handle this compound within a certified chemical fume hood.[4][7] The fume hood provides constant ventilation, capturing dust and aerosols at the source and preventing them from entering the researcher's breathing zone.

  • Administrative Controls: Adherence to standard laboratory practices is non-negotiable. This includes washing hands and any exposed skin thoroughly after handling, prohibiting eating, drinking, or smoking in the work area, and ensuring all personnel are trained on the specific hazards of this compound.[3][5][8]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must directly address the hazards identified in Section 1. The following table summarizes the mandatory equipment for handling this compound.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldRationale: The compound causes serious eye irritation.[3][6] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. A face shield worn over the goggles is required when there is a risk of splashing, such as when handling larger quantities or preparing solutions.[7] Goggles must meet ANSI Z87.1 standards.
Hands Chemical-Resistant GlovesRationale: To prevent skin irritation, direct contact must be avoided.[4] Nitrile or butyl rubber gloves provide appropriate chemical resistance.[7] Gloves must be inspected for degradation or punctures before each use and changed immediately if contamination is suspected.[7][9]
Body Laboratory CoatRationale: A flame-resistant lab coat, fully buttoned, protects street clothes and prevents incidental skin contact.[7][10] Contaminated lab coats should be removed before leaving the laboratory and laundered by a designated service, never taken home.[9]
Respiratory NIOSH-Approved Respirator (if required)Rationale: To mitigate respiratory irritation, handling should occur in a fume hood.[6] If engineering controls are unavailable or insufficient to control dust or aerosols, a NIOSH-approved respirator with the appropriate particulate filter must be used.[7][10]

Operational Plan: A Step-by-Step Workflow

A disciplined, procedural approach to handling ensures that safety measures are consistently applied.

Preparation:

  • Confirm the chemical fume hood is operational and certified.

  • Assemble all necessary equipment, including a designated waste container.

  • Ensure a chemical spill kit is readily accessible.

  • Don all required PPE as specified in the table above.

Handling:

  • Conduct all weighing and solution preparation within the fume hood to contain dust and potential splashes.[4]

  • Avoid actions that could generate dust, such as vigorous scraping or pouring from a height.

  • Keep the container tightly closed when not in use.[3][10]

Disposal and Decontamination:

  • All waste, including contaminated gloves, wipes, and excess chemical, must be collected in a clearly labeled, sealed container designated for hazardous waste.[7]

  • Dispose of the waste container through an approved waste disposal plant, following all institutional and local regulations.[3][4][5]

  • Thoroughly decontaminate the work surface in the fume hood.

  • Remove PPE carefully, avoiding contact with the exterior of contaminated items. Dispose of single-use items in the designated waste stream.

  • Wash hands and forearms thoroughly with soap and water.

Emergency Procedures: Spill and Exposure Response

Preparedness is paramount. In the event of an accidental release or exposure, a clear and immediate response is essential.

Spill Response Workflow

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response Protocol Spill Spill of this compound Alert Alert personnel & restrict area Spill->Alert PPE Don additional PPE (respirator, double gloves) Alert->PPE Assess scale of spill Contain Contain the spill (use absorbent pads) PPE->Contain Cleanup Collect solid material into waste container Contain->Cleanup Decon Decontaminate area Cleanup->Decon Dispose Dispose of all materials as hazardous waste Decon->Dispose

Caption: A workflow for responding to a spill of this compound.

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[3][4][5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and call a POISON CENTER or doctor immediately.[5][8]

By integrating these expert-validated protocols into your laboratory's standard operating procedures, you can handle this compound with confidence, ensuring both the integrity of your research and the safety of your team.

References

  • This compound | C16H14O4 | CID 419552 - PubChem . PubChem, National Center for Biotechnology Information. [Link]

  • BIPHENYLDIACETIC ACID - chemical-label.com . Chemical-label.com. [Link]

  • Material Safety Data Sheet - West Liberty University . West Liberty University. [Link]

  • Personal Protective Equipment (PPE) for Biosafety Labs . William & Mary. [Link]

Sources

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